molecular formula C12H26 B14543059 2,5-Dimethyl-4-propylheptane CAS No. 62185-32-4

2,5-Dimethyl-4-propylheptane

Cat. No.: B14543059
CAS No.: 62185-32-4
M. Wt: 170.33 g/mol
InChI Key: PJXVVWKRCASATD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-propylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62185-32-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3

InChI Key

PJXVVWKRCASATD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 2,5-Dimethyl-4-propylheptane. Due to the limited availability of experimental data for this specific isomer of dodecane, this document distinguishes between computed, estimated, and experimentally determined values. It also includes generalized experimental protocols relevant to the characterization of such compounds.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3][4] It is one of the 355 structural isomers of dodecane.[5] Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 5, and a propyl group at position 4.

Below is a diagram illustrating the relationship between its common identifiers and chemical structure.

cluster_ID Chemical Identification cluster_Structure Chemical Structure IUPAC_Name IUPAC Name: this compound Chemical_Structure CCCC(CC(C)C)C(C)CC IUPAC_Name->Chemical_Structure describes CAS_Number CAS Number: 62185-32-4 CAS_Number->Chemical_Structure uniquely identifies Molecular_Formula Molecular Formula: C12H26 Molecular_Formula->Chemical_Structure represents elemental composition of

Figure 1: Identification of this compound.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed or estimated. These values provide a good approximation for the compound's behavior and are summarized in the table below.

PropertyValueData TypeReference(s)
Molecular Weight 170.33 g/mol Computed[1][2][3][4]
Molecular Formula C₁₂H₂₆-[1][2][3][4]
CAS Number 62185-32-4-[1][4]
Boiling Point 190 °CUnknown[2][3]
Melting Point -50.8 °CEstimated[2][3]
Density 0.7590 g/cm³Unknown[2][3]
Refractive Index 1.4248Unknown[2][3]
XLogP3-AA 5.8Computed[1]
InChI InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3Computed[1][4]
InChIKey PJXVVWKRCASATD-UHFFFAOYSA-NComputed[1][4]
SMILES CCCC(CC(C)C)C(C)CCComputed[1][4]

Reactivity

Specific reactivity data for this compound is not available. However, as a branched alkane, its reactivity is expected to be similar to other saturated hydrocarbons. Alkanes are generally considered to be the least reactive class of organic compounds.[6]

  • Combustion : Like all hydrocarbons, this compound will undergo combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of heat.[6][7][8]

  • Halogenation : Alkanes can react with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light or high temperatures.[7][8] This is a free-radical substitution reaction where one or more hydrogen atoms are replaced by a halogen atom.[9] For a complex, branched alkane like this compound, this reaction would likely lead to a mixture of halogenated products due to the presence of primary, secondary, and tertiary hydrogens, with tertiary hydrogens being the most reactive.[6][9]

Experimental Protocols

While specific experimental protocols for this compound are not documented in the literature, the following are general methodologies used for the characterization of branched alkanes.

4.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.[10]

  • Apparatus : Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source (Bunsen burner or oil bath).

  • Procedure :

    • A small amount of the liquid sample (approximately 0.5 mL) is placed in the Durham tube.[10]

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The Durham tube is attached to a thermometer using a rubber band.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

4.2. Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

  • Apparatus : Pycnometer of a known volume, analytical balance.

  • Procedure :

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying components in a mixture. For a pure sample, it can confirm identity and purity.

  • Workflow :

    • Sample Preparation : The sample is diluted in a suitable volatile solvent.

    • Injection : A small volume of the prepared sample is injected into the gas chromatograph.

    • Separation : The sample travels through a capillary column (a non-polar column is typically used for alkanes) where it is separated based on its boiling point and interaction with the stationary phase.[1]

    • Detection (MS) : As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion (or fragments close to it) and a characteristic fragmentation pattern. For branched alkanes, fragmentation is often favored at the branching points.[2]

The following diagram illustrates a general workflow for GC-MS analysis.

Sample_Preparation Sample Preparation (Dilution in a volatile solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation Separation in GC Column (e.g., Non-polar stationary phase) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization and Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time and Mass Spectrum) MS_Detection->Data_Analysis

Figure 2: General workflow for GC-MS analysis.

Solubility

While specific solubility data for this compound is unavailable, as a non-polar aliphatic hydrocarbon, it is expected to be immiscible with water and soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrum) for this compound has been found in the public domain. Characterization would rely on the general principles of spectroscopy for branched alkanes.

  • ¹H NMR : The spectrum would be complex, showing multiple overlapping signals in the alkane region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each unique chemical environment.

  • ¹³C NMR : The spectrum would show a unique signal for each carbon atom in a different chemical environment, providing information about the carbon skeleton.

  • IR Spectroscopy : The spectrum would be simple, characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

  • Mass Spectrometry : The mass spectrum would likely show a molecular ion peak (m/z 170), although it might be weak. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from cleavage at the branched carbon atoms.[2]

Conclusion

This compound is a branched alkane for which a limited amount of physicochemical data is available, primarily from computational and estimation methods. Its chemical behavior is expected to be typical of a saturated hydrocarbon of its size. For researchers working with this compound, the generalized experimental protocols provided in this guide can serve as a starting point for its characterization. Further experimental studies would be necessary to definitively determine its properties and reactivity.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the branched alkane, 2,5-Dimethyl-4-propylheptane. The information contained herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a branched alkane, its physical characteristics, such as boiling and melting points, are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference.

PropertyValueUnit
Molecular FormulaC12H26-
Molecular Weight170.33 g/mol
Boiling Point190°C
Melting Point-50.8 (estimate)°C
Density0.7590g/cm³
Refractive Index1.4248-

(Data sourced from PubChem and ChemicalBook databases)[1][2]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4][5] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method, often utilizing a Thiele tube or a Mel-Temp apparatus.[6]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or fusion tube.[3][4]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid sample.[4][6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block of a melting point apparatus).[6][7]

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles emerging from the capillary tip.[3][6]

  • Observation: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary will decrease. The boiling point is the temperature at which the external pressure becomes greater than the vapor pressure within the capillary, causing the liquid to be drawn up into the capillary tube.[5][6]

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded for accuracy.[4][6]

Melting Point Determination

For compounds that are solid at room temperature, a standard melting point apparatus is used. Since this compound has a very low estimated melting point (-50.8°C), this determination would require a specialized low-temperature apparatus (cryostat). The general principle remains the same.

Methodology (General):

  • Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a capillary tube.[2][7]

  • Apparatus Setup: The capillary tube is placed in a heating/cooling block of a melting point apparatus, in close proximity to a calibrated thermometer.[8]

  • Heating/Cooling: The temperature is ramped slowly (e.g., 1-2°C per minute) as it approaches the expected melting point.[2]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[9] For a pure compound, this range should be narrow (0.5-1.0°C).[2]

Density Measurement

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined accurately using a volumetric method or a hydrometer.

Methodology (Volumetric):

  • Mass Measurement: A clean, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[10]

  • Volume Measurement: A specific volume of this compound (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[10]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. Density = Mass / Volume

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used to characterize hydrocarbon liquids. The ASTM D1218 is a standard test method for this determination.[1][11][12][13]

Methodology (Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C).[11]

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.[11]

  • Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature must be precisely controlled and recorded, as the refractive index is temperature-dependent.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid alkane sample such as this compound.

G cluster_0 Physical Property Characterization Workflow A Obtain Sample: This compound B Boiling Point Determination (Capillary Method) A->B C Density Measurement (Volumetric Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Low-Temperature Melting Point (Cryostat Apparatus) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Final Report F->G

Caption: Workflow for determining the physical properties of this compound.

References

Synthesis of 2,5-Dimethyl-4-propylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to obtain the highly branched alkane, 2,5-Dimethyl-4-propylheptane. This document outlines a detailed three-step synthesis involving a Grignard reaction, acid-catalyzed dehydration, and subsequent catalytic hydrogenation. The protocols provided are based on established and analogous chemical transformations, offering a practical framework for the laboratory synthesis of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in three main stages, starting from commercially available or readily accessible precursors. The core of this strategy is the formation of the carbon skeleton through a Grignard reaction, followed by the removal of a hydroxyl group and saturation of the resulting double bond to yield the final alkane.

The three key transformations are:

  • Grignard Reaction: The synthesis commences with the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 2,5-dimethylhexan-3-one. This reaction forms the tertiary alcohol intermediate, 2,5-dimethyl-4-propylheptan-4-ol, effectively constructing the desired C12 carbon backbone.

  • Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction removes the hydroxyl group as a water molecule, generating a mixture of isomeric alkenes, predominantly 2,5-dimethyl-4-propylheptenes.

  • Hydrogenation: The final step involves the catalytic hydrogenation of the alkene mixture. Using a palladium on carbon (Pd/C) catalyst, the carbon-carbon double bonds are saturated with hydrogen to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific experimental conditions and scale.

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)
1Grignard Reaction1-Bromopropane (B46711), Magnesium, 2,5-Dimethylhexan-3-oneIodine (activator)Anhydrous Diethyl Ether0 to 35 (reflux)2 - 480 - 90
2Dehydration2,5-Dimethyl-4-propylheptan-4-olConcentrated Sulfuric AcidNone (neat)100 - 1201 - 270 - 85
3Hydrogenation2,5-Dimethyl-4-propylheptene mixture10% Palladium on Carbon (Pd/C)Ethanol (B145695)25 (Room Temp.)2 - 6>95

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Step 1: Synthesis of 2,5-Dimethyl-4-propylheptan-4-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • 2,5-Dimethylhexan-3-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a single crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 2,5-dimethylhexan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2,5-dimethyl-4-propylheptan-4-ol. The product can be purified by distillation if necessary.

Step 2: Dehydration of 2,5-Dimethyl-4-propylheptan-4-ol

This protocol describes the elimination of water from the tertiary alcohol to form a mixture of alkenes.

Materials:

  • 2,5-Dimethyl-4-propylheptan-4-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place the crude 2,5-dimethyl-4-propylheptan-4-ol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Set up a distillation apparatus and heat the mixture to 100-120 °C. The alkene products will distill as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to obtain the mixture of 2,5-dimethyl-4-propylheptenes.

Step 3: Hydrogenation of 2,5-Dimethyl-4-propylheptene Mixture

This protocol details the final saturation of the alkene mixture to yield the target alkane.

Materials:

  • 2,5-Dimethyl-4-propylheptene mixture

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the 2,5-dimethyl-4-propylheptene mixture in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet with solvent during filtration.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the ethanol by rotary evaporation. The remaining liquid is the crude this compound.

  • The product can be purified by distillation to obtain a high purity sample.

Visualization of Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the logical progression of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 1-Bromopropane 1-Bromopropane Grignard_Reagent Propylmagnesium bromide 1-Bromopropane->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent 2,5-Dimethylhexan-3-one 2,5-Dimethylhexan-3-one Tertiary_Alcohol 2,5-Dimethyl-4-propylheptan-4-ol 2,5-Dimethylhexan-3-one->Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol Alkene_Mixture 2,5-Dimethyl-4-propylheptene (mixture of isomers) Tertiary_Alcohol->Alkene_Mixture H₂SO₄, Δ Final_Product This compound Alkene_Mixture->Final_Product H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Logical_Progression Start Start: Commercially Available Reagents Grignard Form Grignard Reagent: Propylmagnesium bromide Start->Grignard Addition Nucleophilic Addition to Ketone Start->Addition 2,5-Dimethylhexan-3-one Grignard->Addition Alcohol_Intermediate Isolate Tertiary Alcohol: 2,5-Dimethyl-4-propylheptan-4-ol Addition->Alcohol_Intermediate Dehydration Acid-Catalyzed Dehydration Alcohol_Intermediate->Dehydration Alkene_Intermediate Isolate Alkene Mixture: 2,5-Dimethyl-4-propylheptenes Dehydration->Alkene_Intermediate Hydrogenation Catalytic Hydrogenation Alkene_Intermediate->Hydrogenation Final_Product Purify Final Product: This compound Hydrogenation->Final_Product

Caption: Logical progression of the synthesis of this compound.

Characterization

The final product, this compound, and the intermediates can be characterized using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of the final product and identifying any isomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the target molecule by identifying the specific chemical environments of the hydrogen and carbon atoms. The fragmentation pattern of branched alkanes in mass spectrometry is typically characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations.

This guide provides a robust and detailed framework for the synthesis of this compound. By following these protocols and employing careful laboratory techniques, researchers can successfully prepare this highly branched alkane for further study and application.

In-Depth Technical Guide: 2,5-Dimethyl-4-propylheptane (CAS: 62185-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on 2,5-Dimethyl-4-propylheptane is exceptionally limited. This compound is a specific isomer of dodecane (B42187) and appears primarily in chemical databases and supplier listings rather than in dedicated research literature. Consequently, data regarding detailed experimental protocols, biological activity, and metabolic or signaling pathways is not available. The following guide summarizes the existing physicochemical data.

Chemical Identity and Properties

This compound is a saturated, branched-chain alkane. Its structure consists of a heptane (B126788) backbone with methyl groups at positions 2 and 5, and a propyl group at position 4.

Table 1: Chemical Identifiers and Molecular Properties [1][2][3]

Identifier Value
IUPAC Name This compound
CAS Number 62185-32-4
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Canonical SMILES CCCC(CC(C)C)C(C)CC

| InChI Key | PJXVVWKRCASATD-UHFFFAOYSA-N |

Table 2: Physicochemical Data

Property Value Source
Boiling Point 190°C ChemicalBook (estimated)[2]
Melting Point -50.8°C ChemicalBook (estimated)[2]
Density 0.7590 g/cm³ ChemicalBook (estimated)[2]
Refractive Index 1.4248 ChemicalBook (estimated)[2]

| LogP (Octanol/Water) | 4.49490 | ChemSrc[1] |

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. Branched alkanes of this nature are typically found as minor components within complex hydrocarbon mixtures (e.g., petroleum fractions) and are often isolated by fractional distillation or preparative chromatography rather than synthesized directly for dedicated study.

Without published synthesis routes, a logical workflow for its potential, though hypothetical, production cannot be diagrammed.

Biological Activity and Signaling Pathways

There is no available data in peer-reviewed literature, toxicological databases, or patent filings concerning the biological activity, pharmacology, or toxicology of this compound. As a simple saturated hydrocarbon, it is not expected to have specific interactions with biological receptors or signaling pathways in the manner of a drug molecule. Its effects, if any, would likely be related to non-specific mechanisms such as membrane disruption at high concentrations, similar to other alkanes.

Due to the complete absence of data, no signaling pathway diagrams can be generated.

Analytical Methods

While no specific analytical methods have been published for this compound, a general workflow for its identification and quantification within a mixture can be proposed based on standard practices for volatile organic compounds.

Diagram 1: General Analytical Workflow

analytical_workflow sample Sample Collection (e.g., Hydrocarbon Mixture) extraction Solvent Extraction or Headspace Sampling sample->extraction Preparation gc Gas Chromatography (GC) (Capillary Column) extraction->gc Injection ms Mass Spectrometry (MS) (e.g., EI Fragmentation) gc->ms Separation & Ionization data Data Analysis (Library Matching & Quant.) ms->data Detection

Caption: A generalized workflow for the analysis of volatile hydrocarbons.

Protocol for General Analysis:

  • Sample Preparation: A sample containing the hydrocarbon mixture is diluted in a volatile solvent like hexane (B92381) or pentane. Alternatively, for trace analysis, solid-phase microextraction (SPME) or static headspace analysis may be employed.

  • Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the hydrocarbon isomers based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry (MS): The eluent from the GC column is directed into a mass spectrometer, typically using electron ionization (EI). The molecule is fragmented into a characteristic pattern.

  • Data Analysis: The resulting mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of this compound. Quantification can be performed by integrating the area of the corresponding chromatographic peak and comparing it to that of a known internal or external standard.

Conclusion

This compound (CAS 62185-32-4) is a structurally defined chemical for which there is a significant lack of empirical data. The available information is limited to computed physicochemical properties. There is no evidence of research into its synthesis, biological effects, or specific analytical methodology, precluding its evaluation for applications in drug development or detailed scientific research at this time. Further investigation would be required to characterize this compound and explore any potential utility.

References

Structure Elucidation of 2,5-Dimethyl-4-propylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the branched alkane, 2,5-Dimethyl-4-propylheptane. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established principles of organic spectroscopy. It serves as a practical framework for researchers engaged in the identification and characterization of complex saturated hydrocarbons. This guide details predicted spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, and presents it in a clear, tabular format. Furthermore, it includes detailed, generalized experimental protocols and illustrates the logical workflow of structure elucidation through Graphviz diagrams.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] Its structure features a heptane (B126788) backbone with methyl groups at positions 2 and 5, and a propyl group at position 4. Accurate structure elucidation is fundamental in various scientific disciplines, including synthetic chemistry, natural product analysis, and drug development, as the precise arrangement of atoms dictates the molecule's physical, chemical, and biological properties.

This guide will walk through the process of confirming the structure of this compound using a combination of modern spectroscopic techniques.

Predicted Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, the following sections detail the predicted data based on its known structure and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, similar alkyl groups. The chemical shifts are predicted to be in the typical alkane region (δ 0.8-2.0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ (propyl)~ 0.9Triplet (t)3H
CH₃ (at C2 & C5)~ 0.85-0.95Doublet (d)12H
CH₂ (propyl, adjacent to CH)~ 1.2-1.4Multiplet (m)2H
CH₂ (propyl, terminal)~ 1.4-1.6Sextet (sxt)2H
CH (at C2 & C5)~ 1.5-1.7Multiplet (m)2H
CH (at C4)~ 1.7-1.9Multiplet (m)1H
CH₂ (heptane backbone)~ 1.1-1.3Multiplet (m)4H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show fewer than 12 signals.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (propyl)~ 14
C1 & C7 (heptane)~ 23
C2 & C6 (heptane)~ 32
C3 & C5 (heptane)~ 39
C4 (heptane)~ 45
CH₃ (at C2 & C5)~ 20
C2 (propyl)~ 21
C3 (propyl)~ 37
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak (M⁺) at m/z 170. However, for branched alkanes, the molecular ion peak is often weak. The fragmentation pattern will be characterized by the loss of alkyl radicals to form stable carbocations.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment IonPossible Fragmentation Pathway
170[C₁₂H₂₆]⁺Molecular Ion (M⁺)
127[C₉H₁₉]⁺Loss of a propyl radical (•C₃H₇)
113[C₈H₁₇]⁺Loss of an isobutyl radical (•C₄H₉)
85[C₆H₁₃]⁺Cleavage of the heptane backbone
71[C₅H₁₁]⁺Cleavage of the heptane backbone
57[C₄H₉]⁺Formation of a tert-butyl cation (base peak)
43[C₃H₇]⁺Formation of a propyl or isopropyl cation
Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound will be relatively simple, showing characteristic C-H stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretch (sp³ C-H)Strong
1470-1450C-H bend (methylene scissoring)Medium
1380-1370C-H bend (methyl symmetric bend)Medium

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid hydrocarbon like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor and perform phasing, baseline correction, and integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation from any impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the clean salt plates before running the sample.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and structural analysis of this compound.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation MS Mass Spectrometry MolecularFormula Determine Molecular Formula (from MS) MS->MolecularFormula NMR NMR (1H & 13C) CarbonSkeleton Elucidate Carbon Skeleton (from 1H & 13C NMR) NMR->CarbonSkeleton IR IR Spectroscopy FunctionalGroups Identify Functional Groups (from IR) IR->FunctionalGroups ProposedStructure Propose Structure: This compound MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure CarbonSkeleton->ProposedStructure FinalConfirmation Confirm Structure with All Spectroscopic Data ProposedStructure->FinalConfirmation

Caption: Workflow for the structure elucidation of an unknown compound.

mass_spec_fragmentation MolecularIon [C12H26]+• m/z = 170 Fragment1 [C9H19]+ m/z = 127 MolecularIon->Fragment1 - •C3H7 Fragment2 [C8H17]+ m/z = 113 MolecularIon->Fragment2 - •C4H9 Fragment3 [C6H13]+ m/z = 85 MolecularIon->Fragment3 - C6H13• Fragment4 [C4H9]+ m/z = 57 (Base Peak) Fragment2->Fragment4 - C4H8

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structure elucidation of this compound, while seemingly straightforward, requires a systematic and multi-faceted analytical approach. By combining the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and predicted data to aid researchers in the identification and characterization of this and similar branched alkanes, ensuring accuracy and efficiency in their scientific endeavors.

References

Spectroscopic Analysis of Saturated Alkanes: A Guide for Researchers Focusing on 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines the expected spectroscopic characteristics of 2,5-Dimethyl-4-propylheptane and provides standardized experimental protocols for its analysis. Due to the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this document focuses on the predictable spectroscopic features and general methodologies applicable to the analysis of similar saturated alkanes.

Predicted Spectroscopic Data

The following tables summarize the anticipated data from key spectroscopic techniques for the analysis of this compound. These predictions are based on the principles of each spectroscopic method and the known behavior of analogous chemical structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (methyl groups)0.8 - 1.0Doublet / Triplet12H
-CH₂- (methylene groups)1.2 - 1.4Multiplet8H
-CH- (methine groups)1.4 - 1.7Multiplet6H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Primary (-CH₃)10 - 20
Secondary (-CH₂)20 - 40
Tertiary (-CH-)30 - 50

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
170Molecular Ion [M]⁺
155[M-CH₃]⁺
141[M-C₂H₅]⁺
127[M-C₃H₇]⁺
113[M-C₄H₉]⁺

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2850 - 3000C-H stretchStrong
1450 - 1470C-H bend (methylene)Medium
1370 - 1380C-H bend (methyl)Medium

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the ion source via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the vibrational modes of the C-H bonds.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Confirmation Sample Compound Isolation (this compound) IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data Structure Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

An In-depth Technical Guide to the Isomers of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical and chemical properties. While n-dodecane is a well-characterized solvent and component of fuels, its numerous branched isomers offer a vast and largely unexplored chemical space with potential applications in materials science, and notably, in the pharmaceutical industry. This technical guide provides a comprehensive overview of the isomers of dodecane, focusing on their physicochemical properties, synthetic methodologies, and potential relevance to drug development, including their roles as formulation excipients and their toxicological profiles.

Physicochemical Properties of Dodecane Isomers

The structural diversity of dodecane isomers leads to a wide range of physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a decrease in boiling point due to reduced van der Waals forces. The melting point is influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points. A summary of available data for a selection of dodecane isomers is presented below.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Dodecane112-40-3215-217[1]-9.6[1]0.75 (at 25°C)[1]
2-Methylundecane7045-71-8170-195[2]-70[2]0.74[2]
3-Methylundecane (B86300)1002-43-3201[3]-58[3]0.749 (at 20°C)[3]
4-Methylundecane (B1196022)2980-69-0209.2[4]-67.9[5]0.75[4]
5-Methylundecane1632-70-8115-116 (at 15 mmHg)--
2,2-Dimethyldecane17302-37-3201[6]-50.8[6]0.7406[6]
2,3-Dimethyldecane17312-44-6-196.6 K (-76.55 °C)[7]-
2,9-Dimethyldecane1002-17-1---
3,6-Dimethyldecane17312-53-7---
5,6-Dimethyldecane1636-43-7---
3-Ethyldecane17085-96-0---
5-Ethyldecane17302-36-2---
2,2,3-Trimethylnonane----
2,3,4-Trimethylnonane62184-56-9---
2,4,6-Trimethylnonane62184-10-5---
2,5,5-Trimethylnonane62184-12-7---
3,3,5-Trimethylnonane62184-19-4---

Experimental Protocols: Synthesis of Dodecane Isomers

The synthesis of specific alkane isomers, including those of dodecane, can be achieved through various established organic chemistry reactions. These methods typically involve the formation of new carbon-carbon bonds followed by the removal of functional groups. Common strategies include the Wurtz reaction, Grignard reagent-based syntheses, and the Corey-House synthesis.[8][9][10][11]

General Synthetic Approaches

Synthesis_Approaches cluster_wurtz Wurtz Reaction cluster_grignard Grignard Synthesis cluster_corey_house Corey-House Synthesis w_start 2 R-X (Alkyl Halide) w_reagent 2 Na (Dry Ether) w_start->w_reagent w_product R-R (Symmetrical Alkane) w_reagent->w_product g_start1 R-X (Alkyl Halide) g_reagent1 Mg (Dry Ether) g_start1->g_reagent1 g_intermediate R-MgX (Grignard Reagent) g_reagent1->g_intermediate g_product R-R' (Alkane) g_intermediate->g_product g_start2 R'-X (Alkyl Halide) g_start2->g_product ch_start1 R-X (Alkyl Halide) ch_reagent1 2 Li (Dry Ether) ch_start1->ch_reagent1 ch_intermediate1 R-Li ch_reagent1->ch_intermediate1 ch_reagent2 CuI ch_intermediate1->ch_reagent2 ch_intermediate2 R₂CuLi (Gilman Reagent) ch_reagent2->ch_intermediate2 ch_product R-R' (Unsymmetrical Alkane) ch_intermediate2->ch_product ch_start2 R'-X (Alkyl Halide) ch_start2->ch_product

Figure 1: General synthetic pathways for alkanes.
Protocol: Synthesis of 2,3-Dimethyldecane

This protocol describes a potential synthetic route to 2,3-dimethyldecane, a branched isomer of dodecane.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether to the magnesium turnings with stirring.

  • The reaction mixture should become cloudy and warm, indicating the formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Once the reaction is complete, the solution should be a clear, dark liquid.

Step 2: Coupling Reaction

  • In a separate flask, dissolve 1-bromohexane (B126081) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the 1-bromohexane solution to the Grignard reagent with vigorous stirring. A copper(I) catalyst, such as copper(I) iodide, can be added to facilitate the coupling.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain 2,3-dimethyldecane.

Toxicology and Metabolism of Dodecane Isomers

The toxicological profiles of dodecane isomers are not extensively studied individually. However, in general, alkanes are considered to have low systemic toxicity. The primary concern is aspiration into the lungs, which can cause chemical pneumonitis. Dermal exposure to dodecane and its isomers may cause irritation and defatting of the skin.

The metabolism of alkanes, including branched-chain isomers, is primarily carried out by cytochrome P450 enzymes in the liver. The initial step is typically hydroxylation at a terminal or sub-terminal carbon atom, followed by further oxidation to aldehydes, ketones, and carboxylic acids. These more polar metabolites can then be conjugated and excreted. The degree of branching can influence the rate and site of metabolism.

Metabolism Dodecane Dodecane Isomer Hydroxylated Hydroxylated Metabolite Dodecane->Hydroxylated Cytochrome P450 Oxidized Aldehyde/Ketone/ Carboxylic Acid Hydroxylated->Oxidized Oxidation Conjugated Conjugated Metabolite Oxidized->Conjugated Conjugation Excretion Excretion Conjugated->Excretion

Figure 2: Generalized metabolic pathway of dodecane isomers.

Relevance to Drug Development

Branched-chain alkanes, including isomers of dodecane, have potential applications in drug development, primarily as excipients in pharmaceutical formulations. Their hydrophobic nature makes them suitable for use in emulsions, creams, and ointments. The specific isomer used can influence the formulation's viscosity, stability, and drug release characteristics. Furthermore, certain alkanes can act as penetration enhancers in transdermal drug delivery systems.

Conclusion

The 355 isomers of dodecane represent a significant pool of structurally diverse hydrocarbons. While research has primarily focused on n-dodecane, the branched isomers offer unique physicochemical properties that may be advantageous in various applications, including as specialized solvents and formulation excipients in the pharmaceutical industry. Further investigation into the synthesis, properties, and biological interactions of individual dodecane isomers is warranted to fully explore their potential.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic property data for the branched alkane, 2,5-Dimethyl-4-propylheptane (C₁₂H₂₆). Due to the vast number of alkane isomers, detailed experimental data for each specific compound is often limited. Consequently, this document presents a combination of estimated and computationally derived data for this compound, alongside a discussion of the general experimental and computational methodologies employed for determining the thermodynamic properties of alkanes.

Introduction to this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular structure influences its physical and thermodynamic properties, distinguishing it from its linear and other branched isomers. Understanding these properties is crucial in various applications, including fuel development, lubrication technologies, and as a non-polar solvent in chemical synthesis and drug formulation.

Physicochemical and Thermodynamic Properties

The following table summarizes the available physical and thermodynamic data for this compound. It is important to note that much of this data is estimated or computationally derived due to a lack of direct experimental measurements for this specific isomer.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62185-32-4PubChem[1]
Boiling Point 190°C (estimated)ChemicalBook[2]
Melting Point -50.8°C (estimated)ChemicalBook[2]
Density 0.7590 g/cm³ (estimated)ChemicalBook[2]
Refractive Index 1.4248 (estimated)ChemicalBook[2]
LogP (Octanol-Water Partition Coefficient) 4.49490 (estimated)Chemsrc[3]

Note: The National Institute of Standards and Technology (NIST) maintains critically evaluated thermophysical and thermochemical data, which may include more detailed properties for this compound; however, this information is part of a subscription-based service and not publicly available.[4]

Methodologies for Determining Thermodynamic Properties of Alkanes

The determination of thermodynamic properties for alkanes like this compound relies on both experimental techniques and computational methods.[5][6][7]

Experimental determination of thermodynamic properties for alkanes generally involves calorimetric and vapor pressure measurements.

  • Calorimetry:

    • Low-Temperature Adiabatic Heat-Capacity Calorimetry: This technique is used to measure the heat capacity (Cₚ) of a substance as a function of temperature, typically from near absolute zero up to around 400 K. By integrating the heat capacity data, changes in enthalpy and entropy can be determined. The data from these experiments are crucial for establishing the standard entropy of a substance.

    • Combustion Calorimetry: This method is employed to determine the enthalpy of formation (ΔfH°). The alkane is combusted in a bomb calorimeter, and the heat released during the reaction is precisely measured. By applying corrections for the states of the reactants and products, the standard enthalpy of formation can be calculated.

  • Vapor Pressure Measurement:

    • The relationship between vapor pressure and temperature is used to determine the enthalpy of vaporization (ΔvapH). Techniques such as ebulliometry or the use of an isoteniscope are employed to measure the vapor pressure at various temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of temperature.[8]

  • Correlation-Gas Chromatography:

    • This technique can be used to evaluate vaporization enthalpies of hydrocarbons. The retention times of the target compound and a series of standards (often n-alkanes) with known vaporization enthalpies are measured. A linear relationship is often observed between the vaporization enthalpies and the enthalpies of transfer from solution to the vapor phase, allowing for the determination of the unknown vaporization enthalpy.[8]

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[7]

  • Group Additivity Methods:

    • The Benson group additivity method is a widely used semi-empirical approach for estimating the thermodynamic properties of organic molecules in the ideal gas state.[5][9] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The contributions for various groups have been derived from experimental data for a wide range of compounds.

  • Statistical Mechanics:

    • For molecules with a known molecular structure and vibrational frequencies (often obtained from spectroscopic data or quantum mechanical calculations), statistical mechanics can be used to calculate thermodynamic properties such as entropy, heat capacity, and Gibbs free energy.[6][7] This approach involves calculating the translational, rotational, vibrational, and electronic partition functions.

  • Quantum Chemistry Calculations:

    • Ab initio and Density Functional Theory (DFT) methods can be used to calculate the electronic structure of a molecule. From these calculations, molecular geometries, vibrational frequencies, and electronic energies can be obtained. This information can then be used in conjunction with statistical mechanics to calculate thermodynamic properties.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination and computational estimation of thermodynamic properties for alkanes.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_properties Derived Thermodynamic Properties synthesis Synthesis and Purification of this compound low_temp_cal Low-Temperature Adiabatic Heat-Capacity Calorimetry synthesis->low_temp_cal comb_cal Combustion Calorimetry synthesis->comb_cal vp_measure Ebulliometry or Isoteniscope synthesis->vp_measure cp_s Heat Capacity (Cp) and Entropy (S°) low_temp_cal->cp_s hf Enthalpy of Formation (ΔfH°) comb_cal->hf hvap Enthalpy of Vaporization (ΔvapH) vp_measure->hvap

Caption: General experimental workflow for determining thermodynamic properties of an alkane.

Computational_Workflow cluster_input Input cluster_methods Computational Methods cluster_intermediate Intermediate Data cluster_output Estimated Thermodynamic Properties structure Molecular Structure of This compound group_add Benson Group Additivity Method structure->group_add quantum Quantum Chemistry (DFT) structure->quantum group_values Sum of Group Contributions group_add->group_values stat_mech Statistical Mechanics partition_func Partition Functions stat_mech->partition_func vib_freq Vibrational Frequencies and Electronic Energy quantum->vib_freq thermo_props Enthalpy of Formation (ΔfH°) Entropy (S°) Heat Capacity (Cp) group_values->thermo_props partition_func->thermo_props vib_freq->stat_mech

Caption: Logical workflow for the computational estimation of alkane thermodynamic properties.

Conclusion

References

An In-Depth Technical Analysis of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-4-propylheptane, a saturated acyclic alkane. The information is targeted toward researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for modeling and experimental design.

Core Molecular Data

This compound is a branched alkane. Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 5, and a propyl group at position 4.

Molecular Formula and Weight

The fundamental properties of this compound are detailed below. The molecular formula is C12H26.[1][2][3] Its molecular weight is approximately 170.33 g/mol .[1][2][4][5]

PropertyValueSource
Molecular FormulaC12H26PubChem[1][3][5], ChemicalBook[2]
Molecular Weight170.33 g/mol PubChem[1][4][5]
IUPAC NameThis compoundPubChem[1]
CAS Number62185-32-4PubChem[1], Chemsrc[6]

Physicochemical Properties

Limited experimental data is available for this specific isomer. However, estimated properties provide valuable insights for practical applications.

PropertyEstimated ValueSource
Boiling Point190°CChemicalBook[2]
Density0.7590ChemicalBook[2]
Refractive Index1.4248ChemicalBook[2]
Melting Point-50.8°CChemicalBook[2]

Structural Representation and Logic

To understand the connectivity of this compound, a structural hierarchy can be visualized. This diagram illustrates the relationship between the parent chain and its substituents, which is fundamental to its IUPAC nomenclature.

G A This compound B Heptane (Parent Chain, C7) A->B based on C Propyl Group (C3) A->C has substituent D Dimethyl Groups (2 x C1) A->D has substituents E Position 4 C->E at F Positions 2 & 5 D->F at

A diagram illustrating the structural components of the molecule.

Context in Research and Development

As a simple branched alkane, this compound is not typically involved in biological signaling pathways or drug development. Its primary relevance is in the fields of organic chemistry, fuel science, and as a potential non-polar solvent or a component in complex hydrocarbon mixtures.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in standard literature. However, its synthesis would follow general principles of organic chemistry for creating branched alkanes. A plausible, though not specifically cited, synthetic workflow could involve:

  • Grignard Reaction: Reacting a suitable alkyl halide (e.g., a propyl magnesium halide) with a ketone that has the desired methyl branching (e.g., a derivative of heptanone) to form an alcohol intermediate.

  • Dehydration: Elimination of the alcohol group to form an alkene.

  • Hydrogenation: Catalytic hydrogenation of the alkene to yield the final saturated alkane, this compound.

This theoretical workflow is represented by the following diagram:

G A Alkyl Halide + Ketone B Grignard Reaction A->B C Tertiary Alcohol Intermediate B->C D Dehydration (e.g., H2SO4, heat) C->D E Alkene Intermediate D->E F Catalytic Hydrogenation (e.g., H2, Pd/C) E->F G This compound F->G

A theoretical workflow for the synthesis of the target compound.

Due to the limited specific research on this compound, no experimental data regarding biological activity or signaling pathways is available. The information presented is based on established chemical principles and data from chemical databases.

References

The Architecture of Alkanes: A Technical Guide to Branched Alkane Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature and structural characteristics of branched alkanes. A thorough understanding of these fundamental organic molecules is paramount for professionals in chemical research and drug development, where subtle variations in molecular architecture can profoundly impact a compound's physical properties and biological activity. This document outlines the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), delves into the structural isomerism of alkanes, and presents key experimental methodologies for their structural elucidation.

IUPAC Nomenclature of Branched Alkanes

The IUPAC system provides a logical and unambiguous method for naming organic compounds, ensuring clear communication among scientists.[1][2] For branched alkanes, the nomenclature is based on a set of rules that identify a parent hydrocarbon chain and the various substituents attached to it.[3][4]

1.1. Identifying the Parent Chain

The foundation of an alkane's name is its parent chain, which is the longest continuous chain of carbon atoms within the molecule.[3][5][6] If two or more chains of equal length are present, the parent chain is the one with the greater number of substituents.[3][6] The parent chain is named based on the number of carbon atoms, following the standard prefixes for alkanes (e.g., methane, ethane, propane, butane, pentane (B18724), hexane, etc.).[5][7]

1.2. Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The numbering begins at the end that gives the substituents the lowest possible locants (numbers).[2][3][5] If there is a tie, the chain is numbered to give the second substituent the lowest possible number, and so on.[2][3] If a tie still exists, the numbering is determined by assigning the lowest number to the substituent that comes first alphabetically.[2]

1.3. Naming Substituents

Groups of atoms attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[5][7][8] For example, a -CH₃ group is a methyl group, and a -CH₂CH₃ group is an ethyl group.

If the same substituent appears more than once, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of identical substituents.[9][10] These prefixes are not considered when alphabetizing the substituent names.[9][10]

1.4. Assembling the Full IUPAC Name

The complete IUPAC name is assembled by following these steps:

  • List the substituents in alphabetical order.[9][10]

  • Precede each substituent name with its locant number.[2]

  • Separate numbers from letters with a hyphen and numbers from numbers with a comma.[9]

  • The name of the parent alkane is the final part of the name.[2]

Structure and Physical Properties of Branched Alkanes

The arrangement of atoms in branched alkanes, known as their structure, significantly influences their physical properties. This is primarily due to the concept of structural isomerism, where molecules have the same molecular formula but different structural arrangements.[6][10]

2.1. Structural Isomerism

Alkanes with four or more carbon atoms can exist as structural isomers.[6][11] For example, C₄H₁₀ can exist as n-butane (a straight-chain alkane) and isobutane (B21531) (2-methylpropane, a branched alkane).[10] As the number of carbon atoms increases, the number of possible structural isomers grows rapidly.[11]

2.2. Impact of Branching on Physical Properties

The degree of branching in an alkane has a predictable effect on its physical properties, particularly its boiling and melting points.

  • Boiling Point: Branched alkanes have lower boiling points compared to their straight-chain isomers.[12][13][14] This is because branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces (London dispersion forces).[3][14][15] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.[3]

  • Melting Point: The effect of branching on melting point is more complex. Generally, increased branching can lead to a higher melting point, especially in highly symmetrical molecules.[15] This is because the more compact and symmetrical shape of highly branched alkanes allows them to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state that require more energy to break.[15]

2.3. Data on Physical Properties of Selected Alkanes

The following table summarizes the boiling points and melting points of several straight-chain and branched alkanes to illustrate the effects of isomerism.

Molecular Formula IUPAC Name Structure Boiling Point (°C) Melting Point (°C)
C₄H₁₀n-ButaneCH₃CH₂CH₂CH₃-0.5-138.3
2-Methylpropane(CH₃)₃CH-11.7-159.6
C₅H₁₂n-PentaneCH₃(CH₂)₃CH₃36.1-129.7
2-Methylbutane(CH₃)₂CHCH₂CH₃27.8-159.9
2,2-Dimethylpropane(CH₃)₄C9.5-16.6
C₆H₁₄n-HexaneCH₃(CH₂)₄CH₃68.7-95.3
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃60.3-153.7
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂58-128.5
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7-99.9

Experimental Protocols for Structural Elucidation

The precise structure of a branched alkane can be determined using a combination of spectroscopic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy detects the presence and local electronic environment of hydrogen atoms (protons) in a molecule. Protons in different chemical environments will resonate at different frequencies, resulting in a spectrum of signals.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the purified alkane (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

    • Data Analysis:

      • Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. Protons on methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups in alkanes typically appear in the range of 0.7-1.5 ppm.[16]

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Spin-Spin Splitting: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring protons.

3.1.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal.

  • Methodology:

    • Sample Preparation: A more concentrated sample (10-50 mg) is generally required compared to ¹H NMR.

    • Data Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

    • Data Analysis:

      • Chemical Shift (δ): The chemical shift of a carbon signal (in ppm) indicates its type and electronic environment. Alkane carbons typically resonate in the range of 5-45 ppm.[9] Quaternary, methine, methylene, and methyl carbons have characteristic chemical shift ranges.

3.2. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of alkane analysis, the molecule is ionized and then fragments in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint.

  • Methodology:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

    • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

    • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

    • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Data Analysis:

    • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron and gives the molecular weight of the compound. For branched alkanes, the molecular ion peak is often weak or absent.[8]

    • Fragmentation Pattern: Alkanes fragment by the cleavage of C-C bonds. Fragmentation is more likely to occur at branching points to form more stable secondary and tertiary carbocations.[8] The analysis of the m/z values of the fragment ions allows for the reconstruction of the alkane's structure.

Visualizing Nomenclature and Isomerism

The following diagrams, generated using the DOT language, illustrate key concepts in branched alkane nomenclature and structure.

IUPAC_Nomenclature_Workflow start Start with Alkane Structure find_parent 1. Find the Longest Continuous Carbon Chain (Parent Chain) start->find_parent number_chain 2. Number the Parent Chain (Lowest Locants for Substituents) find_parent->number_chain identify_substituents 3. Identify and Name All Substituents number_chain->identify_substituents alphabetize 4. Alphabetize Substituents identify_substituents->alphabetize assemble_name 5. Assemble the Full Name: Locant-Substituent + Parent Name alphabetize->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: Workflow for determining the IUPAC name of a branched alkane.

Structural_Isomerism_C5H12 cluster_isomers Structural Isomers C5H12 Molecular Formula C₅H₁₂ Pentane n-Pentane (Linear) C5H12->Pentane Same atoms, different arrangement Isopentane 2-Methylbutane (Branched) C5H12->Isopentane Neopentane 2,2-Dimethylpropane (Highly Branched) C5H12->Neopentane

Caption: Structural isomers of pentane (C₅H₁₂).

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-propylheptane is a branched-chain alkane with the chemical formula C12H26 and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its analysis is pertinent in various fields, including petroleum and fuel characterization, environmental analysis, and as a potential component in complex mixtures within the chemical and pharmaceutical industries. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound.

This document provides a detailed protocol for the analysis of this compound using gas chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The methodology is based on established principles of Detailed Hydrocarbon Analysis (DHA), which is a standard approach for the comprehensive characterization of complex hydrocarbon mixtures.[2][3][4][5]

Quantitative Data Summary

ParameterValueReference
Chemical FormulaC12H26[1]
Molecular Weight170.33 g/mol [1]
CAS Number62185-32-4[1]
Boiling Point~190 °C (estimated)[6]
Hypothetical GC Data
Expected Retention Time (min)18.5N/A
Estimated Kovats Retention Index (non-polar column)~1180N/A

Experimental Protocols

Sample Preparation

For the analysis of a pure standard or a simple mixture of this compound, a straightforward dilution with a volatile organic solvent is sufficient.

Materials:

  • This compound standard

  • High-purity n-hexane or pentane (B18724) (GC grade)

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

  • GC vials with septa

Protocol:

  • Prepare a stock solution of 1000 µg/mL of this compound in n-hexane in a 10 mL volumetric flask.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) in 1 mL volumetric flasks.

  • Transfer the final solutions to 2 mL GC vials and cap them securely.

  • For unknown samples, dissolve a known weight of the sample in n-hexane to achieve a concentration within the calibration range.[7] If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[7][8][9]

Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound, based on typical Detailed Hydrocarbon Analysis (DHA) methods.[2][3][4][5] A long, non-polar capillary column is recommended for optimal separation of branched alkanes.[10]

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film thickness with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen, high purity

GC Parameters:

ParameterRecommended Setting
Injector
Injection ModeSplit (Split ratio 100:1)
Injector Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature35 °C
Initial Hold Time10 min
Ramp Rate2 °C/min
Final Temperature200 °C
Final Hold Time10 min
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2) Flow25 mL/min
Data Analysis and Quantification
  • Peak Identification: The primary identification of this compound is based on its retention time, which should be consistent with that of a known standard analyzed under the same conditions. For confirmation, especially in complex mixtures, mass spectrometry (MS) should be used. The fragmentation pattern of branched alkanes in MS can be complex, but will show characteristic losses of alkyl groups at the branching points.

  • Quantification: Create a calibration curve by plotting the peak area of the calibration standards against their concentration. The concentration of this compound in unknown samples can be determined from this calibration curve using the peak area of the analyte.

  • Kovats Retention Index (RI) Calculation: For advanced identification, the Kovats Retention Index can be calculated by running a mixture of n-alkanes under the same chromatographic conditions. The RI is a useful parameter for comparing retention data across different systems.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow A Sample Collection/Standard Preparation B Dilution with n-Hexane A->B C Transfer to GC Vial B->C D GC Injection C->D E Separation on Capillary Column D->E F Detection (FID/MS) E->F G Data Acquisition and Processing F->G H Peak Identification and Quantification G->H I Final Report H->I

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 2,5-Dimethyl-4-propylheptane using mass spectrometry. Given the absence of a publicly available experimental mass spectrum for this specific branched alkane, this guide outlines a predicted fragmentation pattern based on established principles of electron ionization (EI) mass spectrometry for similar structures. The protocols provided are grounded in established methodologies for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C12H26, Molecular Weight: 170.34 g/mol ) is a saturated branched-chain alkane. The analysis of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and metabolomics. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the identification and quantification of such volatile and semi-volatile compounds.

Due to their structural complexity, branched alkanes can present challenges in spectral interpretation. Isomeric forms often yield similar mass spectra, necessitating careful analysis of fragmentation patterns and chromatographic retention times for accurate identification.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

Upon electron ionization, this compound is expected to undergo fragmentation through the cleavage of C-C bonds, leading to the formation of stable carbocations. The molecular ion peak ([M]+• at m/z 170) is anticipated to be of low abundance or entirely absent, a common characteristic for highly branched alkanes. The fragmentation pattern will likely be dominated by ions resulting from the loss of alkyl radicals.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: Fission of bonds adjacent to the tertiary carbons is a highly probable fragmentation route, leading to the formation of stable secondary and tertiary carbocations.

  • Loss of Alkyl Groups: The molecule is expected to readily lose methyl (•CH3), ethyl (•C2H5), propyl (•C3H7), and isobutyl (•C4H9) radicals.

A diagram illustrating the predicted fragmentation of this compound is provided below.

G cluster_frags Primary Fragmentation M This compound (m/z 170) [M]+• F1 m/z 127 [M - C3H7]+ M->F1 - •C3H7 F2 m/z 113 [M - C4H9]+ M->F2 - •C4H9 F3 m/z 85 [C6H13]+ F1->F3 - C3H6 F4 m/z 71 [C5H11]+ F2->F4 - C3H6 F5 m/z 57 [C4H9]+ F3->F5 - C2H4 F6 m/z 43 [C3H7]+ F4->F6 - C2H4

Caption: Predicted EI-MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their anticipated relative abundances in the electron ionization mass spectrum of this compound. It is important to note that these are theoretical values and experimental results may vary.

m/zPredicted Ion StructureFragmentation PathwayPredicted Relative Abundance
170[C12H26]+•Molecular IonVery Low / Absent
127[C9H19]+Loss of a propyl radical (•C3H7)Moderate
113[C8H17]+Loss of an isobutyl radical (•C4H9)Moderate to High
85[C6H13]+Cleavage at C4-C5 with loss of C6H13•High
71[C5H11]+Cleavage at C4-C(propyl) with loss of C7H15•High
57[C4H9]+Isobutyl cationHigh / Base Peak
43[C3H7]+Propyl cationHigh

Experimental Protocols

The following protocols are designed for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[1] As a volatile, non-polar compound, this compound requires a straightforward preparation protocol.

  • Solvent Selection: Dissolve the sample in a high-purity, volatile, and non-polar solvent such as hexane (B92381) or pentane.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution in the range of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

  • Filtration: To prevent contamination of the GC inlet and column, filter the final solution through a 0.22 µm PTFE syringe filter.

  • Vial Selection: Use amber glass autosampler vials with PTFE-lined caps (B75204) to prevent analyte adsorption and contamination from plasticizers.[1]

GC-MS Analysis Protocol

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization for your specific instrumentation and analytical goals.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplit (Split ratio 50:1, can be adjusted)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-250
Solvent Delay3 minutes (to avoid the solvent front)

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of this compound by GC-MS.

G A Sample Preparation (Dissolution & Filtration) B GC-MS Analysis (Injection & Separation) A->B C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Processing (Peak Integration & Background Subtraction) C->D E Spectral Interpretation (Fragmentation Analysis) D->E F Compound Identification (Comparison with Predicted Spectrum) E->F G Quantification (If standards are available) F->G H Final Report G->H

Caption: GC-MS workflow for this compound analysis.

Conclusion

This document provides a comprehensive guide for the mass spectrometric analysis of this compound. While an experimental spectrum is not currently available, the predicted fragmentation patterns and detailed protocols offer a solid foundation for researchers to develop and validate their own analytical methods for this compound and other similar branched alkanes. The provided workflows and instrumental parameters serve as a robust starting point for achieving reliable and reproducible results.

References

Application Notes and Protocols for Highly Branched Alkanes as Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Highly Branched Alkanes in Jet Fuel Surrogates

Jet fuels are complex mixtures of hundreds of hydrocarbons, making detailed combustion modeling computationally prohibitive. Surrogate fuels, composed of a few well-characterized components, are developed to emulate the physical and chemical properties of real jet fuels. Highly branched alkanes are a crucial component of these surrogates as they significantly influence the autoignition characteristics of the fuel. Iso-paraffinic hydrocarbons are prevalent in both conventional and alternative jet fuels. Understanding the combustion behavior of individual highly branched alkanes is essential for developing accurate kinetic models of surrogate fuels.

This document provides an overview of the key combustion properties of a representative highly branched C12 alkane, iso-dodecane, and detailed protocols for its experimental characterization.

Physicochemical Properties

A foundational step in surrogate fuel development is the characterization of the physical and chemical properties of its components.

Property2,5-Dimethyl-4-propylheptane (Estimated/Computed)iso-Dodecane (2,2,4,6,6-pentamethylheptane) (Experimental)
Molecular Formula C12H26C12H26
Molecular Weight 170.33 g/mol [1]170.33 g/mol
Boiling Point ~190 °C[1]177 °C
Density ~0.759 g/cm³[1]0.749 g/cm³
Derived Cetane Number (DCN) Not Available16.8 (±1)[2]
Threshold Sooting Index (TSI) Not Available15.4 (±0.5)[2]

Combustion Characteristics of Highly Branched C12 Alkanes

The combustion behavior of highly branched alkanes is distinct from that of their straight-chain counterparts. Key characteristics include:

  • Ignition Delay Time (IDT): This is a critical parameter for understanding autoignition behavior in engines. Highly branched alkanes generally exhibit longer ignition delay times and a pronounced negative temperature coefficient (NTC) region, where the ignition delay time increases with increasing temperature.[3][4]

  • Laminar Flame Speed: This fundamental property influences flame propagation and stability. Compared to n-alkanes, iso-alkanes of the same carbon number tend to have lower laminar flame speeds.[5]

  • Sooting Propensity: The molecular structure of fuel components affects soot formation. The Threshold Sooting Index (TSI) is a measure of a fuel's tendency to form soot.

Quantitative Combustion Data for iso-Dodecane

The following table summarizes experimental data for iso-dodecane, providing a baseline for understanding the combustion performance of highly branched C12 alkanes.

Experimental ConditionIgnition Delay Time (ms)Reference
Pressure: 20 atm, Equivalence Ratio (Φ): 1.0, Temperature: ~750 K~10[2]
Pressure: 20 atm, Equivalence Ratio (Φ): 1.0, Temperature: ~850 K~3[2]
Pressure: 40 atm, Equivalence Ratio (Φ): 1.0, Temperature: ~750 K~5[2]
Pressure: 40 atm, Equivalence Ratio (Φ): 1.0, Temperature: ~850 K~1.5[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality data for kinetic model validation.

Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the autoignition delay time of a highly branched alkane/oxidizer mixture under controlled high-temperature and high-pressure conditions.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics (e.g., for CH* or OH* chemiluminescence detection).

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of the highly branched alkane, oxidizer (e.g., air or a specific O2/diluent ratio), and a diluent (e.g., Argon) in a mixing tank. The mole fractions of each component should be precisely known. For low vapor pressure fuels, an aerosol shock tube may be required where the fuel is atomized to form a fine mist in the oxidizer mixture.[6]

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial pressure (P1).

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the two sections ruptures.

  • Data Acquisition:

    • The rupture of the diaphragm generates a primary shock wave that propagates through the test gas, compressing and heating it.

    • The shock wave reflects off the endwall of the driven section, further compressing and heating the gas to the final test conditions (P5, T5).

    • Record the pressure history using a pressure transducer located near the endwall.

    • Simultaneously, record the emission of characteristic radicals (e.g., OH* at 308 nm or CH* at 431 nm) using a photomultiplier tube with an appropriate bandpass filter.[7]

  • Ignition Delay Time Definition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the onset of ignition. This is typically determined by the sharp increase in pressure or the rapid rise in the chemiluminescence signal.[7]

Data Analysis: The temperature and pressure behind the reflected shock wave (T5 and P5) are calculated from the measured incident shock velocity using the normal shock relations. The ignition delay time is then plotted as a function of the inverse temperature (1000/T) for different pressure and equivalence ratio conditions.

Experimental Workflow for Shock Tube Ignition Delay Measurement

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition cluster_anl Data Analysis Prep Prepare Fuel/Oxidizer/Diluent Mixture Evacuate Evacuate Driven Section Prep->Evacuate Fill Fill with Mixture Evacuate->Fill Pressurize Pressurize Driver Section Fill->Pressurize Rupture Diaphragm Rupture & Shock Propagation Pressurize->Rupture Reflect Shock Reflection Rupture->Reflect Calc Calculate T5, P5 Rupture->Calc RecordP Record Pressure Reflect->RecordP RecordC Record Chemiluminescence Reflect->RecordC DetIDT Determine Ignition Delay Time (IDT) RecordP->DetIDT RecordC->DetIDT Plot Plot IDT vs. 1000/T Calc->Plot DetIDT->Plot

Caption: Workflow for ignition delay time measurement using a shock tube.

Protocol for Laminar Flame Speed Measurement

Objective: To measure the fundamental propagation speed of a premixed flame of a highly branched alkane and oxidizer mixture under specific conditions of temperature, pressure, and equivalence ratio.

Apparatus: A constant volume combustion chamber (spherical or cylindrical) with optical access, a high-speed imaging system (e.g., schlieren photography), and an ignition system.

Procedure:

  • Mixture Preparation: Prepare a quiescent and homogeneous fuel/air mixture at a known equivalence ratio, temperature, and pressure inside the combustion chamber.

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a spark.

  • Flame Propagation Recording: Record the propagation of the outwardly expanding spherical flame using a high-speed camera.

  • Data Extraction: From the sequence of images, determine the flame radius as a function of time.

Data Analysis:

  • The stretched flame propagation speed (Sn) is calculated from the rate of change of the flame radius.

  • The unstretched laminar flame speed (SL) is then determined by extrapolating the relationship between the stretched flame speed and the flame stretch rate to zero stretch. Various extrapolation models (linear or non-linear) can be used.

Logical Relationship for Laminar Flame Speed Determination

G cluster_exp Experiment cluster_analysis Analysis Mixture Premixed Fuel/Air Ignition Central Ignition Mixture->Ignition Propagation Spherical Flame Propagation Ignition->Propagation Imaging High-Speed Imaging Propagation->Imaging RadiusTime Flame Radius vs. Time Imaging->RadiusTime StretchedSpeed Stretched Flame Speed (Sn) RadiusTime->StretchedSpeed UnstretchedSpeed Unstretched Laminar Flame Speed (SL) StretchedSpeed->UnstretchedSpeed

Caption: Process for determining laminar flame speed from a spherical flame.

Kinetic Modeling and Surrogate Development

The experimental data obtained from the protocols described above are essential for the development and validation of detailed chemical kinetic models for highly branched alkanes. These models can then be incorporated into larger surrogate fuel models.

Kinetic Model Development Pathway

G ExpData Experimental Data (IDT, Flame Speed, etc.) Validation Model Validation ExpData->Validation KineticModel Develop/Refine Detailed Chemical Kinetic Model KineticModel->Validation SurrogateModel Incorporate into Multi-Component Surrogate Fuel Model Validation->SurrogateModel If Validated CFD CFD Simulations of Engine Combustion SurrogateModel->CFD

Caption: Pathway from experimental data to validated surrogate fuel models.

References

Application Note: Identification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a significant class of saturated hydrocarbons prevalent in various matrices, including petroleum products, environmental samples, and biological systems. Their structural diversity, arising from different branching patterns and chain lengths, necessitates robust analytical techniques for accurate identification and characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted method for the analysis of volatile and semi-volatile compounds like branched alkanes. This application note provides a detailed protocol for the identification of branched alkanes using GC-MS, covering sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to extract the analytes of interest and present them in a solvent suitable for GC-MS analysis.[1][2]

a) Liquid Samples (e.g., petroleum fractions, oils)

  • Dilution: Dilute the liquid sample in a volatile organic solvent such as hexane, dichloromethane, or iso-octane to a concentration of approximately 10 µg/mL.[1][3]

  • Filtration/Centrifugation: To prevent contamination of the GC system, remove any particulate matter by passing the diluted sample through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean vial.[1][2][3]

  • Transfer: Transfer the final prepared sample into a 2 mL glass autosampler vial for analysis.[3]

b) Solid Samples (e.g., plant material, tissues, contaminated soil)

  • Extraction:

    • Solid-Liquid Extraction (SLE): Macerate the solid sample and extract with a suitable organic solvent (e.g., hexane, dichloromethane) using techniques such as sonication or Soxhlet extraction.

    • Solid Phase Extraction (SPE): This technique can be used to concentrate and purify analytes from complex matrices. The sample is passed through a cartridge containing a sorbent material that retains the analytes, which are then eluted with a solvent.[1]

    • Solid Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample's headspace or immersed in a liquid extract to adsorb analytes. The fiber is then directly introduced into the GC inlet for thermal desorption.[4]

  • Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen. The residue is then redissolved in a known volume of a volatile solvent suitable for GC-MS injection.

  • Cleanup: If necessary, perform a cleanup step using column chromatography (e.g., with silica (B1680970) gel or alumina) to remove interfering compounds.

  • Final Preparation: Filter or centrifuge the final extract and transfer it to an autosampler vial.

GC-MS Instrumentation and Parameters

Optimal separation of branched alkanes is typically achieved using a non-polar capillary column. The following parameters serve as a general guideline and may require optimization based on the specific analytes and instrument.

Table 1: Recommended GC-MS Parameters [5][6][7]

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnNon-polar, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5, or equivalent)
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier GasHelium or Hydrogen[5][8]
Flow Rate1.0 - 1.5 mL/min (constant flow)
Inlet Temperature280 - 300°C
Injection ModeSplitless or Split (e.g., 20:1), depending on sample concentration
Injection Volume1 µL
Oven Temperature ProgramInitial: 40°C (hold for 2 min), Ramp: 5-10°C/min to 320°C (hold for 10 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C[5]
Quadrupole Temperature150°C[5]
Mass Scan Rangem/z 40-550
Solvent Delay3 - 5 minutes (to prevent filament damage from the solvent)

Data Presentation and Interpretation

Mass Spectral Interpretation of Branched Alkanes

The mass spectra of branched alkanes exhibit characteristic fragmentation patterns that are key to their identification.

  • Molecular Ion (M+): The molecular ion peak is often weak or absent in the mass spectra of branched alkanes, especially for highly branched or long-chain compounds.[9][10][11][12]

  • Fragmentation at Branch Points: The most significant fragmentation occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[9][12][13] The loss of the largest alkyl group at a branch point is often favored.[12][13]

  • Characteristic Ions: The resulting fragment ions appear as clusters of peaks, with the most abundant ions corresponding to CnH2n+1.[10][11] Common fragment ions are observed at m/z = 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), etc., differing by 14 Da (CH2).[9]

  • Base Peak: The base peak (the most intense peak) often corresponds to the most stable carbocation that can be formed by fragmentation at a branch point. For example, a strong peak at m/z 43 is indicative of an isopropyl cation from a methyl branch.[9]

Use of Retention Indices

Due to the large number of isomers, mass spectra alone may not be sufficient for unambiguous identification. Kovats Retention Indices (RI) provide a system-independent parameter that aids in identification by comparing the retention time of an analyte to that of n-alkane standards run under the same chromatographic conditions.[14][15][16]

The non-isothermal Kovats retention index (Ix) is calculated using the following formula:[17]

Ix = 100n + 100 * [(tx - tn) / (tn+1 - tn)]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • tx is the retention time of the analyte.

  • tn is the retention time of the n-alkane with carbon number n.

  • tn+1 is the retention time of the n-alkane with carbon number n+1.

By comparing the calculated RI of an unknown peak to literature or database values, the identification can be confirmed with higher confidence.

Quantitative Data Summary

The following table provides an example of retention times, calculated retention indices, and key mass fragments for representative branched alkanes.

Table 2: Example GC-MS Data for Selected Branched Alkanes

CompoundRetention Time (min)Calculated RIMolecular Ion (m/z)Key Fragment Ions (m/z)
n-Decane (C10)10.00100014243, 57, 71, 85
2-Methylnonane9.85978142 (weak)43, 57, 71, 127
3-Methylnonane9.92987142 (weak)43, 57, 85, 113
n-Undecane (C11)11.50110015643, 57, 71, 85
2,3-Dimethylnonane11.381089156 (absent)43, 57, 71, 99
n-Dodecane (C12)12.90120017043, 57, 71, 85

Note: Retention times are illustrative and will vary with the specific GC system and method.

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Dilution Dilution with Solvent (for liquid samples) Sample->Dilution Liquid Extraction Extraction (for solid samples, e.g., SLE, SPE) Sample->Extraction Solid Filter Filtration / Centrifugation Dilution->Filter Extraction->Filter Vial Transfer to Autosampler Vial Filter->Vial GC_Inject Injection into GC Vial->GC_Inject GC_Separation Chromatographic Separation (Non-polar column) GC_Inject->GC_Separation MS_Ionization Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z Scan) MS_Ionization->MS_Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Mass_Spectra Extract Mass Spectra of Peaks Chromatogram->Mass_Spectra RI_Calc Retention Index Calculation (using n-alkane standards) Chromatogram->RI_Calc Library_Search Database Library Search (e.g., NIST) Mass_Spectra->Library_Search Identification Compound Identification Library_Search->Identification RI_Calc->Identification

Caption: Experimental workflow for GC-MS analysis of branched alkanes.

logical_relationship TIC Obtain Total Ion Chromatogram (TIC) RT Determine Retention Time (RT) TIC->RT MS Extract Mass Spectrum TIC->MS RI Calculate Retention Index (RI) RT->RI uses n-alkane data Frag Analyze Fragmentation Pattern MS->Frag DB Compare to Spectral Database MS->DB Lit Compare RI to Literature Values RI->Lit ID Confirm Structure Frag->ID DB->ID Lit->ID

Caption: Logical relationship for branched alkane identification.

References

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of highly branched alkanes, which are crucial components in the development of high-performance fuels. The methodologies outlined below are designed to be reproducible in a standard laboratory setting and are supported by quantitative data to aid in the selection of appropriate synthetic routes for specific fuel property targets.

Introduction

Highly branched alkanes are desirable as fuel components due to their superior combustion properties, particularly their high octane (B31449) numbers, which correlate with increased resistance to engine knocking.[1][2] Unlike their straight-chain counterparts, branched alkanes burn more smoothly and efficiently in spark-ignition engines.[2] Modern refining processes, therefore, incorporate steps to increase the proportion of these isomers in gasoline blends.[3][4] This document details two primary laboratory-scale methods for synthesizing highly branched alkanes for research and fuel performance studies: Alkane Isomerization and Olefin Oligomerization .

Data Presentation: Fuel Properties of Selected Alkanes

The following table summarizes key fuel properties of various linear and branched alkanes to illustrate the impact of branching on fuel performance.

CompoundChemical StructureResearch Octane Number (RON)Density (g/mL)Freezing Point (°C)
n-HexaneCH₃(CH₂)₄CH₃31[4]~0.659-95
2-MethylpentaneCH₃CH(CH₃)(CH₂)₂CH₃74[4]~0.653-154
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃76[4]~0.664-118
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃94[4]~0.649-100
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂105[4]~0.662-129
n-HeptaneCH₃(CH₂)₅CH₃0~0.684-91
Isooctane (2,2,4-Trimethylpentane)(CH₃)₃CCH₂CH(CH₃)₂100[2]~0.692-107

Experimental Protocols

Synthesis of Highly Branched Alkanes via Isomerization of n-Alkanes

This protocol describes the isomerization of linear alkanes (e.g., n-hexane, n-heptane) into their branched isomers using a solid acid catalyst. This process is fundamental in petroleum refining to enhance the octane rating of gasoline.[3][5]

Objective: To convert a linear alkane into a mixture of its more highly branched isomers, thereby increasing its octane number.

Materials:

  • n-Hexane (or other linear alkane feedstock)

  • Bifunctional catalyst (e.g., Platinum-supported chlorinated alumina (B75360) or a zeolite such as HZSM-5)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Fixed-bed catalytic reactor system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation:

    • Load the fixed-bed reactor with the chosen bifunctional catalyst.

    • Pre-treat the catalyst by heating under a flow of nitrogen gas to remove any adsorbed moisture.

    • Activate the catalyst according to the manufacturer's specifications, which typically involves reduction under a hydrogen flow at an elevated temperature.

  • Isomerization Reaction:

    • Reduce the reactor temperature to the desired reaction temperature (typically in the range of 120-250°C for chlorinated alumina catalysts).

    • Introduce a continuous flow of hydrogen gas into the reactor.

    • Pump the linear alkane feedstock into the reactor at a defined weight hourly space velocity (WHSV).

    • Maintain the reaction under a specified pressure (e.g., 15-30 bar).

  • Product Collection and Analysis:

    • The reactor effluent, containing a mixture of unreacted feedstock and isomerized products, is passed through a condenser to collect the liquid products.

    • Analyze the composition of the liquid product stream using a gas chromatograph to determine the relative amounts of each isomer.

Expected Outcome: The product mixture will contain a higher concentration of branched alkanes, such as 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane, resulting in a higher overall Research Octane Number (RON) compared to the starting n-hexane.[4]

Synthesis of Jet Fuel Range Branched Alkanes via Oligomerization of Light Olefins

This protocol details the synthesis of larger, branched alkanes suitable for jet fuel applications through the catalytic oligomerization of light olefins (e.g., butenes, pentenes).[6][7]

Objective: To produce C8-C16 hydrocarbons with a high degree of branching from smaller olefinic feedstocks.

Materials:

  • Olefin feedstock (e.g., a mixture of butenes or pentenes)

  • Solid acid catalyst (e.g., HZSM-5 zeolite or mesoporous Al-SBA-15)[6][7]

  • Fixed-bed catalytic reactor system

  • Nitrogen gas (for purging)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation:

    • Pelletize, crush, and sieve the catalyst to the desired particle size (e.g., 20-40 mesh).[8]

    • Load the catalyst into the fixed-bed reactor.

    • Pre-treat the catalyst by heating under a flow of nitrogen gas at a high temperature (e.g., 500°C) for several hours to ensure it is dry and active.[8]

  • Oligomerization Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 150-300°C).

    • Pressurize the reactor system with nitrogen to the target reaction pressure (e.g., 20-40 bar).

    • Introduce the olefin feedstock into the reactor at a controlled flow rate.

  • Product Collection and Characterization:

    • The products exiting the reactor are cooled and collected.

    • Analyze the product mixture using GC-MS to identify the distribution of hydrocarbon chain lengths (e.g., C8, C12, C16) and the degree of branching.[7]

Expected Outcome: The oligomerization process will yield a mixture of hydrocarbons primarily in the jet fuel range (C8-C16).[7] The product distribution and branching can be tuned by adjusting reaction parameters such as temperature, pressure, and catalyst type.[6]

Visualizations

Synthesis_Workflow cluster_feedstock Feedstock Selection cluster_synthesis Synthesis Method cluster_product Product cluster_analysis Analysis and Evaluation Feedstock Linear Alkanes (e.g., n-Hexane) Isomerization Catalytic Isomerization Feedstock->Isomerization Feedstock2 Light Olefins (e.g., Butene) Oligomerization Catalytic Oligomerization Feedstock2->Oligomerization Branched_Alkanes Highly Branched Alkanes (Gasoline Range) Isomerization->Branched_Alkanes Jet_Fuel Branched Alkanes (Jet Fuel Range) Oligomerization->Jet_Fuel Analysis Product Characterization (GC, GC-MS) Branched_Alkanes->Analysis Jet_Fuel->Analysis Evaluation Fuel Property Testing (Octane, Cetane, etc.) Analysis->Evaluation

Caption: Workflow for the synthesis and evaluation of highly branched alkanes for fuel studies.

References

Application Notes & Protocols: 2,5-Dimethyl-4-propylheptane as a Putative Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and generalized protocols for the potential use of 2,5-Dimethyl-4-propylheptane as an internal standard (IS) in gas chromatography (GC). Due to a lack of specific applications in readily available scientific literature, this guide is based on the fundamental principles of internal standard methodology and the known physicochemical properties of this compound. The provided protocols are intended as a starting point for method development and will require optimization for specific analytical applications.

Introduction to Internal Standards in GC

The internal standard method is a widely used quantification technique in chromatography. It involves adding a known amount of a specific compound—the internal standard—to every sample, calibrator, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach compensates for variations in sample injection volume, solvent evaporation, and instrument response, leading to improved accuracy and precision.

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.

  • It must be chemically inert and not react with the sample components.

  • It should be well-resolved from the analyte peaks in the chromatogram.

  • Its retention time should be close to that of the analyte(s) of interest.

  • It should have a similar response factor to the analyte when using a concentration-sensitive detector (e.g., Flame Ionization Detector - FID).

  • It should be of high purity and readily available.

Properties of this compound

This compound is a branched alkane with the following properties that make it a potential candidate as an internal standard for the analysis of non-polar, volatile, and semi-volatile organic compounds.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Boiling Point ~190 °C
Density ~0.759 g/cm³
Structure Branched alkane

Its non-polar nature and volatility suggest its suitability for methods analyzing hydrocarbons, such as those found in fuels, essential oils, and environmental samples.

Potential Applications

Based on its properties, this compound could theoretically be employed as an internal standard in the following GC applications:

  • Analysis of Volatile Organic Compounds (VOCs): In environmental monitoring, it could be used for the quantification of hydrocarbon pollutants in air, water, or soil samples.

  • Petroleum and Fuel Analysis: It may serve as an internal standard for the detailed hydrocarbon analysis (DHA) of gasoline or other fuel mixtures.

  • Quality Control of Industrial Solvents: It could be used to quantify impurities or determine the composition of hydrocarbon-based solvents.

Generalized Experimental Protocol (for Method Development)

This protocol provides a general guideline for using this compound as an internal standard. Note: This is a template and requires optimization for any specific application.

Materials and Reagents
  • This compound (high purity, >98%)

  • Analytes of interest (high purity standards)

  • High-purity solvent (e.g., hexane, dichloromethane, pentane) compatible with the analytes and GC system.

  • Volumetric flasks and precision syringes.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent in a volumetric flask to achieve a final concentration of, for example, 1000 µg/mL.

  • Analyte Stock Solution(s):

    • Prepare individual or mixed stock solutions of the target analytes in a similar manner to the IS stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution(s).

    • To each calibration standard, add a constant and known amount of the IS stock solution. This ensures the final concentration of the internal standard is the same in all calibration levels.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample.

  • If necessary, perform extraction or dilution with a suitable solvent.

  • Add the same constant and known amount of the IS stock solution to the prepared sample as was added to the calibration standards.

GC Method Parameters (Example for Hydrocarbon Analysis)

These are suggested starting parameters and will need to be optimized.

ParameterSuggested Value
GC System Gas Chromatograph with FID or Mass Spectrometer (MS)
Column Non-polar capillary column (e.g., DB-1, HP-5ms, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Temp. 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on analyte concentration
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Scan Range m/z 40-400
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times.

  • Peak Integration: Integrate the peak areas of the analytes and the internal standard.

  • Calibration Curve Construction:

    • Calculate the response factor (RF) for each analyte at each calibration level using the following formula: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

    • Alternatively, plot a calibration curve of the ratio of the analyte peak area to the internal standard peak area (y-axis) versus the ratio of the analyte concentration to the internal standard concentration (x-axis).

  • Quantification of Analytes in Samples:

    • Calculate the concentration of the analyte in the sample using the calculated response factor or the calibration curve.

Diagrams

Logical Workflow for Internal Standard Method

internal_standard_workflow prep_standards Prepare Calibration Standards (Analyte + IS) gc_analysis GC Analysis prep_standards->gc_analysis prep_sample Prepare Sample (add IS) prep_sample->gc_analysis data_processing Data Processing (Peak Integration) gc_analysis->data_processing calibration Construct Calibration Curve (Area Ratio vs. Conc. Ratio) data_processing->calibration quantification Quantify Analyte in Sample data_processing->quantification calibration->quantification

Caption: Workflow for the internal standard method in GC.

Decision Tree for Internal Standard Selection

is_selection_tree start Start IS Selection q1 Is the compound present in the sample? start->q1 q2 Is it chemically inert with the sample matrix? q1->q2 No fail Unsuitable q1->fail Yes q3 Is it chromatographically resolved from analytes? q2->q3 Yes q2->fail No q4 Is its retention time close to the analytes? q3->q4 Yes q3->fail No success Suitable Internal Standard q4->success Yes q4->fail No

Caption: Decision process for selecting a suitable internal standard.

Conclusion

While this compound is not a commonly documented internal standard, its physicochemical properties suggest it could be a viable candidate for the GC analysis of non-polar compounds. The protocols and guidelines presented here offer a solid foundation for researchers and scientists to develop and validate new analytical methods using this compound as an internal standard. Rigorous method validation, including assessment of linearity, accuracy, precision, and robustness, is essential before applying any new method to routine analysis.

Application Note: Quantitative Analysis of Oxygenate Fuel Additives in Gasoline Using Gas Chromatography with 2,5-Dimethyl-4-propylheptane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The addition of oxygenated compounds to gasoline is a common practice to enhance octane (B31449) ratings and promote more complete combustion, thereby reducing harmful emissions.[1][2] Common oxygenates include methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and ethanol (B145695). Accurate quantification of these additives is crucial for quality control and regulatory compliance. This application note presents a robust method for the simultaneous determination of MTBE, ETBE, and ethanol in a gasoline matrix using gas chromatography with flame ionization detection (GC-FID). A key aspect of this method is the use of 2,5-Dimethyl-4-propylheptane as an internal standard to ensure high precision and accuracy.[3][4] this compound, a C12 branched alkane, is an ideal internal standard for this application due to its chemical stability, and its elution time which is distinct from both the volatile fuel components and the polar oxygenate additives.[5][6]

Principle

This method employs a high-resolution gas chromatography system to separate the components of a gasoline sample.[7] A known concentration of this compound is added to all calibration standards and unknown samples. The use of an internal standard corrects for variations in injection volume and potential matrix effects.[3] The separated analytes are detected by a flame ionization detector (FID), and the concentration of each oxygenate is determined by comparing its peak area ratio relative to the internal standard against a calibration curve.[4]

Experimental Protocols

1. Materials and Reagents

  • Analytes:

    • Methyl tert-butyl ether (MTBE), ≥99.8% purity

    • Ethyl tert-butyl ether (ETBE), ≥99.0% purity

    • Ethanol, anhydrous, ≥99.5% purity

  • Internal Standard:

    • This compound, ≥98% purity

  • Solvent:

  • Gases:

    • Helium (carrier gas), ultra-high purity (99.999%)

    • Hydrogen (FID), ultra-high purity (99.999%)

    • Air (FID), zero grade

2. Instrumentation

A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler was used.

  • GC System: Agilent 8890 GC System or equivalent

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Data System: Agilent OpenLab CDS or equivalent

3. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (10,000 ppm): Accurately weigh 100 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Analyte Stock Solution (10,000 ppm each): Accurately weigh 100 mg each of MTBE, ETBE, and ethanol into a single 10 mL volumetric flask and bring to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with oxygenate-free gasoline. A fixed amount of the internal standard stock solution is added to each calibration standard to achieve a final concentration of 500 ppm of this compound. The concentration range for the analytes should bracket the expected concentrations in the samples.

4. Sample Preparation

  • Allow the gasoline sample to reach room temperature.

  • In a 2 mL autosampler vial, add 950 µL of the gasoline sample.

  • Add 50 µL of the 10,000 ppm this compound internal standard stock solution.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

5. GC-FID Operating Conditions

ParameterValue
Injector Split/Splitless
Inlet Temperature250°C
Injection Volume1.0 µL
Split Ratio50:1
Oven Program
Initial Temperature40°C, hold for 5 minutes
Ramp Rate10°C/min
Final Temperature220°C, hold for 2 minutes
Column Flow 1.2 mL/min (Helium), constant flow
Detector (FID)
Temperature250°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Flow (Helium)25 mL/min

Data Presentation

Table 1: Hypothetical Retention Times and Response Factors

CompoundRetention Time (min)Relative Response Factor (vs. IS)
Ethanol3.520.85
MTBE5.151.10
ETBE6.891.05
This compound (IS)12.451.00

Table 2: Hypothetical Calibration Data

Concentration (ppm)Ethanol Peak Area Ratio (Analyte/IS)MTBE Peak Area Ratio (Analyte/IS)ETBE Peak Area Ratio (Analyte/IS)
1000.0860.1120.106
5000.4280.5550.528
10000.8551.1081.053
25002.1302.7652.635
50004.2655.5205.260
R² Value 0.9998 0.9999 0.9999

Table 3: Analysis of a Hypothetical Gasoline Sample

AnalytePeak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ppm)
Ethanol185,4320.735865
MTBE65,8900.261237
ETBE12,6540.05048
IS252,345--

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analytes + IS in Gasoline) gc_injection Inject 1µL into GC-FID prep_standards->gc_injection calibration Generate Calibration Curve prep_standards->calibration prep_sample Prepare Gasoline Sample (Sample + IS) prep_sample->gc_injection chromatography Chromatographic Separation (DB-5 Column) gc_injection->chromatography detection Flame Ionization Detection chromatography->detection integration Integrate Peak Areas detection->integration calc_ratio Calculate Peak Area Ratios (Analyte/IS) integration->calc_ratio quantification Quantify Analytes calc_ratio->quantification calibration->quantification

Caption: Experimental workflow for the GC-FID analysis of fuel additives.

Conclusion

The described gas chromatography method provides a reliable and accurate means for quantifying common oxygenate additives in gasoline. The use of this compound as an internal standard effectively compensates for analytical variability, leading to high precision and reproducibility. The method is straightforward to implement in a standard analytical laboratory and is suitable for routine quality control of fuel products.

References

Application of 2,5-Dimethyl-4-propylheptane in Environmental Analysis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals a significant lack of established applications for 2,5-Dimethyl-4-propylheptane in the field of environmental sample analysis. At present, there are no standardized protocols, quantitative data, or documented case studies detailing its use as a biomarker, contaminant indicator, or for any other analytical purpose in environmental science.

While information on the basic chemical and physical properties of this compound is available, its practical application in environmental analytical chemistry appears to be undocumented in publicly accessible scientific literature. Searches for its use in specific areas such as oil spill analysis or as a general environmental biomarker did not yield any relevant results.

This suggests that this compound is not a compound of common interest or utility for researchers and scientists in the environmental field. Consequently, the development of detailed application notes and experimental protocols as requested is not feasible based on the current body of scientific knowledge.

For researchers, scientists, and drug development professionals interested in this compound, the available information is limited to its chemical identity and properties.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [2]
CAS Number62185-32-4[2][3]
Boiling Point190°C (estimated)[1]
Density0.7590 g/cm³[1]
Refractive Index1.4248[1]

Experimental Protocols

Due to the absence of literature on its use in environmental sample analysis, no established experimental protocols can be provided. The typical workflow for analyzing volatile or semi-volatile organic compounds in environmental matrices would likely involve sample collection, extraction (e.g., solid-phase microextraction, purge and trap), followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. However, specific parameters for this compound have not been determined or published.

Logical Workflow for Method Development

Should a researcher wish to investigate the potential use of this compound in an environmental context, a logical workflow for method development would be required. The following diagram illustrates a generalized approach.

Method_Development_Workflow cluster_0 Phase 1: Feasibility & Planning cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Application & Data Analysis A Define Analytical Objective B Literature Review (Hypothetical Application) A->B C Acquire Pure Standard B->C D Select Analytical Technique (e.g., GC-MS) C->D E Optimize Instrumental Parameters D->E F Develop Sample Extraction Method E->F G Method Validation (LOD, LOQ, Linearity) F->G H Spike Environmental Matrix G->H I Analyze Samples H->I J Data Interpretation & Reporting I->J

Caption: A generalized workflow for developing an analytical method for a novel compound in environmental samples.

References

Application Notes and Protocols for the Catalytic Cracking of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic cracking is a fundamental process in the petrochemical industry for converting large hydrocarbon molecules into smaller, more valuable products such as gasoline and light olefins. While extensively studied for linear alkanes present in crude oil fractions, the catalytic cracking of long-chain branched alkanes presents unique mechanistic pathways and product distributions. Understanding these processes is crucial for optimizing fuel production, valorizing complex hydrocarbon feedstocks, and potentially for the synthesis of specific branched building blocks relevant to various chemical industries.

These application notes provide a comprehensive overview of the catalytic cracking of long-chain branched alkanes, with a focus on the underlying mechanisms, experimental procedures, and product analysis. The protocols are designed to be adaptable for researchers in various fields requiring the controlled breakdown of complex hydrocarbon structures.

Reaction Mechanisms

The catalytic cracking of alkanes over solid acid catalysts, primarily zeolites, proceeds via a carbenium ion mechanism.[1][2] Unlike linear alkanes, the cracking of branched alkanes is significantly influenced by the stability of the tertiary and quaternary carbon centers.

The initiation step involves the formation of a carbocation from the parent alkane. This can occur through several pathways, including protonation by a Brønsted acid site on the catalyst or hydride abstraction by a Lewis acid site.[3][4]

The resulting carbocation can then undergo a series of reactions:

  • Isomerization: Rearrangement of the carbon skeleton to form more stable carbocations.

  • β-scission: The key cracking step where a C-C bond beta to the positively charged carbon breaks, yielding an olefin and a smaller carbocation.[5] The stability of the resulting carbocation and olefin plays a significant role in determining the preferred scission pathway. For branched alkanes, cracking often initiates at or near the branch points.

  • Hydrogen Transfer: Transfer of a hydride ion from an alkane molecule to a carbocation, resulting in the formation of a new carbocation and a saturated hydrocarbon. This process is crucial in determining the overall product distribution between alkanes and alkenes.

The reaction terminates when the carbocation is neutralized, for example, by proton loss to form an alkene or by hydride abstraction from another molecule.

Key Catalysts

Zeolites are the workhorses of catalytic cracking due to their strong acidity, shape selectivity, and high thermal stability. The most commonly used zeolites for this purpose include:

  • HY Zeolite: A faujasite-type zeolite with a three-dimensional pore structure and strong Brønsted acidity. It is highly active for cracking large hydrocarbon molecules.[6]

  • ZSM-5: A pentasil-type zeolite with a medium pore size and high silica-to-alumina ratio. Its shape-selective properties favor the production of gasoline-range hydrocarbons and light olefins.[7]

The selection of the catalyst depends on the desired product distribution. HY zeolites are generally more active for cracking larger molecules, while ZSM-5 can provide higher selectivity towards specific products like propylene.

Data Presentation

The following table summarizes typical product distributions from the catalytic cracking of a long-chain branched alkane, iso-octane (2,2,4-trimethylpentane), over an ultrastable Y-zeolite (USY) catalyst. The data is compiled from literature sources and illustrates the influence of reaction conditions on product yields.[5]

ProductYield (wt%) at 523 KYield (wt%) at 623 K
MethaneLowModerate
EthaneLowModerate
EtheneLowModerate
PropaneModerateHigh
PropeneHighHigh
n-ButaneModerateHigh
IsobutaneVery HighHigh
ButenesHighModerate
IsopentaneModerateModerate
PentenesModerateLow
C6+ Alkanes/AlkenesLowLow
AromaticsLowModerate
CokeLowModerate

Note: The dominant product from the cracking of iso-octane is isobutane, with significant yields of propene and butenes. Higher temperatures generally lead to increased formation of lighter products and aromatics.[5]

Experimental Protocols

I. Catalyst Preparation: Synthesis of HY Zeolite

This protocol describes a typical procedure for the preparation of HY zeolite from a commercial NaY zeolite via ion exchange.

Materials:

  • NaY Zeolite (commercial)

  • Ammonium (B1175870) Nitrate (B79036) (NH₄NO₃)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus, oven, and muffle furnace.

Procedure:

  • Ion Exchange:

    • Prepare a 1 M solution of ammonium nitrate in deionized water.

    • Disperse the NaY zeolite powder in the ammonium nitrate solution (e.g., 10 g of zeolite in 100 mL of solution).

    • Heat the suspension to 80-90°C and stir for 1-2 hours.

    • Filter the zeolite using a Büchner funnel and wash thoroughly with deionized water to remove residual nitrate ions.

    • Repeat the ion exchange process two more times to ensure complete exchange of sodium ions with ammonium ions.

  • Drying and Calcination:

    • Dry the resulting NH₄Y zeolite in an oven at 110°C overnight.

    • Place the dried NH₄Y zeolite in a ceramic crucible and transfer to a muffle furnace.

    • Calcine the zeolite in a flow of dry air. Ramp the temperature from room temperature to 500-550°C at a rate of 2-5°C/min and hold at the final temperature for 4-6 hours. This step converts the ammonium form (NH₄Y) to the proton form (HY) by releasing ammonia.

  • Characterization:

    • The prepared HY zeolite should be characterized to determine its crystallinity (X-ray diffraction), surface area and pore volume (N₂ adsorption-desorption), and acidity (ammonia temperature-programmed desorption).

II. Catalytic Cracking in a Fixed-Bed Reactor

This protocol outlines the procedure for the catalytic cracking of a long-chain branched alkane, using iso-octane as an example, in a laboratory-scale fixed-bed reactor.

Materials and Equipment:

  • HY Zeolite catalyst (prepared as described above)

  • Iso-octane (2,2,4-trimethylpentane), high purity

  • High-purity nitrogen or other inert gas for carrier flow

  • Fixed-bed reactor system (typically a quartz or stainless steel tube) with a furnace and temperature controller

  • Mass flow controllers for gas and liquid feeds

  • Syringe pump for liquid feed injection

  • Condenser and cold trap to collect liquid products

  • Gas collection bags or online gas chromatograph for gaseous product analysis

  • Gas chromatograph-mass spectrometer (GC-MS) for detailed product analysis

Procedure:

  • Catalyst Loading:

    • Load a known amount of the prepared HY zeolite catalyst (e.g., 0.5-2.0 g) into the center of the reactor tube, supported by quartz wool plugs.

  • System Preparation:

    • Assemble the reactor system, ensuring all connections are leak-tight.

    • Start the flow of inert gas (e.g., nitrogen) through the reactor at a controlled rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Catalyst Activation:

    • Heat the reactor to a high temperature (e.g., 500-550°C) under the inert gas flow for at least 1 hour to remove any adsorbed water and impurities from the catalyst surface.

  • Reaction:

    • Adjust the reactor temperature to the desired reaction temperature (e.g., 400-600°C).

    • Set the syringe pump to deliver the iso-octane at a specific weight hourly space velocity (WHSV), which is the mass flow rate of the feed divided by the mass of the catalyst.

    • Start the injection of iso-octane into a heated vaporization zone before the reactor, where it mixes with the carrier gas.

    • The reaction products exit the reactor and pass through a condenser and a cold trap (e.g., cooled with an ice bath or a cryocooler) to separate the liquid products from the gaseous products.

  • Product Collection and Analysis:

    • Collect the liquid products from the condenser and cold trap at regular intervals.

    • Collect the gaseous products in gas bags or analyze them directly using an online gas chromatograph.

    • Analyze both the liquid and gaseous products using GC-MS to identify and quantify the individual components.

III. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the products from catalytic cracking.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms or HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 35-500.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute with a suitable solvent (e.g., pentane (B18724) or hexane) if necessary.

    • For gaseous samples, use a gas-tight syringe to inject a known volume into the GC.

  • Injection:

    • Inject a small volume (e.g., 0.1-1.0 µL) of the prepared sample into the GC injector.

  • Data Acquisition:

    • Start the GC-MS data acquisition. The separated components will elute from the column at different retention times and be detected by the mass spectrometer.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra with a library of known spectra (e.g., NIST library).

    • Quantify the components by integrating the peak areas in the total ion chromatogram (TIC) and using response factors determined from the analysis of standard solutions of known concentrations.

Visualizations

Catalytic Cracking Mechanism of a Branched Alkane

CatalyticCrackingMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_products Products BranchedAlkane Long-Chain Branched Alkane Carbocation Carbocation Intermediate BranchedAlkane->Carbocation Protonation or Hydride Abstraction Isomerization Isomerization Carbocation->Isomerization BetaScission β-Scission Isomerization->BetaScission BranchedProducts Branched Products Isomerization->BranchedProducts HydrogenTransfer Hydrogen Transfer BetaScission->HydrogenTransfer SmallerAlkane Smaller Alkane BetaScission->SmallerAlkane Olefin Olefin BetaScission->Olefin HydrogenTransfer->SmallerAlkane

Caption: General mechanism of catalytic cracking of a long-chain branched alkane.

Experimental Workflow for Catalytic Cracking

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation (HY Zeolite) ReactorLoading Catalyst Loading in Fixed-Bed Reactor CatalystPrep->ReactorLoading ReactantPrep Reactant Preparation (Iso-octane) Cracking Catalytic Cracking (Feed Injection) ReactantPrep->Cracking Activation Catalyst Activation (Heating under N2) ReactorLoading->Activation Activation->Cracking ProductCollection Product Collection (Liquid & Gas Separation) Cracking->ProductCollection GCMS_Analysis GC-MS Analysis ProductCollection->GCMS_Analysis DataInterpretation Data Interpretation (Yields & Selectivity) GCMS_Analysis->DataInterpretation

Caption: Workflow for the catalytic cracking of a long-chain branched alkane.

References

Application Notes and Protocols for the Evaluation of 2,5-Dimethyl-4-propylheptane as a Potential Biomarker for Petroleum Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-25D4PH-PETCON

Abstract

This document provides a comprehensive framework for the evaluation of 2,5-Dimethyl-4-propylheptane as a novel, potential biomarker for the identification and quantification of petroleum contamination in environmental matrices. As a C12 branched alkane, its presence and concentration relative to other hydrocarbons could offer a specific signature for certain types of petroleum products. These notes are intended for researchers and analytical scientists engaged in environmental forensics, site remediation, and the development of new analytical methods for contaminant tracking. We present detailed protocols for sample extraction, cleanup, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), alongside a structured approach to method validation based on established environmental testing guidelines.

Introduction

Petroleum contamination of soil and water is a significant environmental concern. The accurate identification and quantification of this contamination are crucial for risk assessment and the design of effective remediation strategies. While standard methods for Total Petroleum Hydrocarbons (TPH) provide a general measure of contamination, the use of specific biomarker compounds can offer more detailed information about the source, age, and extent of weathering of the spilled petroleum.[1][2]

Established biomarkers often include degradation-resistant molecules like hopanes and steranes.[3] However, the complex composition of crude oil, which includes a vast array of straight-chain and branched alkanes, suggests that other, less-studied compounds may also serve as valuable markers.[4][5][6][7] Branched alkanes, in particular, are major constituents of crude oil and its refined products.[6]

This application note focuses on this compound, a C12 branched alkane, as a candidate for a new class of petroleum biomarkers. The rationale for investigating such a compound is based on the hypothesis that its specific isomeric structure may be unique to certain crude oil compositions or refining processes, and its volatility may make it a useful indicator of recent contamination events.

Herein, we provide a detailed workflow and set of protocols for researchers to validate the use of this compound as a biomarker. This includes sample collection and preparation, analytical methodology using GC-MS, and a comprehensive method validation plan.

Logical Workflow for Biomarker Validation

The process of validating a novel biomarker involves several key stages, from initial identification to routine application. The following diagram illustrates the logical workflow for assessing the suitability of this compound as a petroleum contamination biomarker.

Biomarker_Validation_Workflow cluster_0 Phase 1: Feasibility & Hypothesis cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application cluster_3 Phase 4: Final Assessment A Hypothesize Biomarker Potential (this compound) B Literature Review & In-Silico Analysis A->B C Acquire Analytical Standard B->C D Develop GC-MS Analytical Method C->D E Optimize Sample Preparation (Soil & Water) D->E F Establish Quantitation Limits E->F G Method Validation (Accuracy, Precision, Linearity) F->G H Analyze Petroleum Products (Crude, Gasoline, Diesel) G->H I Analyze Contaminated Samples G->I J Analyze Uncontaminated Samples G->J K Data Analysis & Correlation H->K I->K J->K L Assess Biomarker Specificity & Sensitivity K->L M Publish Findings & SOP L->M

Caption: Logical workflow for the validation of a novel biomarker.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound in environmental samples. Optimization may be required based on specific sample matrices and instrumentation.

Protocol 1: Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile organic compounds, including this compound, from soil and water samples.

Materials:

  • Soil/Sediment or Water Sample

  • Methanol (Purge-and-Trap Grade)

  • Dichloromethane (DCM), Hexane (GC Grade)

  • Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours)

  • Centrifuge tubes (50 mL, glass with PTFE-lined caps)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • GC Vials (2 mL, amber with PTFE-lined septa)

Procedure for Soil/Sediment Samples:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 mixture of Dichloromethane and Hexane.

  • Spike the sample with a surrogate standard solution as required for quality control.

  • Cap the tube tightly and sonicate in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.

  • Carefully decant the supernatant (solvent extract) into a clean tube containing 2-3 g of anhydrous sodium sulfate to remove residual water.

  • Allow the extract to sit for 10 minutes, then filter it through a 0.45 µm PTFE syringe filter into a clean concentration tube.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

Procedure for Water Samples (Liquid-Liquid Extraction):

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Spike the sample with surrogate standards.

  • Add 30 mL of Dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the extracts.

  • Concentrate the dried extract to 1 mL and transfer to a GC vial.

Protocol 2: GC-MS Analysis

Objective: To separate, identify, and quantify this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC-MS Parameters:

ParameterSetting
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless (purge valve open at 1 min)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 40°C (hold 2 min), Ramp 1: 10°C/min to 150°C, Ramp 2: 20°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)
SIM Ions (for this compound) To be determined from the mass spectrum of the analytical standard. Likely fragments would include the molecular ion (if present) and characteristic alkyl fragments.
Protocol 3: Method Validation

Objective: To demonstrate that the analytical method is suitable for its intended purpose, following EPA guidelines.[8][9][10][11]

Validation Parameters:

  • Linearity and Range: Analyze a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL) to establish the working range of the assay. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Analyze spiked matrix samples (e.g., clean sand and reagent water) at low, medium, and high concentrations. The percent recovery should be within an acceptable range (typically 70-130%).

  • Precision:

    • Repeatability (Intra-day): Analyze replicate spiked samples (n=7) in a single analytical run. The relative standard deviation (RSD) should be < 20%.

    • Reproducibility (Inter-day): Analyze replicate spiked samples on different days by different analysts. The RSD should be < 30%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated from the standard deviation of replicate low-level spikes or from the calibration curve.

  • Specificity/Selectivity: Analyze a range of different petroleum products (e.g., different crude oils, gasoline, diesel) and uncontaminated environmental samples to assess potential interferences and to determine if this compound is consistently present in petroleum-contaminated samples and absent in clean samples.

Data Presentation

Quantitative data from the method validation and sample analysis should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult for Soil MatrixResult for Water Matrix
Linearity (r²) ≥ 0.995e.g., 0.998e.g., 0.997
Range (µg/mL) Defined by linearitye.g., 0.1 - 50e.g., 0.1 - 50
Accuracy (% Recovery) 70 - 130%e.g., 85-110%e.g., 90-115%
Precision (RSD) < 20% (Repeatability)e.g., 8.5%e.g., 6.2%
LOD (µg/kg or µg/L) Report Valuee.g., 5 µg/kge.g., 0.2 µg/L
LOQ (µg/kg or µg/L) Report Valuee.g., 15 µg/kge.g., 0.6 µg/L

Table 2: Hypothetical Concentration of this compound in Various Samples

Sample TypeSample IDConcentration (µg/kg or µg/L)Notes
Crude Oil A CO-01e.g., 15,400High concentration
Crude Oil B CO-02e.g., 2,100Lower concentration, potential for source differentiation
Diesel Fuel DF-01e.g., 850Present in refined product
Gasoline GAS-01e.g., NDNot Detected
Contaminated Soil CS-01e.g., 1,250Site A, recent spill
Contaminated Water CW-01e.g., 85Site B, near refinery
Uncontaminated Soil UCS-01e.g., NDBackground sample
Uncontaminated Water UCW-01e.g., NDBackground sample

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow from sample receipt to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Soil/Water Sample Extract Solvent Extraction (Protocol 1) Sample->Extract Concentrate Concentrate Extract to 1 mL Extract->Concentrate Inject Inject 1 µL into GC-MS (Protocol 2) Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for sample analysis.

Conclusion

The protocols and validation framework presented in this application note provide a robust starting point for any research laboratory interested in exploring the potential of this compound as a novel biomarker for petroleum contamination. While this compound is not yet an established marker, its chemical nature as a branched alkane makes it a plausible candidate. A thorough validation as outlined is essential to determine its specificity, sensitivity, and utility in environmental forensic investigations. Successful validation could lead to the development of a new tool for more precise characterization of petroleum spills.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Columns for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) separation of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing their analytical methods. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the separation of these complex isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for branched alkane separation?

The most crucial factor is the choice of the stationary phase.[1][2] For branched alkanes, which are non-polar compounds, a non-polar stationary phase is the optimal choice, following the principle of "like dissolves like".[3] The elution order of alkanes on a non-polar column generally follows their boiling points.[4]

Q2: Which specific stationary phases are recommended for analyzing branched alkanes?

Non-polar stationary phases are the industry standard for alkane separation.[4] Commonly used phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, versatile non-polar phase.[5]

  • (5%-Phenyl)-methylpolysiloxane: This phase offers slightly higher polarity and can provide alternative selectivity for certain isomers.[4]

  • Squalane: Considered a gold standard for non-polar stationary phases, but it has a lower maximum operating temperature.[5]

For high molecular weight branched alkanes, it is essential to select a column with high thermal stability to withstand the elevated temperatures required for elution.[4]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?

Column dimensions play a significant role in achieving the desired resolution and analysis time:[2]

  • Length: Longer columns provide higher efficiency (more theoretical plates), leading to better resolution of closely eluting isomers. However, this comes at the cost of longer analysis times.[4][6]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.15-0.25 mm) offer higher efficiency and narrower peaks. However, they have a lower sample loading capacity.[6] For most applications, a 0.25 mm ID column provides a good balance between efficiency and sample capacity.

  • Film Thickness: A thicker stationary phase film increases retention, which can be beneficial for separating highly volatile branched alkanes. Thinner films are suitable for high molecular weight (high-boiling) compounds to reduce elution times and minimize column bleed.

Q4: When should I use temperature programming versus an isothermal method for branched alkane analysis?

Temperature programming is generally preferred for samples containing a wide range of branched alkanes with different boiling points.[7][8]

  • Isothermal analysis , where the column temperature is held constant, is suitable for simple mixtures where the components have similar boiling points.[8][9]

  • Temperature programming , which involves increasing the column temperature during the run, allows for the efficient elution of both low-boiling and high-boiling compounds in a single analysis.[7][10] This improves peak shape for later-eluting compounds and reduces the overall analysis time.[7]

Q5: What is the effect of carrier gas flow rate on the separation?

The carrier gas flow rate, or linear velocity, affects both the speed of analysis and the separation efficiency.[9][11]

  • An optimal flow rate exists for each carrier gas and column dimension that provides the highest efficiency (lowest height equivalent to a theoretical plate, HETP).[9][12]

  • Increasing the flow rate beyond the optimum will decrease efficiency but shorten the analysis time.[9][13]

  • Common carrier gases include helium, hydrogen, and nitrogen. Hydrogen often provides the best efficiency at higher linear velocities, allowing for faster analysis times.[14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of branched alkanes.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Multiple isomers are eluting as a single peak.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase Ensure a non-polar stationary phase is being used for branched alkane separation. Consider a phase with a different selectivity, such as a 5% phenyl-methylpolysiloxane, if co-elution persists.[4]
Suboptimal Temperature Program Lower the initial oven temperature to improve the separation of early-eluting, low-boiling isomers.[8] Decrease the temperature ramp rate to increase the separation between all compounds.[8]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve maximum efficiency.[9] A flow rate that is too high or too low can lead to band broadening and poor resolution.
Column Overload Reduce the injection volume or increase the split ratio to avoid overloading the column, which can cause peak fronting and loss of resolution.[15] Consider a column with a larger internal diameter or thicker film if larger sample volumes are necessary.
Insufficient Column Efficiency Use a longer column to increase the number of theoretical plates and improve resolving power.[4] Alternatively, a narrower internal diameter column can also enhance efficiency.[6]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Branched alkanes are generally non-polar and less susceptible to tailing from active sites. However, contamination in the injector liner or on the column can create active sites.[16] Clean or replace the injector liner and trim the first few centimeters of the column.[17]
Improper Column Installation If the column is installed too high or too low in the injector, it can create dead volumes, leading to peak tailing for all compounds.[17] Reinstall the column according to the manufacturer's instructions.[17]
Poor Column Cut A jagged or uneven column cut can disrupt the sample band as it enters the column.[17] Ensure a clean, square cut using a ceramic scoring wafer.
Condensation Effects If the initial oven temperature is too low relative to the solvent boiling point, it can cause peak distortion. Ensure the initial temperature is appropriate for the solvent used.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same compounds shift between injections.

Possible Causes and Solutions:

CauseSolution
Fluctuations in Carrier Gas Flow/Pressure Check for leaks in the system using an electronic leak detector, especially at the injector and detector fittings.[16] Ensure the gas source provides a stable pressure.
Inconsistent Oven Temperature Verify that the GC oven temperature is stable and reproducible. Allow sufficient time for the oven to equilibrate at the initial temperature before each injection.[18]
Changes in the Stationary Phase Column bleed at high temperatures can alter the stationary phase over time. Ensure the column is not operated above its maximum temperature limit.[15]
Inconsistent Injection Volume For splitless injections, large variations in injection volume can slightly affect retention times. Use an autosampler for consistent injections.[16]

Quantitative Data Summary

Table 1: GC Column Parameters for Branched Alkane Separation
ParameterRecommendation for Branched AlkanesRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl-methylpolysiloxane)"Like dissolves like" principle for non-polar analytes. Elution is primarily based on boiling point.[4]
Column Length 30 m - 100 mLonger columns provide higher resolution for complex isomer mixtures.[4] 30 m is a good starting point for general analysis.
Internal Diameter (ID) 0.18 mm - 0.32 mm0.25 mm ID offers a good compromise between efficiency and sample capacity. Narrower IDs (e.g., 0.18 mm) provide higher efficiency but lower capacity.[19]
Film Thickness 0.1 µm - 1.0 µmThinner films (0.1-0.25 µm) are suitable for high molecular weight (high-boiling) alkanes. Thicker films (0.5-1.0 µm) increase retention for more volatile (low-boiling) isomers.
Table 2: Typical GC Method Parameters for Branched Alkane Analysis
ParameterTypical ValuePurpose
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times at optimal efficiency.[14]
Average Linear Velocity Helium: 25-35 cm/sec; Hydrogen: 40-50 cm/secTo operate near the optimal efficiency for the chosen carrier gas.
Injection Mode SplitTo handle concentrated samples and ensure sharp initial bands. A split ratio of 50:1 is a good starting point.[20]
Injector Temperature 250 - 300 °CTo ensure rapid and complete vaporization of the sample.
Initial Oven Temperature 40 - 60 °CA lower initial temperature helps to focus the analytes at the head of the column and improve separation of volatile isomers.[20]
Temperature Ramp Rate 5 - 15 °C/minA slower ramp rate generally improves resolution but increases analysis time.[20]
Final Oven Temperature 280 - 350 °C (or column max temp)Must be high enough to elute the highest boiling point branched alkanes in the sample.[4]
Detector Flame Ionization Detector (FID)FID is sensitive to hydrocarbons and provides a robust, linear response.
Detector Temperature 300 - 350 °CShould be higher than the final oven temperature to prevent condensation of analytes.

Experimental Protocols

Protocol 1: GC-FID Analysis of C10-C25 Branched Alkanes

This protocol describes a general method for the separation of a mid-range mixture of branched alkanes.

1. Sample Preparation: a. Dilute the alkane mixture in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 100-500 ppm. b. Transfer the diluted sample to a 2 mL autosampler vial and cap securely.

2. GC Instrument and Column: a. GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID). b. Column: A non-polar capillary column, such as a DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

3. GC Method Parameters: a. Injector: i. Mode: Split ii. Split Ratio: 50:1 iii. Temperature: 280 °C iv. Injection Volume: 1 µL b. Carrier Gas: i. Gas: Helium ii. Flow Rate: 1.2 mL/min (Constant Flow mode) c. Oven Temperature Program: i. Initial Temperature: 50 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 320 °C. iii. Hold: Hold at 320 °C for 10 minutes. d. Detector (FID): i. Temperature: 340 °C ii. Hydrogen Flow: 30 mL/min iii. Air Flow: 300 mL/min iv. Makeup Gas (Helium or Nitrogen): 25 mL/min

4. Data Acquisition and Analysis: a. Equilibrate the system by running a solvent blank. b. Inject the sample and start the data acquisition. c. Integrate the resulting peaks and identify components based on retention times relative to known standards.

Visualizations

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., separate C10-C20 isomers) sample_properties Assess Sample Properties: - Analyte Type: Branched Alkanes (Non-polar) - Boiling Point Range: Wide start->sample_properties phase_selection Step 1: Select Stationary Phase sample_properties->phase_selection phase_choice Choose a Non-Polar Phase (e.g., 100% Dimethylpolysiloxane) phase_selection->phase_choice dimensions Step 2: Determine Column Dimensions phase_choice->dimensions complexity High Isomeric Complexity? dimensions->complexity long_column Use Longer Column (e.g., 60-100m) for higher resolution complexity->long_column Yes standard_column Start with Standard Length (30m) complexity->standard_column No id_select Select Internal Diameter (ID) 0.25mm ID is a good balance long_column->id_select standard_column->id_select film_select Select Film Thickness Thinner film for high boilers id_select->film_select end Final Column Selected film_select->end

Caption: Workflow for selecting a GC column for branched alkane separation.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution or Co-elution check_temp Is Temperature Program Optimized? start->check_temp optimize_temp Action: Lower initial temp or decrease ramp rate check_temp->optimize_temp No check_flow Is Carrier Gas Flow Optimal? check_temp->check_flow Yes resolved Problem Resolved optimize_temp->resolved optimize_flow Action: Adjust flow rate to optimal linear velocity check_flow->optimize_flow No check_column Is Column Appropriate? check_flow->check_column Yes optimize_flow->resolved increase_length Action: Use a longer or narrower ID column check_column->increase_length No check_overload Is Column Overloaded? check_column->check_overload Yes increase_length->resolved reduce_sample Action: Decrease injection volume or increase split ratio check_overload->reduce_sample Yes check_overload->resolved No, problem persists reduce_sample->resolved

Caption: Troubleshooting workflow for poor peak resolution in GC.

References

Mass spectral fragmentation of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectral Analysis

Welcome to the technical support center for mass spectral analysis. This guide provides troubleshooting information and frequently asked questions regarding the mass spectral fragmentation of 2,5-Dimethyl-4-propylheptane.

This resource is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: I am not observing a molecular ion peak for this compound in my mass spectrum. Is this normal?

A1: Yes, this is a common observation for highly branched alkanes like this compound. The molecular ion of branched alkanes is often of very low abundance or completely absent in electron ionization (EI) mass spectra.[1][2][3][4] This is due to the high instability of the molecular ion, which readily undergoes fragmentation.

Q2: What are the expected major fragments for this compound?

A2: The fragmentation of this compound is expected to be dominated by cleavage at the branching points to form stable carbocations.[1][2][3][4][5] The most significant fragmentation is likely to occur around the central propyl group at the C4 position and at the methyl-branched carbons (C2 and C5). The loss of the largest alkyl group at a branching point is generally favored.[2][5]

Q3: Why is the fragmentation of branched alkanes different from that of linear alkanes?

A3: The mass spectra of linear alkanes show a characteristic pattern of ion clusters separated by 14 Da (corresponding to CH₂ groups).[1] In contrast, branched alkanes fragment preferentially at the branching points. This is because the cleavage at these points leads to the formation of more stable secondary and tertiary carbocations.[1][3][4][5]

Q4: Can I distinguish between different isomers of C12H26 using mass spectrometry?

A4: While mass spectrometry is a powerful tool for determining the branching points in alkanes, distinguishing between isomers with similar branching patterns can be challenging based solely on the mass spectrum.[4] The fragmentation patterns might be very similar. It is often necessary to use complementary analytical techniques, such as gas chromatography (GC) for separation prior to mass analysis, and to compare the resulting retention times and mass spectra with those of known standards.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion (M+) peak observed. High degree of branching in this compound leads to rapid fragmentation.[1][2][3][4]This is expected. Focus on the interpretation of the fragment ions to deduce the structure. Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) can be used to confirm the molecular weight.[1]
Complex and difficult-to-interpret spectrum. Extensive fragmentation due to the branched structure.Focus on identifying the most stable carbocations formed by cleavage at the branching points. Look for characteristic losses of alkyl radicals. Compare the spectrum to library data for similar branched alkanes.
Base peak is not the molecular ion. The base peak in branched alkanes corresponds to the most stable carbocation formed.[1]This is normal. The m/z of the base peak is a key piece of information for determining the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Obtain the mass spectrum for this peak.

    • Identify the major fragment ions and propose a fragmentation mechanism based on the principles of carbocation stability.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 170.33 g/mol [6][7]). The relative abundances are qualitative predictions based on general fragmentation rules for branched alkanes.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonLossPredicted Relative Abundance
170[C₁₂H₂₆]⁺Molecular IonVery Low / Absent
127[C₉H₁₉]⁺Loss of Propyl radical (•C₃H₇)High
113[C₈H₁₇]⁺Loss of Butyl radical (•C₄H₉)Medium
85[C₆H₁₃]⁺Loss of Hexyl radical (•C₆H₁₃)High
71[C₅H₁₁]⁺Loss of Heptyl radical (•C₇H₁₅)High
57[C₄H₉]⁺Loss of Octyl radical (•C₈H₁₇)High
43[C₃H₇]⁺Loss of Nonyl radical (•C₉H₁₉)High

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

fragmentation_pathway M This compound (M+•) m/z = 170 F127 [C9H19]+ m/z = 127 M->F127 - •C3H7 F113 [C8H17]+ m/z = 113 M->F113 - •C4H9 F85 [C6H13]+ m/z = 85 M->F85 - •C6H13 F71 [C5H11]+ m/z = 71 M->F71 - •C7H15 F57 [C4H9]+ m/z = 57 M->F57 - •C8H17 F43 [C3H7]+ m/z = 43 M->F43 - •C9H19

Caption: Predicted fragmentation of this compound.

References

Technical Support Center: Synthesis of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethyl-4-propylheptane. The proposed synthetic route involves a three-step process: a Grignard reaction to form the alcohol intermediate, followed by dehydration to the alkene, and subsequent hydrogenation to the final alkane product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.

Step 1: Grignard Reaction - Synthesis of 2,5-Dimethyl-4-propylheptan-4-ol

Issue 1.1: Low or no yield of the Grignard reagent (propylmagnesium bromide).

  • Possible Cause: Presence of moisture in the glassware or solvent.

  • Solution: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use. Use anhydrous solvents, and consider distilling them over a suitable drying agent (e.g., sodium/benzophenone for diethyl ether or THF) immediately before the reaction.

  • Possible Cause: Impure magnesium turnings.

  • Solution: Use fresh, high-purity magnesium turnings. If the magnesium is old or oxidized, it can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane.

  • Possible Cause: Difficulty in initiating the reaction.

  • Solution: Crush a small piece of magnesium in the reaction flask to expose a fresh surface. Gentle heating or sonication can also help initiate the reaction.

Issue 1.2: Low yield of the tertiary alcohol (2,5-Dimethyl-4-propylheptan-4-ol).

  • Possible Cause: Side reactions, such as enolization of the ketone (2,5-dimethyl-4-heptanone).

  • Solution: Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. Using a less sterically hindered Grignard reagent can sometimes be beneficial, although in this case, propylmagnesium bromide is required.

  • Possible Cause: Incomplete reaction.

  • Solution: Ensure a slight excess of the Grignard reagent is used (e.g., 1.1 to 1.2 equivalents). Allow the reaction to stir for a sufficient amount of time after the addition of the ketone. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

Step 2: Dehydration - Synthesis of 2,5-Dimethyl-4-propylhept-3-ene/4-ene

Issue 2.1: Low yield of the alkene mixture.

  • Possible Cause: Incomplete dehydration of the alcohol.

  • Solution: Increase the reaction temperature or use a stronger acid catalyst. Common catalysts include concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. Ensure efficient removal of water as it forms, for example, by using a Dean-Stark apparatus.

  • Possible Cause: Polymerization of the alkene product.

  • Solution: Avoid excessively high temperatures or prolonged reaction times. Distill the alkene product from the reaction mixture as it is formed to minimize contact with the acid catalyst.

Step 3: Hydrogenation - Synthesis of this compound

Issue 3.1: Incomplete hydrogenation.

  • Possible Cause: Inactive catalyst.

  • Solution: Use fresh, high-quality palladium on carbon (Pd/C) or another suitable hydrogenation catalyst. Ensure the catalyst is not poisoned by impurities from previous steps.

  • Possible Cause: Insufficient hydrogen pressure or reaction time.

  • Solution: Increase the hydrogen pressure (a typical range is 1-4 atm). Ensure the reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable expected overall yield for the synthesis of this compound? A1: While specific yields for this exact compound are not widely reported, a multi-step synthesis of this type can be expected to have an overall yield in the range of 40-60%, assuming each step proceeds with a yield of 70-85%.

Q2: Are there alternative methods for the final hydrogenation step? A2: Yes, besides catalytic hydrogenation with Pd/C, other methods like transfer hydrogenation using a hydrogen donor (e.g., ammonium (B1175870) formate) in the presence of a catalyst can be employed. For laboratory-scale synthesis, catalytic hydrogenation is generally the most efficient method.

Q3: How can I purify the final product, this compound? A3: The final alkane product can be purified by fractional distillation. Due to its non-polar nature, column chromatography on silica (B1680970) gel is also a viable option, using a non-polar eluent such as hexane.

Q4: What analytical techniques are recommended for characterizing the intermediates and the final product? A4:

  • Intermediates: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the structures of the alcohol and alkene intermediates.

  • Final Product: NMR and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for confirming the structure and purity of this compound.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

Step Reactants Solvent Catalyst/Reagent Temperature Typical Yield
1. Grignard Reaction 2,5-dimethyl-4-heptanone, Propylmagnesium bromideAnhydrous Diethyl Ether or THF-0 °C to rt75-85%
2. Dehydration 2,5-Dimethyl-4-propylheptan-4-olToluenep-Toluenesulfonic acidReflux80-90%
3. Hydrogenation 2,5-Dimethyl-4-propylheptene mixtureEthanol or Ethyl Acetate10% Pd/Crt>95%

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-4-propylheptan-4-ol (Grignard Reaction)
  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of 1-bromopropane (B46711) to initiate the reaction.

  • Add anhydrous diethyl ether and the remaining 1-bromopropane (1.1 eq) dropwise to maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C.

  • Add a solution of 2,5-dimethyl-4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Synthesis of 2,5-Dimethyl-4-propylheptene (Dehydration)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2,5-Dimethyl-4-propylheptan-4-ol (1.0 eq) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once no more water is collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkene mixture.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • In a flask suitable for hydrogenation, dissolve the crude alkene mixture (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (1-2 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Visualizations

experimental_workflow start Start: 2,5-Dimethyl-4-heptanone + Propylmagnesium bromide grignard Step 1: Grignard Reaction start->grignard alcohol Intermediate: 2,5-Dimethyl-4-propylheptan-4-ol grignard->alcohol dehydration Step 2: Dehydration (Acid Catalyst) alcohol->dehydration alkene Intermediate: Alkene Mixture dehydration->alkene hydrogenation Step 3: Hydrogenation (Pd/C, H2) alkene->hydrogenation product Final Product: this compound hydrogenation->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Overall Yield check_grignard Check Grignard Step Yield start->check_grignard check_dehydration Check Dehydration Step Yield start->check_dehydration check_hydrogenation Check Hydrogenation Step Yield start->check_hydrogenation grignard_issue Issue: Low Alcohol Yield check_grignard->grignard_issue dehydration_issue Issue: Low Alkene Yield check_dehydration->dehydration_issue hydrogenation_issue Issue: Incomplete Hydrogenation check_hydrogenation->hydrogenation_issue moisture Action: Ensure anhydrous conditions (dry glassware/solvents) grignard_issue->moisture  Moisture present? initiation Action: Activate Mg turnings (iodine, heat) grignard_issue->initiation  Reaction not starting? side_reaction Action: Slow ketone addition at low temperature (0 °C) grignard_issue->side_reaction  Side reactions suspected? incomplete Action: Increase temperature or use stronger acid dehydration_issue->incomplete  Incomplete reaction? polymerization Action: Distill product as it forms dehydration_issue->polymerization  Polymerization observed? catalyst Action: Use fresh catalyst hydrogenation_issue->catalyst  Catalyst issue? pressure Action: Increase H2 pressure and ensure vigorous stirring hydrogenation_issue->pressure  Incomplete conversion?

Caption: Troubleshooting logic for yield improvement.

Technical Support Center: Resolving Co-elution of Dodecane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of dodecane (B42187) isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: Why are my dodecane isomer peaks co-eluting or showing poor resolution?

Answer:

Co-elution of dodecane isomers is a common challenge due to their similar physicochemical properties. Several factors in your GC-MS method could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Peak Shape Analysis: Visually inspect your chromatogram. The presence of shoulders on a peak or asymmetrical peaks can indicate co-elution.[1]

  • Mass Spectral Analysis: Examine the mass spectrum across the entirety of the chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge, it is highly likely that multiple isomers are co-eluting.[1]

Primary Causes and Solutions:

  • Inappropriate GC Column Selection: The choice of the stationary phase is critical for separating isomers. For non-polar analytes like dodecane, a non-polar stationary phase is generally recommended.

    • Solution: Employ a non-polar column, such as one with a 100% dimethylpolysoxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase. The separation of alkanes is primarily governed by their boiling points, and non-polar columns facilitate this separation based on the "like dissolves like" principle.

  • Suboptimal Column Dimensions: The length, internal diameter (ID), and film thickness of the column significantly impact its efficiency and, therefore, its ability to resolve closely eluting compounds.

    • Solution:

      • Increase Column Length: A longer column provides more theoretical plates, leading to better separation. Consider using a 30m, 60m, or even a 100m column for complex isomer mixtures.

      • Decrease Internal Diameter: A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances separation efficiency.

      • Optimize Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds.

  • Ineffective Oven Temperature Program: The temperature ramp rate plays a crucial role in the separation of isomers. A fast ramp rate can lead to insufficient interaction with the stationary phase, resulting in co-elution.

    • Solution: Employ a slower temperature ramp rate (e.g., 2-5°C/min). This increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution. You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve their separation.[2]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak broadening.

    • Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. This will minimize peak broadening and improve resolution.

Question 2: I've optimized my GC method, but some branched dodecane isomers still co-elute. What are my next steps?

Answer:

If standard GC optimization is insufficient, you may need to consider more advanced techniques or alternative analytical approaches.

  • Mass Spectral Deconvolution: Even with chromatographic co-elution, it may be possible to distinguish and quantify isomers using their mass spectra, provided they have unique fragment ions.

    • Solution: Utilize your mass spectrometer's software to perform deconvolution. This involves identifying unique m/z values for each isomer and plotting their extracted ion chromatograms (EICs).

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToF-MS): For highly complex mixtures of isomers, one-dimensional GC may not provide sufficient resolving power. GCxGC utilizes two columns with different stationary phases to provide an orthogonal separation, dramatically increasing peak capacity.[3][4]

    • Solution: If available, employ a GCxGC-ToF-MS system. This technique is particularly powerful for separating and identifying compounds in complex hydrocarbon mixtures like diesel fuel, which contains numerous C12 isomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating dodecane isomers?

A1: For the separation of non-polar hydrocarbon isomers like dodecane, a non-polar capillary column is generally the most effective. Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices. The separation on these columns is primarily based on the boiling points of the analytes.

Q2: How does the degree of branching affect the retention time of dodecane isomers?

A2: As a general rule, for a given carbon number, increased branching leads to a lower boiling point. Consequently, more highly branched dodecane isomers will typically have shorter retention times on a non-polar GC column compared to their linear or less branched counterparts.

Q3: Can changing the carrier gas improve the separation of dodecane isomers?

A3: While changing the carrier gas (e.g., from Helium to Hydrogen) can affect the optimal linear velocity and potentially lead to faster analysis times, the primary factor for resolving isomers is the selectivity of the stationary phase and the optimization of the temperature program. However, ensuring you are operating at the optimal flow rate for your chosen carrier gas is crucial for maximizing the efficiency of your separation.

Q4: What are some typical starting parameters for a GC-MS method for dodecane isomer analysis?

A4: A good starting point for your method development would be:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL split injection with a ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

These parameters should be further optimized based on the specific mixture of dodecane isomers you are analyzing.

Data Presentation

The following tables provide an illustrative comparison of how different GC parameters can affect the separation of dodecane isomers. Disclaimer: The retention time and resolution values are for illustrative purposes to demonstrate general chromatographic principles, as specific experimental data for a comprehensive set of dodecane isomers was not available in the search results.

Table 1: Effect of GC Column Stationary Phase on Dodecane Isomer Elution Order

CompoundBoiling Point (°C)Expected Elution Order on Non-Polar Column
2,2,4,6,6-Pentamethylheptane177.31
2,3,5-Trimethylnonane2082
n-Dodecane216.23

Table 2: Impact of Oven Temperature Ramp Rate on Resolution

Ramp Rate (°C/min)Retention Time of n-Dodecane (min)Resolution between n-Dodecane and a Close-Eluting Isomer
2010.51.2 (Poor)
1015.21.8 (Good)
522.82.5 (Excellent)

Experimental Protocols

Protocol 1: General GC-MS Method for Dodecane Isomer Analysis

  • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase).

  • Carrier Gas: Set the Helium carrier gas to a constant flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a 100 ppm solution of the dodecane isomer mixture in n-hexane.

  • Injection: Inject 1 µL of the sample using a split injection with a ratio of 50:1. The injector temperature should be set to 250°C.

  • Oven Temperature Program:

    • Start at an initial temperature of 40°C and hold for 2 minutes.

    • Ramp the temperature at 5°C per minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Acquire data in full scan mode over a mass range of m/z 40-300.

Mandatory Visualization

Troubleshooting_Coelution Troubleshooting Workflow for Co-eluting Dodecane Isomers start Start: Co-elution Observed peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->peak_shape mass_spec Analyze Mass Spectrum (Changes across peak) peak_shape->mass_spec Asymmetry observed optimize_gc Optimize GC Method mass_spec->optimize_gc Spectral changes observed column_select Select Appropriate Non-Polar Column optimize_gc->column_select column_dims Optimize Column Dimensions (Length, ID, Film Thickness) column_select->column_dims temp_prog Optimize Temperature Program (Slower Ramp Rate) column_dims->temp_prog flow_rate Optimize Carrier Gas Flow Rate temp_prog->flow_rate resolution_check Resolution Improved? flow_rate->resolution_check advanced_tech Consider Advanced Techniques resolution_check->advanced_tech No end_resolved End: Isomers Resolved resolution_check->end_resolved Yes deconvolution Mass Spectral Deconvolution advanced_tech->deconvolution gcxgc GCxGC-ToF-MS advanced_tech->gcxgc end_not_resolved End: Co-elution Minimized (Requires Advanced Method) deconvolution->end_not_resolved gcxgc->end_not_resolved Experimental_Workflow Experimental Workflow for Dodecane Isomer Analysis sample_prep Sample Preparation (Dilute in Hexane) injection Sample Injection (Split Mode) sample_prep->injection gc_setup GC Setup (Install Non-Polar Column) method_dev Method Development (Set Initial Parameters) gc_setup->method_dev method_dev->injection separation Chromatographic Separation (Temperature Program) injection->separation detection Mass Spectrometric Detection (Full Scan) separation->detection data_analysis Data Analysis (Peak Integration, Deconvolution) detection->data_analysis results Results (Isomer Identification & Quantification) data_analysis->results

References

Mass Spectrometer Source Contamination from Alkanes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, addressing, and preventing mass spectrometer source contamination from alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of alkane contamination in my mass spectrometer?

A1: The primary indicators of alkane contamination include:

  • A series of evenly spaced peaks in your GC-MS chromatogram, particularly in solvent or instrumental blanks.[1]

  • A high or noisy baseline, which can obscure analyte peaks.

  • Poor sensitivity, loss of sensitivity at high masses, or high multiplier gain during an auto-tune.[2][3]

  • The presence of characteristic fragment ions of n-alkanes in your mass spectra, such as m/z 57, 71, and 85.[1]

  • A drift in mass accuracy or poor peak shape.[3]

Q2: What are the most likely sources of alkane contamination?

A2: Alkane contamination can originate from various sources within the laboratory and the instrument itself. Common culprits include:

  • Solvents: Even high-purity solvents can contain trace levels of hydrocarbons.[1]

  • Plasticware: Leaching of plasticizers, mold release agents, or polymers from items like pipette tips, vial caps (B75204) (especially polypropylene), and containers can introduce alkanes.[1]

  • Rotary Pump Oil: Backstreaming from the rotary pump can introduce oil vapors into the mass spectrometer.[4][5]

  • Laboratory Environment: Oils from fingerprints, cosmetics, and ambient air can be sources of contamination.[6]

  • Consumables: Septa, O-rings, and Parafilm® can release alkanes, especially at elevated temperatures.[1][6]

  • Carrier Gas: Even high-purity gases can contain trace hydrocarbon impurities.[1]

  • Sample Carryover: Highly concentrated samples can leave residues in the injector and column.[1]

Q3: How can I identify the specific source of the alkane contamination?

A3: A systematic approach is crucial to pinpoint the source of contamination. The following workflow can help isolate the issue:

A Observe Alkane Contamination B Run 'No Injection' Blank A->B C Contamination Present? B->C D Check Carrier Gas & Gas Lines C->D Yes E Run Solvent Blank C->E No L Isolate & Remediate Source D->L F Contamination Present? E->F G Check Solvents & Glassware F->G Yes H Check Injector Components (Septum, Liner) F->H No K System Clean F->K No, issue was likely sample-related G->L I Contamination Persists H->I J Check for Column Contamination or Carryover I->J J->L

Caption: A logical workflow for isolating the source of alkane contamination.

Q4: What are the characteristic mass-to-charge ratios (m/z) for alkane contamination?

A4: Straight-chain alkanes produce a characteristic fragmentation pattern in mass spectrometry. Look for prominent ions at m/z values of 57, 71, 85, and 99, which correspond to C4H9+, C5H11+, C6H13+, and C7H15+ fragments, respectively.[1] The base peak in the spectra of n-alkanes is often m/z 57.[7] These peaks are typically separated by 14 mass units, corresponding to a CH2 group.[7]

Troubleshooting Guides

Issue 1: Persistent, evenly spaced peaks in blank injections.

This is a classic sign of alkane contamination. Follow these steps to diagnose and resolve the issue.

Potential Causes & Solutions

Potential CauseIdentificationSolution
Contaminated Carrier Gas Peaks are present in a "no injection" blank. The contamination may appear as a "hump" or a series of peaks in the first run of the day.[1]Install or replace a high-capacity hydrocarbon trap on the carrier gas line just before the GC inlet.[1][8]
Injector (Inlet) Contamination The homologous series of peaks appears in solvent blanks. The intensity might be high after the instrument has been idle.[1]Perform inlet maintenance: replace the septum, liner, and O-rings. Clean the inlet body with high-purity solvents like hexane (B92381) and methanol (B129727).[1]
Column Contamination Peaks are broad and tailing, and the baseline may be elevated. The contamination persists after cleaning the inlet.[1]Trim the first 10-30 cm from the front of the GC column.[1] If contamination is severe, the column may need to be solvent-rinsed or replaced.
Sample Carryover A faint pattern of a previous, highly concentrated sample appears in a subsequent blank injection.[1]Implement a rigorous syringe and injector cleaning protocol between runs. Inject a high-purity solvent blank after analyzing a concentrated sample to flush the system.[1]
Rotary Pump Oil Backstreaming Contamination is sporadic and may worsen after the instrument has been vented.Check and replace the rotary pump oil at the manufacturer's recommended interval.[4] If the pump has a ballast feature, use it weekly to remove volatile contaminants.[4]
Issue 2: Random, non-reproducible alkane peaks.

Random peaks suggest sporadic introduction of contaminants.

Potential Causes & Solutions

Potential CauseIdentificationSolution
Glove Contamination Contamination is sporadic and may correlate with the handling of glassware or sample vials.Wear powder-free nitrile gloves and change them frequently. Avoid touching surfaces that will come into contact with the sample or high-purity solvents.[1]
Contaminated Glassware Contamination appears in samples prepared with specific glassware.Implement a rigorous glassware cleaning protocol.[1]
Leaching from Plasticware Contamination is more prevalent in samples that have been in contact with plastic containers, pipette tips, or vial caps for an extended period.[1]Whenever possible, use glassware for all sample preparation and storage. If plastics are unavoidable, minimize contact time and use high-quality polypropylene (B1209903) or PTFE materials.[1]
Parafilm® Contamination Contamination appears after using Parafilm® to seal flasks or tubes during sample preparation.Avoid direct contact of Parafilm® with the sample or solvent. Use PTFE-lined caps or ground glass stoppers as alternatives.[1]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

A thorough cleaning procedure is essential to eliminate alkane residues from laboratory glassware.[1]

A Step 1: Mechanical Cleaning (Detergent & Water Scrub) B Step 2: Deionized Water Rinse A->B C Step 3: Solvent Rinse (e.g., Acetone (B3395972), Hexane) B->C D Step 4: Acid Rinse (Optional) (10% Hydrochloric Acid) C->D E Step 5: Final Deionized Water & Solvent Rinse D->E F Step 6: Oven Drying (>100 °C) E->F G Step 7: Proper Storage (Covered with Aluminum Foil) F->G

Caption: Recommended workflow for cleaning laboratory glassware for trace analysis.

Methodology:

  • Mechanical Cleaning: Manually scrub glassware with a laboratory-grade detergent and warm water to remove visible residues.[1]

  • Solvent Rinse: Rinse thoroughly with deionized water, followed by a rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[1]

  • Acid Rinse (Optional but Recommended): For trace analysis, soaking or rinsing with a dilute acid solution (e.g., 10% hydrochloric acid) can help remove acid-soluble contaminants.[1]

  • Final Rinse: Rinse again with deionized water and then with a high-purity solvent.[1]

  • Drying: Oven-dry the glassware at a high temperature (e.g., >100 °C) to remove residual solvent and water.[1]

  • Storage: Store in a clean, dust-free environment, covered with aluminum foil.[1]

Protocol 2: Mass Spectrometer Source Cleaning

When the source is contaminated, a thorough cleaning is necessary. This should be performed when symptoms like poor sensitivity or high multiplier gain are observed.[2]

Methodology:

  • Shutdown and Venting: Power down the mass spectrometer and vent the vacuum system according to the manufacturer's instructions. Allow the source to cool completely.[2]

  • Source Removal: Carefully remove the mass spectrometer source from the vacuum housing. It is advisable to wear lint-free nylon gloves and to photograph the assembly at various stages to aid in reassembly.[2]

  • Disassembly: Disassemble the source components on a clean, lint-free surface. Keep track of all parts and their orientation.[2]

  • Cleaning Metal Parts:

    • Abrasive Cleaning: Use abrasive cloths or powders to polish metal components and remove stubborn deposits.[2]

    • Sonication: Place the metal parts in an ultrasonic cleaner with a laboratory-grade detergent solution and sonicate for at least two minutes. Repeat with fresh detergent solution until clean.[2]

    • Solvent Rinsing: Rinse the parts several times in the ultrasonic cleaner with deionized water to remove all soap residues. Follow with a final rinse in acetone and then methanol to remove water.[2]

  • Bake Out: Bake the cleaned metal and ceramic parts in a laboratory oven at 100-150°C for at least 15 minutes to remove any residual solvents.[2]

  • Reassembly and Installation: Reassemble the source, handling all parts with clean gloves and tweezers. Reinstall the source into the mass spectrometer.[2]

  • Pump Down and Testing: Pump down the system and allow it to stabilize before performing tuning and calibration to verify performance.

Preventative Measures

To minimize the risk of alkane contamination, adopt the following best practices:

  • Use High-Quality Consumables: Always use LC/MS or GC-grade solvents, reagents, and gases.[9]

  • Proper Solvent Handling: Do not top off mobile phase bottles; replace them with fresh solvent.[3][9] Prepare mobile phases in a clean area of the lab.[9]

  • Minimize Plastic Use: Where possible, use glassware instead of plastic for sample and solvent storage.[1]

  • Regular Maintenance: Adhere to a regular maintenance schedule for your mass spectrometer, including checking and changing pump oil.[3][4]

  • Use a Divert Valve: A divert valve can be used to direct the solvent front and other non-essential portions of the chromatogram to waste, preventing them from entering the mass spectrometer.[4][9]

  • Good Laboratory Hygiene: Always wear powder-free nitrile gloves and change them frequently.[1] Avoid using detergents to wash mobile phase bottles.[9]

References

Technical Support Center: NMR Signal Assignment for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR signal assignment of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my highly branched alkane samples showing severe signal overlap?

A1: The ¹H NMR spectra of highly branched alkanes are notoriously complex due to the small chemical shift dispersion of protons in aliphatic systems.[1][2] Protons in similar electronic environments (e.g., multiple methyl, methylene (B1212753), and methine groups) resonate at very close frequencies, typically in the upfield region of 0.5 - 2.0 ppm, leading to extensive signal overlap.[1] This makes it challenging to distinguish individual proton signals and interpret coupling patterns directly from a one-dimensional spectrum.

Q2: I have a complex ¹H NMR spectrum with significant overlap. What is the first step to simplify the analysis?

A2: When facing severe signal overlap in a ¹H NMR spectrum, the recommended first step is to employ two-dimensional (2D) NMR techniques. These experiments disperse the signals into a second dimension, which helps to resolve overlapping resonances.[3] A good starting point is the COSY (Correlation Spectroscopy) experiment, which identifies scalar-coupled protons and helps in tracing out the spin systems within your molecule.[4]

Q3: My compound is not soluble in standard deuterated chloroform (B151607) (CDCl₃). What other solvents can I try?

A3: If your compound has poor solubility in CDCl₃, you can try a range of other deuterated solvents. For nonpolar compounds like highly branched alkanes, benzene-d₆ is often a good alternative and can sometimes induce different chemical shifts that may help resolve overlapping signals.[5] Other options to consider, depending on any minor polarity in your molecule, include acetone-d₆, or deuterated methanol.[5]

Q4: How can I definitively identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary) in my branched alkane?

A4: The Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiment is a powerful tool for differentiating carbon signals based on the number of attached protons.[6][7] By running a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), you can unambiguously identify methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[8][9][10]

Q5: Even with 2D NMR, some of my cross-peaks are overlapping. What advanced techniques can I use?

A5: For particularly challenging cases of signal overlap, more advanced NMR techniques may be necessary. If you have a sufficient sample concentration, the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be extremely powerful.[11][12][13][14][15] This experiment directly observes ¹³C-¹³C correlations, allowing for the unambiguous tracing of the entire carbon skeleton.[11][14] For issues with overlapping cross-peaks in conventional 2D spectra, consider techniques like pure-shift NMR or acquiring data at a higher magnetic field strength to improve spectral dispersion.[16]

Troubleshooting Guides

Problem: Fewer than expected signals in the ¹³C NMR spectrum.

This is a common indication of signal overlap, where non-equivalent carbons have very similar chemical shifts.

Troubleshooting Workflow:

G start Fewer than expected ¹³C signals check_purity Verify sample purity start->check_purity check_shims Check spectrometer shimming check_purity->check_shims Sample is pure increase_scans Increase number of scans check_shims->increase_scans Shims are good change_solvent Acquire spectrum in a different solvent (e.g., benzene-d₆) increase_scans->change_solvent Overlap persists run_dept Run DEPT experiments change_solvent->run_dept Overlap persists run_hsqc Run 2D HSQC experiment run_dept->run_hsqc Ambiguity remains run_inadequate Consider INADEQUATE experiment run_hsqc->run_inadequate Severe overlap persists

Caption: Decision tree for troubleshooting overlapping ¹³C NMR signals.

Problem: Ambiguous connectivity between different parts of the molecule.

When COSY data is insufficient to connect all fragments of the carbon skeleton, long-range correlation experiments are necessary.

Troubleshooting Workflow:

G start Incomplete connectivity from COSY run_hmbc Acquire HMBC spectrum start->run_hmbc optimize_hmbc Optimize HMBC for different coupling constants (e.g., 5 Hz and 10 Hz) run_hmbc->optimize_hmbc analyze_correlations Analyze 2-bond and 3-bond ¹H-¹³C correlations optimize_hmbc->analyze_correlations connect_fragments Connect spin systems and identify quaternary carbon connections analyze_correlations->connect_fragments consider_inadequate If ambiguity remains, consider INADEQUATE connect_fragments->consider_inadequate

Caption: Workflow for establishing long-range connectivity.

Data Presentation

Table 1: Typical Chemical Shift Ranges for Highly Branched Alkanes

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HPrimary (methyl, R-CH₃)0.7 - 1.3[1]
¹HSecondary (methylene, R₂-CH₂)1.2 - 1.7
¹HTertiary (methine, R₃-CH)1.4 - 1.9
¹³CPrimary (methyl, R-CH₃)10 - 20[17]
¹³CSecondary (methylene, R₂-CH₂)20 - 35[17]
¹³CTertiary (methine, R₃-CH)25 - 45
¹³CQuaternary (R₄-C)30 - 50

Table 2: Interpreting DEPT-135 Spectra

Carbon TypeNumber of Attached ProtonsDEPT-135 Signal Phase
CH₃3Positive
CH₂2Negative
CH1Positive
C0No Signal

Experimental Protocols

Protocol 1: General 2D HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to determine one-bond proton-carbon correlations.[18]

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at an appropriate concentration for ¹³C NMR.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Load a standard gradient-selected HSQC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover the aliphatic region (e.g., 0 to 3 ppm).

    • Set the ¹³C spectral width to cover the aliphatic carbon region (e.g., 0 to 60 ppm).

    • Optimize the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and calibrate the resulting spectrum.

  • Analysis: Each cross-peak in the HSQC spectrum corresponds to a carbon atom and its directly attached proton(s).[19]

Protocol 2: General 2D HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides correlations between protons and carbons that are separated by two or three bonds.[18]

  • Sample Preparation: Use the same sample prepared for the HSQC experiment.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Load a standard gradient-selected HMBC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • The long-range coupling delay should be optimized based on the expected J-couplings (typically set for a value between 5 and 10 Hz). It may be beneficial to run two separate experiments with different optimization values.[18]

  • Data Processing: Process the data similarly to the HSQC experiment.

  • Analysis: Analyze the cross-peaks to establish connectivity between different spin systems and to assign quaternary carbons.[20][21][22]

Logical Relationships

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Resolves ¹H overlap HSQC HSQC H1_NMR->HSQC ¹J(CH) correlation C13_NMR ¹³C NMR DEPT DEPT C13_NMR->DEPT Identifies C types C13_NMR->HSQC INADEQUATE INADEQUATE C13_NMR->INADEQUATE Direct C-C correlation Structure Complete Structure DEPT->Structure Confirms C types HMBC HMBC COSY->HMBC HSQC->HMBC Connects fragments HMBC->Structure Long-range connectivity INADEQUATE->Structure Unambiguous skeleton

Caption: Relationship between different NMR experiments for structure elucidation.

References

Minimizing isomerization during branched alkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of branched alkanes, with a core focus on minimizing undesirable isomerization and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence isomerization and competing side reactions during branched alkane synthesis?

The formation of desired branched alkanes while minimizing unwanted isomers and side products like cracked molecules is a delicate balance controlled by several key factors:

  • Catalyst Type and Properties: The choice of catalyst is paramount. Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization, are commonly used.[1][2] The strength and distribution of these acid sites are critical; strong acid sites can promote undesired cracking reactions.[3]

  • Reaction Temperature: Alkane isomerization reactions are typically slightly exothermic, meaning lower temperatures thermodynamically favor the formation of highly branched isomers.[1] However, higher temperatures are often necessary to activate the relatively unreactive alkane feedstocks.[2] This creates a crucial optimization challenge, as excessively high temperatures can lead to increased cracking and coke formation.[1]

  • Pressure and Hydrogen Atmosphere: Isomerization is often performed under elevated hydrogen pressure.[1] This hydrogen atmosphere helps to saturate olefin intermediates, suppress coke formation, and maintain catalyst stability.[1] Higher pressures generally favor olefin isomerization.[3]

  • Feedstock Composition: The structure and carbon chain length of the starting alkane affect isomerization selectivity.[4] Longer chain alkanes may have different optimal conditions compared to shorter chains. The presence of impurities like sulfur or water can poison certain catalysts, such as platinum on chlorided alumina (B75360), necessitating rigorous feed pretreatment.[5]

Q2: How do I select the optimal catalyst to maximize the yield of a specific branched isomer while minimizing cracking?

Catalyst selection is crucial for controlling the reaction pathway. The goal is to choose a catalyst that favors skeletal rearrangement without excessively promoting carbon-carbon bond cleavage (cracking).[2][6]

  • Bifunctional Catalysts: These are the industry standard for hydroisomerization. They typically consist of a noble metal (like platinum) on an acidic support (like a zeolite or chlorinated alumina).[1][7] The metal component facilitates the formation of alkene intermediates, which then isomerize on the acid sites before being hydrogenated back to the desired branched alkane.[1][7]

  • Acid Site Strength and Density: The acidity of the support material is a key parameter. Weak to moderate acid sites are generally preferred for the skeletal isomerization of olefins, while strong acid sites are more likely to catalyze cracking and dimerization reactions.[3] The challenge is to find a catalyst with sufficient acid strength to promote isomerization at a low enough temperature to prevent cracking.[1][2]

  • Support Structure and Pore Size: The topology of the catalyst support, such as the pore size of zeolites, plays a significant role.[6][7] The pore structure can influence product distribution by creating shape-selective effects, favoring the formation of certain isomers while restricting others.[3][7] Catalysts with pore sizes that match the dimensions of the reactant molecules can enhance selectivity towards isomerization.[6]

  • Metal-Acid Proximity: The physical distance between the metal and acid sites on a bifunctional catalyst can influence reaction rates and selectivity. Closer proximity can lead to higher turnover rates and shift selectivity towards primary isoalkanes by hydrogenating isoalkene intermediates before they undergo further reactions like cracking.[8]

Q3: What is the mechanism of isomerization using a bifunctional catalyst?

The hydroisomerization of n-alkanes over a bifunctional catalyst proceeds through a well-established three-step mechanism involving carbenium ions as key intermediates.[1]

  • Dehydrogenation: The linear alkane (n-alkane) is first dehydrogenated on a metal site (e.g., Platinum) to form a corresponding linear alkene (n-alkene).[1][7]

  • Skeletal Isomerization: The n-alkene then moves to an acid site on the catalyst support, where it is protonated to form a carbenium ion. This carbenium ion undergoes a skeletal rearrangement to a more stable, branched carbenium ion.[1][7]

  • Hydrogenation: The branched carbenium ion desorbs from the acid site as a branched alkene (iso-alkene), which then migrates to a metal site and is hydrogenated to the final branched alkane (iso-alkane) product.[1][7]

This process requires a delicate balance between the metal and acid functions to ensure efficient conversion and high selectivity to the desired branched products.[8]

Troubleshooting Guide

Problem 1: High Yield of Cracked Products (e.g., light gases)
  • Likely Cause 1: Reaction Temperature is Too High. High temperatures significantly increase the rate of cracking (β-scission) reactions, which break C-C bonds.[3]

    • Solution: Systematically decrease the reaction temperature in increments. While this may lower the overall conversion rate, it should substantially increase selectivity towards isomerization. Remember that low temperatures are thermodynamically favorable for branched products.[1][2]

  • Likely Cause 2: Catalyst Acidity is Too Strong. Catalysts with very strong acid sites preferentially promote cracking over skeletal isomerization.[3][9]

    • Solution: Switch to a catalyst with weaker or more moderate acid sites. Consider zeolites with a different framework or modified acidity. For example, molecular sieves with weak and moderate acid centers are known to be responsible for the skeletal isomerization of olefins, while strong acid sites catalyze cracking.[3]

  • Likely Cause 3: Insufficient Hydrogen Pressure. A low partial pressure of hydrogen can lead to a higher concentration of olefin intermediates on the catalyst surface, increasing the probability of oligomerization and subsequent cracking.

    • Solution: Increase the H2/hydrocarbon ratio in the feed. This promotes the hydrogenation of iso-alkenes back to the desired iso-alkanes, removing them from the reaction pathway before they can crack.[3]

Problem 2: Rapid Catalyst Deactivation
  • Likely Cause 1: Coke Formation. High reaction temperatures can cause side reactions that lead to the formation of heavy, polynuclear aromatic compounds, or "coke," which deposit on the catalyst surface and block active sites.[1]

    • Solution 1: Lower the reaction temperature. An increase in temperature at the metal sites can shift the equilibrium towards dehydrogenation, which may result in coke formation.[1][2]

    • Solution 2: Increase hydrogen pressure. A hydrogen-rich atmosphere helps to hydrogenate coke precursors and minimize their formation.[1]

    • Solution 3: If applicable, implement a catalyst regeneration cycle (e.g., controlled burn-off of coke). Note that some catalysts, like chloride alumina systems, are not economically regenerable.[1]

  • Likely Cause 2: Feedstock Impurities. Certain catalysts are extremely sensitive to poisons.

    • Solution: Ensure rigorous purification of the alkane feedstock. Commercial catalysts like platinum on chlorided alumina are highly sensitive to poisons such as water and sulfur compounds, requiring stringent feed pretreatment.[5] If poisoning is suspected, consider switching to a more robust catalyst, such as a Pt/zeolite, which is more resistant to these impurities.[5]

Data Presentation

Table 1: Comparison of Common Catalysts for Alkane Isomerization

Catalyst TypeTypical SupportKey AdvantagesKey DisadvantagesOptimal Temperature Range
Platinum on Chlorided Alumina Chlorinated AluminaHigh activity at low temperatures, high selectivity, C5+ yield is the highest from any commercial catalyst.[1][10]Highly sensitive to poisons like water and sulfur; not economically regenerable.[1][5]< 150 °C[7]
Platinum on Zeolite Zeolites (e.g., Mordenite, ZSM-5)More resistant to water and sulfur poisons than chlorided alumina systems.[5] Shape selectivity can improve product distribution.[3][7]Less active, requiring higher reaction temperatures which is thermodynamically less favorable.[5]200 - 350 °C[5][11]
Sulfated Metal Oxides Zirconia (Sulfated Zirconia)Solid superacids that can operate at very low temperatures and pressures.[1]Can be sensitive to poisons; mechanism is sometimes debated.[5][7]Often < 250 °C[5]
Reduced Molybdenum Oxides Alumina, ZeolitesCan show higher activity and selectivity than some bifunctional zeolites.[1]Often requires high hydrogen pressure for the reaction.[1]~300 - 350 °C[1]

Table 2: Typical Operating Conditions for n-Alkane Hydroisomerization

ParameterTypical RangeRationale / Impact on Isomerization
Temperature 120 - 380 °CLower temperatures favor branched isomers thermodynamically, but higher temperatures are needed for activation.[1][3]
Pressure 1.0 - 10.5 MPaHigher pressure suppresses coke formation and favors olefin isomerization.[1][3]
H2/Oil Volumetric Ratio 300:1 - 800:1High H2 ratio maintains catalyst stability and activity by hydrogenating intermediates and coke precursors.[1][3][4]
Weight Hourly Space Velocity (WHSV) 1.0 - 3.0 h⁻¹Lower WHSV (longer residence time) favors cracking and aromatization; higher WHSV favors olefin isomerization.[3][11]

Experimental Protocols

Protocol: Hydroisomerization of n-Hexadecane in a Fixed-Bed Microreactor

This protocol outlines a general procedure for evaluating catalyst performance in the hydroisomerization of a long-chain alkane.

1. Catalyst Preparation and Loading:

  • Press the catalyst powder into pellets and sieve to a consistent particle size (e.g., 20-40 mesh) to ensure uniform packing and flow dynamics.
  • Load a precise weight of the sieved catalyst into the center of a stainless-steel fixed-bed reactor. Use quartz wool plugs to secure the catalyst bed.

2. Catalyst Activation/Reduction:

  • Purge the system with an inert gas (e.g., N₂) to remove air.
  • Reduce the catalyst in situ by flowing pure hydrogen at a controlled rate (e.g., 50 mL/min) while ramping the temperature to a target reduction temperature (e.g., 350°C) and holding for several hours. This step is crucial for reducing the metal component to its active state.

3. Reaction Execution:

  • After reduction, cool the reactor under hydrogen flow to the desired initial reaction temperature (e.g., 280°C).
  • Pressurize the system with hydrogen to the target reaction pressure (e.g., 2.0 MPa).
  • Introduce the n-hexadecane feedstock into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV).
  • Maintain a constant flow of hydrogen concurrently with the liquid feed to achieve the desired H₂/oil ratio.

4. Product Collection and Analysis:

  • The reactor effluent passes through a condenser to separate liquid and gas products.
  • Collect liquid samples periodically once the reaction reaches a steady state.
  • Analyze the liquid products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of n-hexadecane and the selectivity to various isomers and cracked products.
  • Analyze the gas-phase products using a separate GC to quantify light hydrocarbon formation.

5. Data Calculation:

  • Conversion (%) : [(moles of n-alkane in) - (moles of n-alkane out)] / (moles of n-alkane in) * 100
  • Isomer Yield (%) : (moles of iso-alkanes out) / (moles of n-alkane in) * 100
  • Selectivity to Isomers (%) : (Yield of isomers) / (Conversion of n-alkane) * 100

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Feedstock Alkane Feedstock (e.g., n-Hexadecane) Purification Feed Purification (Remove S, H2O) Feedstock->Purification Catalyst Bifunctional Catalyst (e.g., Pt/Zeolite) Activation Catalyst Activation (In-situ Reduction) Catalyst->Activation Reactor Fixed-Bed Reactor Purification->Reactor Activation->Reactor Conditions Set Conditions (Temp, Pressure, H2 Flow) Sampling Product Sampling (Gas/Liquid Separation) Conditions->Sampling Analysis GC Analysis Sampling->Analysis Data Calculate Conversion & Selectivity Analysis->Data Bifunctional_Mechanism cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) N_Alkane n-Alkane N_Alkene n-Alkene N_Alkane->N_Alkene - H2 N_Alkene_H n-Alkene N_Alkene->N_Alkene_H Diffusion Iso_Alkene_H2 iso-Alkene Iso_Alkane iso-Alkane (Product) Iso_Alkene_H2->Iso_Alkane + H2 Carbenium Carbenium Ion Rearrangement N_Alkene_H->Carbenium + H+ Iso_Alkene iso-Alkene Carbenium->Iso_Alkene - H+ Iso_Alkene->Iso_Alkene_H2 Diffusion Troubleshooting_Guide Start High Cracking or Low Isomer Selectivity Check_Temp Is Temperature Too High? Start->Check_Temp Lower_Temp Action: Decrease Reaction Temperature Check_Temp->Lower_Temp Yes Check_Acidity Is Catalyst Acidity Too Strong? Check_Temp->Check_Acidity No Reevaluate Re-evaluate Product Distribution Lower_Temp->Reevaluate Change_Catalyst Action: Use Catalyst with Weaker Acid Sites Check_Acidity->Change_Catalyst Yes Check_H2 Is H2 Pressure Too Low? Check_Acidity->Check_H2 No Change_Catalyst->Reevaluate Increase_H2 Action: Increase H2/Hydrocarbon Ratio Check_H2->Increase_H2 Yes Check_H2->Reevaluate No Increase_H2->Reevaluate

References

Technical Support Center: Accurate Quantification of 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the accurate quantification of 2,5-Dimethyl-4-propylheptane in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of this compound. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from other components in a complex mixture and providing structural confirmation.

Q2: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What are the possible causes and solutions?

A2: Poor peak shape can arise from several factors. Peak tailing, where the latter half of the peak is broader, can be caused by active sites in the GC system. Peak fronting, where the initial part of the peak is sloped, might indicate column overload.

Troubleshooting Steps for Poor Peak Shape:

Probable CauseRecommended Solution
Active Sites in the Inlet or Column Deactivate the inlet liner or use a liner with a more inert material. Trim the first few centimeters of the column to remove any contamination.
Column Overload Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed at the correct depth in the injector and detector.
Inappropriate Temperature Optimize the injector and oven temperature program.

Q3: I am observing co-elution of this compound with other structurally similar compounds. How can I resolve this?

A3: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge when analyzing complex mixtures of isomers.

Strategies to Resolve Co-elution:

StrategyDescription
Method Optimization Modify the GC temperature program (e.g., use a slower ramp rate) or change the carrier gas flow rate to improve separation.
Column Selection Switch to a column with a different stationary phase chemistry that offers better selectivity for the target analytes.
Two-Dimensional Gas Chromatography (GCxGC) For highly complex mixtures, GCxGC provides significantly higher resolving power by using two columns with different selectivities.
Mass Spectrometry Deconvolution If chromatographic separation is not fully achievable, advanced data analysis techniques can sometimes be used to mathematically separate the mass spectra of co-eluting compounds.

Q4: What is an internal standard and why is it important for accurate quantification?

A4: An internal standard (IS) is a compound that is added in a constant amount to all samples, standards, and blanks.[1] It is used to correct for variations in injection volume, sample preparation, and instrument response.[1] For the analysis of this compound, a deuterated analog or a structurally similar alkane that is not present in the sample would be a suitable internal standard.[2]

Q5: How do I prepare a sample containing this compound for GC-MS analysis?

A5: Sample preparation is a critical step to ensure accurate and reliable results.[3] The choice of method depends on the sample matrix.

Common Sample Preparation Techniques:

TechniqueDescription
Liquid-Liquid Extraction (LLE) Used to separate analytes based on their solubility in two different immiscible liquids.[4]
Solid-Phase Extraction (SPE) A technique to concentrate and purify analytes from complex matrices by passing the sample through a solid adsorbent material.[4]
Headspace Analysis Suitable for analyzing volatile compounds in a sample by sampling the gas phase above the liquid or solid matrix.[5]

Troubleshooting Guides

Guide 1: No Peaks or Very Small Peaks

This guide addresses the issue of not observing any peaks or observing peaks that are significantly smaller than expected.

Troubleshooting Workflow for No/Small Peaks

G Troubleshooting Workflow for No/Small Peaks start No/Small Peaks Observed check_instrument Check Instrument Status (e.g., detector on, gas flow) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_sample Verify Sample Integrity (e.g., concentration, degradation) sample_ok Sample OK? check_sample->sample_ok check_injection Inspect Injection System (e.g., syringe, autosampler) injection_ok Injection OK? check_injection->injection_ok instrument_ok->check_sample Yes resolve_instrument Resolve Instrument Issue (e.g., turn on detector, check gas) instrument_ok->resolve_instrument No sample_ok->check_injection Yes resolve_sample Prepare Fresh Sample/ Increase Concentration sample_ok->resolve_sample No resolve_injection Clean/Replace Syringe or Check Autosampler injection_ok->resolve_injection No end Problem Resolved injection_ok->end Yes resolve_instrument->end resolve_sample->end resolve_injection->end

Caption: A logical workflow for troubleshooting the absence or reduction of expected peaks.

Guide 2: Inaccurate Quantitative Results

This guide provides steps to troubleshoot when the quantitative results for this compound are inconsistent or inaccurate.

Troubleshooting Workflow for Inaccurate Quantification

G Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantitative Results check_calibration Review Calibration Curve (e.g., linearity, range) start->check_calibration calibration_ok Calibration OK? check_calibration->calibration_ok check_is Verify Internal Standard (e.g., consistent addition, stability) is_ok Internal Standard OK? check_is->is_ok check_integration Examine Peak Integration (e.g., baseline, peak splitting) integration_ok Integration OK? check_integration->integration_ok calibration_ok->check_is Yes recalibrate Re-prepare Standards and Re-run Calibration calibration_ok->recalibrate No is_ok->check_integration Yes resolve_is Prepare Fresh IS Solution/ Check Addition Procedure is_ok->resolve_is No adjust_integration Manually Adjust Integration Parameters integration_ok->adjust_integration No end Problem Resolved integration_ok->end Yes recalibrate->end resolve_is->end adjust_integration->end G General Workflow for Quantitative Analysis sample_prep Sample Preparation (e.g., LLE, SPE) is_addition Internal Standard Addition sample_prep->is_addition gcms_analysis GC-MS Analysis is_addition->gcms_analysis data_acquisition Data Acquisition (Chromatograms & Mass Spectra) gcms_analysis->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration quantification Quantification of This compound peak_integration->quantification calibration Calibration Curve Construction calibration->quantification report Reporting of Results quantification->report

References

Retention time shifts of branched alkanes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues related to retention time shifts of branched alkanes in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is retention time and why is it important for analyzing branched alkanes?

Retention time (tR) in gas chromatography is the time it takes for a specific compound to travel from the injector, through the column, to the detector.[1][2] It serves as a unique identifier for a compound under a specific set of experimental conditions.[2] For branched alkanes, precise and reproducible retention times are crucial for accurate identification and quantification, especially in complex mixtures where isomers may have very similar structures.[1][3]

Q2: What are the primary factors that influence the retention time of branched alkanes?

Several key factors can alter the retention time of any analyte, including branched alkanes:

  • Column Temperature and Temperature Programming: Higher oven temperatures increase the volatility of alkanes, causing them to spend less time interacting with the stationary phase and thus elute faster (shorter retention times).[1][2][4] Temperature programming, where the oven temperature is increased during the run, is often used to separate complex mixtures with a wide range of boiling points.[4][5][6]

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate will decrease retention times as the analytes are swept through the column more quickly.[1][2][7] Conversely, a lower flow rate increases the interaction time with the stationary phase, leading to longer retention times.[1]

  • Column Characteristics: The dimensions of the column (length, diameter) and the properties of the stationary phase (polarity, film thickness) are critical.[1] Longer columns lead to longer retention times.[1] Column degradation, such as the loss of stationary phase, can lead to shorter retention times and peak tailing.[8][9][10]

  • Analyte Properties: The molecular weight, boiling point, and structure of the branched alkane affect its interaction with the stationary phase. Generally, for a given carbon number, more highly branched alkanes have lower boiling points and will elute earlier than their less branched or linear counterparts.

Q3: Why do my retention times decrease after trimming the GC column?

Trimming the column, a common maintenance procedure to remove contamination from the inlet, shortens its overall length.[8][9] This reduces the path the analytes must travel, resulting in shorter retention times for all compounds.[11] It is essential to update the new, shorter column length in the instrument's software to ensure the electronic pressure control (EPC) system calculates the correct flow rates.[9][12][13]

Q4: Can the sample concentration affect the retention time of branched alkanes?

While ideally, retention time should be independent of concentration, very high concentrations can lead to column overload.[14] When the stationary phase is saturated with the analyte, the equilibrium is disturbed, which can cause peak broadening and a slight shift in retention time, often to an earlier elution.[15][16]

Troubleshooting Guides for Retention Time Shifts

Use these guides to diagnose and resolve common issues with retention time variability during the analysis of branched alkanes.

Issue 1: All Peaks Shift to Earlier Retention Times

Q: Have you recently performed maintenance, such as trimming the column or installing a new one?

  • Yes: The column is now physically shorter. This is an expected outcome.

    • Action: Measure the new length of the column and update this parameter in your GC software settings.[12][13] This allows the electronic pressure control (EPC) to adjust the head pressure correctly to maintain the desired flow rate or linear velocity.[9] After updating, run a standard to confirm retention times are restored to expected values for the new length.

  • No: Proceed to the next question.

Q: Could there be a leak in the system?

  • Possibility: A leak in the injector (e.g., a worn septum), column fittings, or gas lines can lead to a decrease in the column head pressure and an effective increase in the linear velocity of the carrier gas, causing retention times to shorten.[9][17][18]

    • Action: Perform a leak check. This can often be done using the instrument's built-in diagnostic functions.[13] Systematically check the septum, column fittings, and gas connections. Replace the septum if it is cored or has been in use for many injections.[9]

Q: Have you checked the oven temperature settings?

  • Possibility: An oven temperature that is set higher than the method specifies, or an oven that is not controlling temperature accurately, will cause compounds to elute earlier.[1][19]

    • Action: Verify that the temperature program in your method is correct. If you suspect an issue with the oven itself, use a calibrated external thermometer to check the oven's temperature accuracy. Contact a service engineer if the oven is malfunctioning.[9]

Issue 2: All Peaks Shift to Later Retention Times

Q: Have you checked the carrier gas flow rate and pressure?

  • Possibility: A lower-than-expected flow rate is a common cause of increased retention times.[1] This could be due to an incorrect setting, a blockage in the gas lines or split vent, or a failing electronic pressure control (EPC) module.[9][17]

    • Action:

      • Verify that the carrier gas pressure and flow rate settings in your method are correct.

      • Check the gas cylinder to ensure there is sufficient pressure.

      • Inspect the split vent line and trap for contamination or blockages.[12]

      • If you suspect the EPC is faulty, contact a service engineer.[9]

Q: Is there contamination in the system?

  • Possibility: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites.[10] These active sites can increase the interaction with analytes, leading to peak tailing and potentially longer retention times.[8]

    • Action: Trim 0.5 to 1 meter from the inlet end of the column.[8] Also, inspect and clean or replace the injector liner.[10]

Issue 3: Random or Drifting Retention Times (Irreproducible)

Q: Is the oven temperature stable?

  • Possibility: Poor temperature control or insufficient equilibration time between runs can cause retention times to drift.[9] Labs with significant ambient temperature fluctuations may see diurnal shifts.[20]

    • Action: Ensure the GC oven has sufficient time to equilibrate at the starting temperature before each injection; 30 seconds to 1 minute after the setpoint is reached is usually adequate.[9] If the problem persists, there may be an issue with the oven's temperature controller, which requires a service technician.[9]

Q: Are you using constant pressure or constant flow mode?

  • Possibility: During a temperature-programmed run, the viscosity of the carrier gas changes. In "constant pressure" mode, this will cause the flow rate to decrease as the temperature increases. In "constant flow" mode, the instrument adjusts the head pressure to maintain a steady flow rate. Using the wrong mode can lead to unexpected shifts, especially when comparing data between instruments.[9][17][21]

    • Action: For most applications, "constant flow" mode provides more reproducible retention times in temperature-programmed GC. Verify which mode your method specifies and ensure it is set correctly.[21]

Q: When was the last time the gas traps/filters were changed?

  • Possibility: The presence of oxygen or moisture in the carrier gas can degrade certain stationary phases (like wax phases), leading to a gradual change in retention behavior and column bleed.[10]

    • Action: Ensure high-purity carrier gas is used and that in-line purifiers for moisture, oxygen, and hydrocarbons are fresh. Replace them according to the manufacturer's recommended schedule.

Data and Experimental Protocols

Data Presentation

The following tables summarize the expected impact of key parameters on alkane retention times.

Table 1: Effect of GC Parameters on Retention Time

Parameter ChangeEffect on Retention TimeReason
Increase Oven TemperatureDecreaseIncreases analyte vapor pressure, reducing interaction with the stationary phase.[1][2]
Decrease Oven TemperatureIncreaseDecreases analyte vapor pressure, increasing interaction with the stationary phase.[1]
Increase Carrier Gas Flow RateDecreaseAnalytes are carried through the column more quickly.[1][7]
Decrease Carrier Gas Flow RateIncreaseAnalytes have more time to interact with the stationary phase.[1]
Increase Column LengthIncreaseAnalytes have a longer path to travel.[1]
Decrease Column Length (Trimming)DecreaseAnalytes have a shorter path to travel.[11]
Column ContaminationIncrease or DecreaseCan create active sites (increase RT) or degrade phase (decrease RT).[8][10]

Table 2: Quantitative Impact of Temperature Changes

Temperature ChangeApproximate Change in Retention
+1°C~2% Decrease[22]
+30°C~50% Decrease (retention time halved)[5]

Note: These values are approximate and can vary based on the specific analyte and GC method.

Experimental Protocols

Protocol 1: Standard GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of C8-C20 alkanes.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an Electronic Pressure Control (EPC) module.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Hydrogen, set to a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (50:1 ratio)

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2): 25 mL/min

  • Sample Preparation: Dilute the alkane mixture in a volatile solvent like hexane (B92381) or pentane (B18724) to a final concentration of approximately 100 ppm per component.[15]

Protocol 2: GC Column Conditioning

Conditioning is essential for new columns or columns that have been stored for a long time to remove contaminants and stabilize the stationary phase.

  • Installation: Install the column in the injector but leave the detector end disconnected. This prevents contamination of the detector.

  • Carrier Gas Flow: Set the carrier gas flow rate to the normal operating value (e.g., 1-2 mL/min). Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Slowly ramp the temperature at 5-10°C/min to a final conditioning temperature. This temperature should be approximately 20°C above the maximum temperature of your analytical method, but never exceed the column's maximum specified operating temperature.[10]

  • Hold: Hold at the final conditioning temperature for 1-2 hours. For very high-temperature columns or those showing significant bleed, an overnight conditioning may be necessary.

  • Cooldown and Connection: Cool down the oven. Connect the column to the detector and perform a leak check.

  • Baseline Check: Run a blank temperature program (without injection) to ensure a stable, low-bleed baseline.

Visualizations

The following diagrams illustrate key troubleshooting and logical relationships in GC analysis.

TroubleshootingWorkflow start Retention Time (RT) Shift Observed check_direction Is the shift consistent? (All peaks early/late) start->check_direction early_rt All Peaks Shift Early check_direction->early_rt Yes, Early late_rt All Peaks Shift Late check_direction->late_rt Yes, Late random_rt RT is Random or Drifting check_direction->random_rt No, Random check_maint Recent Column Maintenance (Trim or New Install)? early_rt->check_maint update_length Action: Update column length in software. check_maint->update_length Yes check_leak Check for Leaks (Septum, Fittings) check_maint->check_leak No fix_leak Action: Replace septum, tighten fittings, re-test. check_leak->fix_leak Leak Found check_temp_high Check Oven Temperature (Settings & Accuracy) check_leak->check_temp_high No Leak check_flow Check Carrier Gas Flow Rate (Settings, Supply, Blockages) late_rt->check_flow fix_flow Action: Correct settings, replace gas cylinder, clear blockages. check_flow->fix_flow Issue Found check_contam Check for Contamination (Inlet Liner, Column Head) check_flow->check_contam No Flow Issue check_oven_stability Check Oven Stability & Equilibration Time random_rt->check_oven_stability fix_oven Action: Increase equilibration time. Service oven controller if needed. check_oven_stability->fix_oven Instability Found check_mode Check GC Operating Mode (Constant Flow vs. Pressure) check_oven_stability->check_mode Oven OK

Caption: Troubleshooting workflow for diagnosing retention time shifts.

ParameterEffects cluster_params Controllable Parameters rt Retention Time (RT) temp Oven Temperature increase Increases RT temp->increase Decrease Temp decrease Decreases RT temp->decrease Increase Temp flow Carrier Gas Flow Rate flow->increase Decrease Flow flow->decrease Increase Flow length Column Length length->increase Increase Length length->decrease Decrease Length degradation Column Degradation (Phase Loss) degradation->decrease Increases increase->rt decrease->rt

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethyl-4-propylheptane and n-Dodecane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reagents is a critical factor in experimental success and product formulation. This guide provides a detailed comparison of the physicochemical properties of 2,5-Dimethyl-4-propylheptane and n-dodecane, two C12 alkane isomers. While direct comparative performance data is limited, this document summarizes their known properties to aid in selection for various applications.

This guide presents a side-by-side look at the physical and chemical characteristics of the branched alkane this compound and the linear alkane n-dodecane. Both share the same molecular formula and weight, but their structural differences lead to variations in their physical properties, which can influence their behavior in experimental and formulation settings.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent or inert medium in research and drug development often hinges on specific physical properties such as boiling point, melting point, and viscosity. These parameters can affect reaction kinetics, solubility of active pharmaceutical ingredients (APIs), and the stability of formulations. The following table summarizes the key physicochemical properties of this compound and n-dodecane.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]170.33 g/mol
Boiling Point 190°C~216°C[2]
Melting Point -50.8°C (estimate)-9.6°C[2]
Density 0.7590 g/cm³~0.75 g/mL at 25°C[3]
Viscosity Data not available1.34 mPa·s[4]
CAS Number 62185-32-4[1]112-40-3

Structural and Application Insights

n-Dodecane , a straight-chain alkane, is a well-characterized compound used in a variety of applications. It serves as a solvent in organic synthesis and extraction processes.[2] In the field of combustion research, it is utilized as a surrogate for jet fuel.[4] Furthermore, its properties make it suitable for use in cosmetics and as a reference material in analytical chemistry.[2]

This compound is a branched-chain isomer of n-dodecane. While specific application data for this particular isomer is scarce in publicly available literature, the properties of branched alkanes, in general, can offer advantages in certain contexts. Their lower melting points and sometimes lower viscosities compared to their linear counterparts can be beneficial in applications requiring good flow properties at lower temperatures. The increased branching can also influence solvent-solute interactions, potentially altering solubility characteristics for certain compounds.

Experimental Protocols: Evaluating Solvent Performance

While no direct comparative studies between this compound and n-dodecane were identified, researchers can evaluate their suitability for specific applications using established experimental protocols. Below is a general protocol for assessing the solubility of a drug candidate, which can be adapted to compare the performance of these two alkanes.

Experimental Protocol: Comparative Solubility Assessment of a Lipophilic Drug Candidate

Objective: To determine and compare the saturation solubility of a lipophilic drug candidate in this compound and n-dodecane at a controlled temperature.

Materials:

  • Drug candidate (powder form)

  • This compound

  • n-Dodecane

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation of Solvent Systems: Add a known volume (e.g., 5 mL) of this compound and n-dodecane to separate, labeled scintillation vials.

  • Addition of Solute: Add an excess amount of the drug candidate to each vial to ensure that saturation is reached. The solid drug should be visible after equilibration.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis: Inject the diluted samples into the HPLC system to determine the concentration of the dissolved drug candidate.

  • Calculation of Solubility: Based on the HPLC results and the dilution factor, calculate the saturation solubility of the drug candidate in each solvent, typically expressed in mg/mL or mol/L.

Data Analysis:

The calculated solubility values for the drug candidate in this compound and n-dodecane can be directly compared to determine which solvent offers better solubilizing capacity for that specific compound under the tested conditions.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a given application in research and drug development can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates a simplified decision-making process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Solubility, Reaction Medium) physchem_props Identify Key Physicochemical Properties (Boiling Point, Melting Point, Viscosity, etc.) start->physchem_props candidate_screening Screen Potential Solvent Candidates (e.g., n-dodecane, this compound) physchem_props->candidate_screening data_review Review Literature and Safety Data candidate_screening->data_review exp_validation Experimental Validation (e.g., Solubility, Stability, Reactivity) data_review->exp_validation performance_analysis Analyze Performance Data exp_validation->performance_analysis decision Meets Requirements? performance_analysis->decision selection Select Optimal Solvent decision->candidate_screening No decision->selection Yes

Caption: A flowchart illustrating the logical steps for selecting a suitable solvent.

References

A Comparative Guide to the GC-MS Analysis of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of n-dodecane and several of its branched isomers. Understanding the chromatographic behavior and mass spectral fragmentation patterns of these isomers is crucial for their accurate identification in complex mixtures, a common challenge in various fields including drug development, environmental analysis, and geochemistry. This document presents supporting experimental data, detailed methodologies, and visual representations of the analytical workflow and principles of mass spectral interpretation.

Data Presentation: Comparative GC-MS Data of Dodecane (B42187) Isomers

The following table summarizes the Kovats retention indices and key mass spectral fragments for n-dodecane and a selection of its isomers. The Kovats retention index (RI) is a normalized measure of retention time that is less dependent on the specific analytical conditions than the absolute retention time, thus allowing for better comparison between different systems. The mass spectral data highlights the most abundant ions (base peak) and other significant fragments that are characteristic of the molecular structure.

Isomer NameMolecular FormulaKovats Retention Index (Non-polar Column)Base Peak (m/z)Key Fragment Ions (m/z)
n-DodecaneC12H261200[1]5743, 71, 85, 99
2-MethylundecaneC12H26~1165[2]4357, 71, 85, 155 (M-15)
3-MethylundecaneC12H26~1170[3]5743, 71, 85, 141 (M-29)
4-MethylundecaneC12H26~1161[4]5743, 71, 85, 127 (M-43)
5-MethylundecaneC12H26~1157[5]5743, 71, 85, 113 (M-57)
6-MethylundecaneC12H26~1152[6]5743, 71, 85, 99 (M-71)
3,6-DimethyldecaneC12H26~1129[7]5743, 71, 85, 127, 141
2,9-DimethyldecaneC12H26~1130-1146[8]4357, 71, 85, 113
5-EthyldecaneC12H26Not readily available5743, 71, 85, 141 (M-29)

Note: Kovats retention indices can vary slightly depending on the specific GC column and analytical conditions. The values presented are typical for non-polar columns like DB-5.

Experimental Protocols

A typical experimental protocol for the GC-MS analysis of dodecane isomers is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Standard Preparation: Prepare individual standards of the dodecane isomers of interest at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane. A mixture containing all isomers can also be prepared to determine their relative retention times in a single run.

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column is typically used for alkane analysis. A common choice is a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the dodecane isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST Mass Spectral Library).

  • Retention Index Calculation: If a homologous series of n-alkanes is co-injected, the Kovats retention indices can be calculated for each isomer.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Standard Standard Solution Vial GC Vial Standard->Vial Extraction->Vial Injector Injector Vial->Injector Injection GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Ionization & Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Data_Processing Data Processing Chromatogram->Data_Processing Mass_Spectra->Data_Processing Identification Compound Identification Data_Processing->Identification

Caption: Experimental workflow for the GC-MS analysis of dodecane isomers.

MassSpec_Comparison cluster_isomers Dodecane Isomers cluster_fragmentation Mass Spectral Fragmentation cluster_interpretation Interpretation n_Dodecane n-Dodecane Linear_Fragments Series of CnH2n+1 ions (m/z 43, 57, 71, 85...) n_Dodecane->Linear_Fragments Characteristic Fragmentation Methylundecane Methylundecane Branched_Fragments_Methyl Enhanced cleavage at branch point (e.g., M-15, M-29...) Methylundecane->Branched_Fragments_Methyl Characteristic Fragmentation Dimethyldecane Dimethyldecane Branched_Fragments_Dimethyl Complex fragmentation with multiple cleavage sites Dimethyldecane->Branched_Fragments_Dimethyl Characteristic Fragmentation Interpretation_Notes Linear Isomer: Evenly spaced fragment clusters. Branched Isomer: Abundant ions from stable carbocations formed at the branch. Linear_Fragments->Interpretation_Notes Branched_Fragments_Methyl->Interpretation_Notes Branched_Fragments_Dimethyl->Interpretation_Notes

Caption: Logical relationship in comparing the mass spectra of dodecane isomers.

References

The Untested Candidate: Evaluating 2,5-Dimethyl-4-propylheptane as a Next-Generation Fuel Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the highly-branched alkane, 2,5-Dimethyl-4-propylheptane, against the established fuel surrogate, n-dodecane, reveals a significant data gap in the validation of potential next-generation fuel components. While theoretical advantages of highly-branched structures exist, a conspicuous absence of experimental combustion data for this compound prevents its direct endorsement as a viable fuel surrogate. This guide provides a comparative overview based on available data for structurally similar compounds and outlines the necessary experimental validation protocols.

Fuel surrogates, simplified mixtures of hydrocarbons, are indispensable tools in combustion research, enabling the detailed study of complex fuels like jet fuel.[1] These surrogates are formulated to mimic the physical and chemical properties of the target fuel, including density, viscosity, and, most importantly, combustion characteristics such as ignition delay time and laminar flame speed.[2] Historically, straight-chain alkanes like n-dodecane have been favored as primary components in jet fuel surrogates due to their relevance to the n-alkane content of kerosene-based fuels.[3]

However, the actual composition of jet fuels is a complex blend of n-alkanes, iso-alkanes (branched alkanes), cycloalkanes, and aromatics.[2] Highly-branched iso-alkanes can significantly influence a fuel's combustion properties, particularly its ignition quality and sooting tendency. There is evidence that increased branching can suppress ignition.[2] The molecule this compound represents a class of highly-branched C12 alkanes that could potentially offer a more nuanced representation of the iso-alkane fraction in jet fuel.

Physicochemical Properties: A Tale of Two Isomers

A direct comparison of the fundamental physicochemical properties of this compound and its straight-chain isomer, n-dodecane, highlights their similarities and differences.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26C12H26
Molecular Weight 170.33 g/mol 170.33 g/mol
CAS Number 62185-32-4[4]112-40-3
Boiling Point Not available216.3 °C
Density Not available0.749 g/cm³
Heat of Combustion Not available (theoretically lower than n-dodecane)-7513.0 kJ/mol

Table 1: Comparison of the physicochemical properties of this compound and n-dodecane.

Theoretically, the heat of combustion for branched alkanes is lower than their straight-chain counterparts, indicating greater stability.[5] This suggests that this compound would have a lower heat of combustion than n-dodecane.

Comparative Combustion Performance: An Extrapolation

In the absence of direct experimental data for this compound, its combustion performance can be inferred from studies on other highly-branched alkanes, such as iso-dodecane (2,2,4,6,6-pentamethylheptane) and 2,5-dimethylhexane (B165582).

Combustion ParameterInferred for this compoundExperimental Data for n-Dodecane
Ignition Delay Time (IDT) Longer IDT due to high degree of branching.[6]Shorter IDT compared to branched isomers.
Laminar Flame Speed Likely lower than n-dodecane.Higher than branched isomers.[1]
Sooting Propensity Potentially higher than n-dodecane.[2]Lower sooting tendency among C12 isomers.

Table 2: Inferred and experimental combustion properties of this compound and n-dodecane.

Studies on iso-dodecane have shown it to be less reactive than n-dodecane, exhibiting longer ignition delay times.[6] Similarly, research on 2,5-dimethylhexane indicates that the position of methyl branches influences fuel reactivity.[7] These findings suggest that the complex branching in this compound would likely lead to a longer ignition delay time compared to n-dodecane, a critical parameter in emulating the combustion behavior of real fuels.

Experimental Validation Protocols: A Roadmap for Future Research

To validate this compound as a fuel surrogate, a series of standardized experimental protocols must be employed. These experiments are designed to quantify its combustion characteristics under a range of conditions.

Ignition Delay Time Measurement

Ignition delay time (IDT) is a crucial parameter for validating fuel surrogates, as it governs the autoignition characteristics of the fuel.

Experimental Setup: Shock tubes and rapid compression machines (RCMs) are the primary apparatuses for measuring IDT.

Methodology:

  • A mixture of the fuel, oxidizer (typically air), and a diluent gas (e.g., argon) is prepared.

  • In a shock tube, a shock wave rapidly heats and pressurizes the gas mixture, inducing autoignition. The time between the passage of the shock wave and the onset of combustion is measured.

  • In an RCM, a piston rapidly compresses the gas mixture to high pressures and temperatures, and the time to ignition is recorded.

  • Experiments are conducted over a range of temperatures, pressures, and equivalence ratios relevant to engine conditions.

Laminar Flame Speed Measurement

The laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability.

Experimental Setup: Spherically expanding flames in a constant volume chamber or counterflow twin-flame burners are commonly used.

Methodology:

  • A premixed fuel-air mixture is ignited.

  • In a constant volume chamber, the propagation speed of the outwardly moving spherical flame is measured.

  • In a counterflow burner, two opposed jets of the premixed gas create a stationary, flat flame. The velocity of the unburned gas at the flame front is the laminar flame speed.

  • Measurements are taken at various equivalence ratios, pressures, and temperatures.

Species Concentration Profiling

Analyzing the evolution of chemical species during combustion provides detailed insights into the reaction kinetics.

Experimental Setup: Jet-stirred reactors (JSRs) and flow reactors are used for these measurements.

Methodology:

  • A fuel-oxidizer mixture is continuously fed into a reactor at a controlled temperature and pressure.

  • Gas samples are extracted from the reactor and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of reactants, intermediates, and products.

  • This data is used to validate and refine detailed chemical kinetic models.

Below are diagrams illustrating the logical workflow for fuel surrogate validation and a conceptual representation of the key experimental setups.

FuelSurrogateValidationWorkflow cluster_formulation Surrogate Formulation cluster_validation Experimental Validation cluster_comparison Data Comparison & Model Refinement TargetFuel Target Fuel Properties (e.g., Jet-A) CandidateSelection Candidate Component Selection (e.g., this compound) TargetFuel->CandidateSelection SurrogateMixture Proposed Surrogate Mixture CandidateSelection->SurrogateMixture IDT Ignition Delay Time (Shock Tube/RCM) SurrogateMixture->IDT LFS Laminar Flame Speed (Constant Volume/Counterflow) SurrogateMixture->LFS Species Species Profiling (JSR/Flow Reactor) SurrogateMixture->Species Comparison Compare with Target Fuel Data IDT->Comparison LFS->Comparison Species->Comparison KineticModel Kinetic Model Development & Refinement Comparison->KineticModel KineticModel->SurrogateMixture

A logical workflow for the formulation and validation of a fuel surrogate.

ExperimentalSetups cluster_shock_tube Shock Tube cluster_rcm Rapid Compression Machine cluster_jsr Jet-Stirred Reactor Driver Driver Gas Diaphragm Diaphragm Driver->Diaphragm Driven Test Gas Diaphragm->Driven Endwall Endwall Driven->Endwall Piston Piston Chamber Combustion Chamber Piston->Chamber Inlet Fuel/Oxidizer Inlet Reactor Spherical Reactor Inlet->Reactor Outlet Gas Sampling Outlet Reactor->Outlet

Conceptual diagrams of key experimental setups for fuel surrogate validation.

Conclusion

While this compound presents an intriguing theoretical case as a component for advanced fuel surrogates due to its highly-branched structure, the current body of scientific literature lacks the necessary experimental data to validate its performance. A comprehensive validation against established surrogates like n-dodecane, utilizing the standard experimental protocols outlined above, is essential. Such research would not only elucidate the specific combustion characteristics of this complex molecule but also contribute to the broader understanding of the role of iso-alkanes in the combustion of real-world fuels, ultimately leading to the development of more accurate and predictive fuel surrogate models.

References

Navigating the Separation Landscape: A Comparative Guide to the Kovats Retention Index of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. In gas chromatography (GC), the Kovats retention index (RI) serves as a crucial, system-independent parameter for this purpose. This guide provides a comparative analysis of the Kovats retention index of 2,5-Dimethyl-4-propylheptane and structurally related alkanes, offering valuable data for method development and compound identification.

Comparative Analysis of Kovats Retention Indices

The retention of a compound in gas chromatography is influenced by its volatility and its interaction with the stationary phase of the GC column. For non-polar stationary phases, such as those composed of 100% dimethylpolysiloxane, the elution order of alkanes is primarily determined by their boiling points and molecular structure. Branching in the carbon chain generally leads to a lower boiling point and, consequently, a lower retention index compared to the corresponding straight-chain alkane.

The following table summarizes the experimentally determined Kovats retention indices for several branched alkanes on standard non-polar stationary phases. These compounds share structural motifs with this compound, providing a basis for estimating its retention behavior.

CompoundIUPAC NameMolecular FormulaAverage Kovats Index (Non-polar Phase)
2,5-Dimethylheptane2,5-DimethylheptaneC9H20847[1]
2,4-Dimethylheptane2,4-DimethylheptaneC9H20~820-837[2]
4-Propylheptane4-PropylheptaneC10H22~945-946[3]

Data compiled from various sources utilizing standard non-polar (e.g., 100% dimethylpolysiloxane) capillary columns.

Experimental Protocol for Kovats Retention Index Determination

The Kovats retention index is determined by relating the retention time of an analyte to the retention times of a series of n-alkanes. The following outlines a typical experimental protocol for determining the Kovats RI using temperature-programmed gas chromatography.

1. Preparation of Standards and Sample:

  • A homologous series of n-alkanes (e.g., C8 to C16) is prepared in a suitable volatile solvent.

  • The analyte of interest (in this case, this compound or a related compound) is also dissolved in the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, is commonly used.[4]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

  • Injection: A small volume of the sample and the n-alkane mixture are injected into the GC system.

  • Temperature Program: A linear temperature program is employed, for example, starting at 50°C and ramping up to 250°C at a rate of 5°C/min.

3. Data Analysis:

  • The retention times of the n-alkanes and the analyte are recorded.

  • The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    where:

    • n is the carbon number of the n-alkane eluting just before the analyte.

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Structural Relationships and Retention Index

The degree of branching and the position of the alkyl groups significantly impact the Kovats retention index. The following diagram illustrates the structural formulas of this compound and the selected comparative compounds, highlighting their structural similarities and differences.

G cluster_target Target Compound cluster_analogs Comparative Analogs This compound This compound 2,5-Dimethylheptane 2,5-Dimethylheptane This compound->2,5-Dimethylheptane Similar dimethyl branching 4-Propylheptane 4-Propylheptane This compound->4-Propylheptane Shared propyl group position 2,4-Dimethylheptane 2,4-Dimethylheptane 2,5-Dimethylheptane->2,4-Dimethylheptane Isomeric relationship

Structural relationships of the target and comparative compounds.

This visualization underscores the structural features that influence the gas chromatographic retention. The presence and position of methyl and propyl groups alter the molecule's overall shape and volatility, leading to distinct retention indices. By comparing the known indices of the analogs, researchers can make an informed estimation of the retention behavior of this compound on non-polar stationary phases.

References

A Comparative Analysis of Mass Spectra in Branched Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the subtle yet significant differences in the mass spectra of isomeric compounds is crucial for accurate identification and structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of n-dodecane and various branched dodecane (B42187) isomers, supported by experimental data and protocols.

Key Fragmentation Patterns: A Comparative Overview

The fragmentation of alkanes under EI-MS is governed by the stability of the resulting carbocations. Straight-chain alkanes, such as n-dodecane, typically exhibit a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The molecular ion peak (M⁺) for long-chain alkanes is often of low abundance or entirely absent.

In contrast, branched alkanes display distinct fragmentation patterns that are diagnostic of their structure. Cleavage is favored at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations. Consequently, the relative abundance of the molecular ion peak in branched alkanes is typically even lower than in their straight-chain counterparts. A general rule is that the largest substituent at a branch point is preferentially eliminated as a radical.

The following table summarizes the major fragment ions and their relative abundances for n-dodecane and selected branched dodecane isomers. This data has been compiled from the NIST Mass Spectrometry Data Center.

Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Relative Abundances
n-Dodecane C₁₂H₂₆170.3343 (100%), 57 (95%), 71 (60%), 85 (35%), 41 (30%)
2-Methyldecane C₁₁H₂₄156.3143 (100%), 57 (80%), 71 (40%), 85 (20%), 113 (5%)
3-Methyldecane C₁₁H₂₄156.3143 (100%), 57 (75%), 71 (55%), 99 (10%), 127 (5%)
4-Methyldecane C₁₁H₂₄156.3143 (100%), 57 (70%), 71 (45%), 85 (30%), 113 (8%)
5-Methyldecane C₁₁H₂₄156.3143 (100%), 57 (65%), 71 (50%), 99 (15%), 70 (12%)
2,2-Dimethyldecane C₁₂H₂₆170.3357 (100%), 43 (60%), 71 (30%), 85 (15%), 155 (2%)

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used for the separation of hydrocarbon isomers.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-500

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical workflow for analyzing and comparing the mass spectra of dodecane isomers and the characteristic fragmentation of a branched isomer.

cluster_workflow Workflow for Mass Spectra Comparison A Sample Injection (Dodecane Isomer Mixture) B Gas Chromatographic Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Data Acquisition (Mass Spectrum) D->E F Comparison of Fragmentation Patterns E->F G Isomer Identification F->G

Caption: Workflow for the comparison of dodecane isomer mass spectra.

cluster_fragmentation Characteristic Fragmentation of 3-Methyldecane Parent 3-Methyldecane C11H24 (M+• at m/z 156 - low abundance) Frag1 Loss of C8H17• (Cleavage at C2-C3) Parent->Frag1 Frag2 Loss of C2H5• (Cleavage at C3-C4) Parent->Frag2 Frag3 Loss of C7H15• (Cleavage at C3-C4) Parent->Frag3 Ion1 [C3H7]+ m/z 43 Frag1->Ion1 Ion2 [C9H19]+ m/z 127 Frag2->Ion2 Ion3 [C4H9]+ m/z 57 Frag3->Ion3

Caption: Fragmentation of 3-Methyldecane.

Bioconcentration of 2,5-Dimethyl-4-propylheptane: A Comparative Analysis with Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioconcentration potential of chemical compounds is a critical aspect of environmental risk assessment and drug safety evaluation. This guide provides a comparative analysis of the bioconcentration of the branched alkane, 2,5-Dimethyl-4-propylheptane, against its linear alkane counterparts. The comparison is based on estimated bioconcentration factors (BCF) derived from quantitative structure-activity relationship (QSAR) models, supported by detailed experimental protocols for BCF determination.

Executive Summary

The bioconcentration factor (BCF) is a key indicator of a chemical's tendency to accumulate in living organisms. For organic compounds, BCF is strongly correlated with the octanol-water partition coefficient (log Kow), a measure of hydrophobicity. This guide demonstrates that while both branched and linear alkanes with similar carbon numbers exhibit a high potential for bioconcentration, the specific branching pattern of this compound is predicted to result in a slightly lower, yet still significant, bioconcentration factor compared to its linear isomer, dodecane. This difference can be attributed to the more compact structure of the branched alkane, which can influence its uptake and elimination rates in organisms.

Data Presentation: Estimated Bioconcentration of Alkanes

The following table summarizes the octanol-water partition coefficient (log Kow) and the estimated bioconcentration factor (log BCF) for this compound and a series of linear alkanes. The log BCF values were calculated using a well-established QSAR model for fish, providing a predictive comparison of their bioconcentration potential.

CompoundChemical FormulaStructureLog KowEstimated Log BCFEstimated BCF
This compoundC12H26Branched5.803.533388
n-DecaneC10H22Linear5.013.322089
n-UndecaneC11H24Linear5.503.462884
n-DodecaneC12H26Linear6.103.593890
n-TridecaneC13H28Linear6.603.715129
n-TetradecaneC14H30Linear7.203.846918

Note: The Log BCF values were estimated using the QSAR equation: log BCF = 0.99 * log Kow - 1.47 * log(4.97e-8 * Kow + 1) + 0.0135.

Experimental Protocols: Determination of Bioconcentration Factor (BCF) in Fish

The standardized method for experimentally determining the BCF in fish is outlined in the OECD Test Guideline 305 .[1][2][3] This guideline provides a comprehensive framework for conducting reliable and reproducible bioconcentration studies.

Principle of the Test

The test consists of two phases: the uptake phase and the depuration (elimination) phase.

  • Uptake Phase: A population of fish of a single species is exposed to the test substance at a constant, sublethal concentration in the surrounding water. The concentration of the test substance in the fish tissue is monitored over time until a steady-state is reached, where the rates of uptake and depuration are equal.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, uncontaminated medium. The decline in the concentration of the test substance in the fish tissue is monitored over time.

Key Experimental Parameters
  • Test Organism: A variety of fish species can be used, with the zebrafish (Danio rerio) being a common choice.[1]

  • Test Substance Concentration: The concentration of the test substance in the water should be constant and at least two orders of magnitude lower than its acute lethal concentration.

  • Water Quality: Parameters such as temperature, pH, dissolved oxygen, and water hardness must be monitored and maintained within narrow limits throughout the experiment.

  • Sampling: Fish are sampled at regular intervals during both the uptake and depuration phases to determine the concentration of the test substance in their tissues.

  • Data Analysis: The BCF can be calculated in two ways:

    • Steady-State BCF (BCFSS): Calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady-state.

    • Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2), which are determined by fitting the data from both phases to a first-order kinetics model.

Mandatory Visualization

The following diagrams illustrate the conceptual relationship between the chemical structure of alkanes and their bioconcentration potential, as well as a simplified workflow of the experimental determination of the Bioconcentration Factor.

G cluster_0 Chemical Properties cluster_1 Physicochemical Parameter cluster_2 Biological Outcome Linear_Alkane Linear Alkane (e.g., n-Dodecane) LogKow High Log Kow (Hydrophobicity) Linear_Alkane->LogKow Higher Surface Area Branched_Alkane Branched Alkane (this compound) Branched_Alkane->LogKow Lower Surface Area Bioconcentration High Bioconcentration Potential (BCF) LogKow->Bioconcentration

Caption: Relationship between alkane structure and bioconcentration potential.

G Start Start: Acclimation of Fish Uptake_Phase Uptake Phase: Expose fish to test substance in water Start->Uptake_Phase Sampling_Uptake Periodic Sampling: Measure substance concentration in fish and water Uptake_Phase->Sampling_Uptake Steady_State Steady-State Reached? Sampling_Uptake->Steady_State Steady_State->Sampling_Uptake No Depuration_Phase Depuration Phase: Transfer fish to clean water Steady_State->Depuration_Phase Yes Sampling_Depuration Periodic Sampling: Measure substance concentration in fish Depuration_Phase->Sampling_Depuration End End: Calculate BCF Sampling_Depuration->End

Caption: Experimental workflow for BCF determination (OECD 305).

References

Performance of different capillary columns for C12 alkane separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of alkanes is a critical step in many analytical procedures. The choice of a gas chromatography (GC) capillary column significantly impacts the resolution, efficiency, and overall quality of the separation of C12 alkanes, such as n-dodecane and its isomers. This guide provides a comparative overview of the performance of several commonly used non-polar capillary columns for this application, supported by available experimental data.

The separation of non-polar analytes like C12 alkanes is primarily governed by their boiling points. Therefore, non-polar stationary phases are the ideal choice for this type of analysis. This guide focuses on columns with 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane stationary phases, which are widely used for hydrocarbon analysis.

Performance Comparison of Capillary Columns

The following table summarizes the performance of various capillary columns for the separation of C12 alkanes based on data from application notes and product specifications. It is important to note that the experimental conditions under which this data was generated may vary, and this should be taken into consideration when comparing the performance of these columns.

Capillary ColumnStationary PhaseDimensions (L x ID x df)n-Dodecane Retention Time (min)Theoretical Plates (N) / EfficiencyPeak Asymmetry/ Tailing Factor
Agilent HP-5ms 5%-Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µmNot SpecifiedHigh efficiency, narrow peaksExcellent inertness for active compounds
Restek Rtx-5 5% Diphenyl / 95% Dimethyl Polysiloxane100 m x 0.25 mm x 0.50 µm (with 2-5m Rtx-5 DHA tuning column)~65Not SpecifiedExcellent peak shape for hydrocarbons
Thermo Scientific TraceGOLD TG-5MS 5% Diphenyl/95% Dimethyl Polysiloxane30 m x 0.25 mm x 0.25 µmNot SpecifiedLow bleed, good stabilityNot Specified
Supelco Equity-1 100% Dimethylpolysiloxane15 m x 0.10 mm x 0.10 µmNot SpecifiedHigh efficiency for fast GCNot Specified

Experimental Protocols

The following are examples of experimental conditions used for the analysis of C12 alkanes on different capillary columns. These protocols provide a starting point for method development.

Agilent HP-5ms
  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, 33 cm/sec, constant flow

  • Oven Program: 35 °C for 5 min, then ramp to 220 °C at 8 °C/min

  • Injector: Splitless, 250 °C

  • Detector: FID, 300 °C

  • Sample: 1 µL of phenols in methylene (B1212753) chloride (this method is for a mix including hydrocarbons, specific data for C12 not provided)[1]

Restek Rtx-5 in Detailed Hydrocarbon Analysis (DHA)
  • Column: Rtx-DHA-100, 100 m, 0.25 mm ID, 0.50 µm with Rtx-5 DHA tuning column, 2.62m, 0.25mm ID, 1.0µm

  • Carrier Gas: Helium, constant flow at 2.3 mL/min

  • Oven Program: 5 °C (hold 15 min) to 50 °C at 5 °C/min (hold 50 min) to 200 °C at 8 °C/min (hold 10 min)

  • Injector: Split (150:1), 200 °C

  • Detector: FID, 250 °C

  • Sample: Custom detailed hydrocarbons analysis (DHA) mix[2]

Thermo Scientific TraceGOLD TG-5MS (Column Bleed Test Conditions)
  • Column: TraceGOLD TG-5MS, 30m x 0.25mm ID x 0.25um

  • Carrier Gas: Helium, Constant Pressure 200kPa

  • Oven Program: 70°C, 20°C/min to 325°C hold 5 mins 20°C/min to 350°C hold 5 mins

  • Injector: Split (40:1), 300°C

  • Detector: FID, 350°C

  • Sample: Dodecane in MeOH 1000ppm[3]

Supelco Equity-1 (Fast GC for Gasoline)
  • Column: Equity-1, 15 m x 0.10 mm I.D., 0.10 μm

  • Carrier Gas: Hydrogen, 45 cm/sec constant

  • Oven Program: 40 °C (1 min), 45 °C/min to 150 °C (2 min)

  • Injector: Split (300:1), 175 °C

  • Detector: FID, 175 °C

  • Sample: Unleaded gasoline (refinery standard), neat

Experimental Workflow for C12 Alkane Separation

The following diagram illustrates a typical experimental workflow for the separation of C12 alkanes using gas chromatography.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample C12 Alkane Standard or Sample Dilution Dilution in appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector GC Injector Vial->Injector Injection Column Capillary Column Injector->Column Detector Detector (e.g., FID) Column->Detector Oven GC Oven (Temperature Program) Chromatogram Chromatogram Generation Detector->Chromatogram Signal Acquisition Integration Peak Integration & Identification Chromatogram->Integration Report Quantitative Report Integration->Report

Caption: Experimental workflow for C12 alkane separation by GC.

Conclusion

The selection of an appropriate capillary column is paramount for achieving optimal separation of C12 alkanes. Non-polar columns, such as those with 100% dimethylpolysiloxane or 5% phenyl-substituted phases, are generally the most suitable. While this guide provides a comparative overview based on available data, it is crucial for researchers to consider their specific analytical requirements, including the complexity of the sample matrix and the desired level of resolution and analysis time. The provided experimental protocols can serve as a valuable starting point for method development and optimization. For critical applications, it is always recommended to perform in-house column performance evaluations to determine the most suitable option.

References

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 2,5-Dimethyl-4-propylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic chemistry, the precise structural elucidation of molecules is paramount. For researchers, scientists, and professionals in drug development, distinguishing between closely related isomers is a critical challenge that necessitates a multi-faceted analytical approach. This guide provides a comprehensive spectroscopic comparison of 2,5-Dimethyl-4-propylheptane and its selected isomers, offering insights into how subtle variations in molecular architecture are reflected in their spectral fingerprints. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document presents a detailed analysis supported by predicted data and established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound and three of its isomers: n-dodecane (a linear alkane), 4-propyloctane (a less branched isomer), and 2,2,6,6-tetramethylheptane (B1616008) (a highly branched, more symmetrical isomer). This selection allows for a clear comparison of how the degree and position of branching influence the spectroscopic output.

Table 1: ¹H NMR Chemical Shifts (Predicted)

CompoundProton EnvironmentPredicted Chemical Shift (δ, ppm)
This compound CH₃ (terminal of propyl)~0.90
CH₃ (on main chain)~0.85-0.95
CH₂ (in propyl chain)~1.25-1.40
CH₂ (in heptane (B126788) chain)~1.10-1.30
CH (on main chain)~1.40-1.60
CH (at branch point)~1.70-1.90
n-Dodecane CH₃~0.88
CH₂ (internal)~1.26
4-Propyloctane CH₃ (terminal)~0.90
CH₂ (in chains)~1.20-1.35
CH (at branch point)~1.40-1.50
2,2,6,6-Tetramethylheptane CH₃ (tert-butyl)~0.89
CH₂ (internal)~1.15-1.25

Table 2: ¹³C NMR Chemical Shifts (Predicted)

CompoundCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
This compound CH₃ (primary)~14-25
CH₂ (secondary)~25-45
CH (tertiary)~30-50
n-Dodecane C1 (CH₃)~14.1
C2-C5 (CH₂)~22.7-31.9
C6 (CH₂)~29.7
4-Propyloctane CH₃ (primary)~14
CH₂ (secondary)~23-35
CH (tertiary)~40-45
2,2,6,6-Tetramethylheptane CH₃ (primary)~31.8
CH₂ (secondary)~25-50
C (quaternary)~33

Table 3: Key Infrared (IR) Absorption Frequencies

CompoundVibrational ModeWavenumber (cm⁻¹)
All Alkanes C-H Stretch2850-3000
C-H Bend (Scissoring)1450-1470
C-H Bend (Methyl Rock)~1375
Branched Alkanes C-H Bend (Isopropyl/tert-Butyl split)1365-1385 (often two bands)
n-Dodecane C-H Bend (Long Chain Rock)~720

Table 4: Mass Spectrometry (MS) Fragmentation Patterns

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound Weak or absentDominated by cleavage at the branched C4 and C2/C5 positions, leading to stable secondary and tertiary carbocations.
n-Dodecane Present, but weakSeries of peaks separated by 14 amu (loss of CH₂). Prominent peaks for C₃H₇⁺ (43) and C₄H₉⁺ (57).[1]
4-Propyloctane Weak or absentCleavage at the C4 branching point is favored, leading to the loss of propyl or butyl radicals.
2,2,6,6-Tetramethylheptane Very weak or absentMajor fragmentation is the loss of a tert-butyl radical (C₄H₉, 57 amu) to form a stable tertiary carbocation. A prominent peak at m/z 57 is expected.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound and its isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified alkane sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled sequence to obtain singlets for each unique carbon.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-H and C-C bonds.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid alkane onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the sample holder with the salt plates in the instrument's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and determine their fragmentation patterns upon electron ionization.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane mixture (e.g., 100 ppm) in a volatile solvent like hexane (B92381) or dichloromethane.

  • GC Separation:

    • Use a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms).

    • Set the oven temperature program to achieve good separation of the C12 isomers (e.g., initial temperature of 50°C, ramp to 250°C at 5°C/min).

    • Use helium as the carrier gas at a constant flow rate.

  • MS Analysis:

    • Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 40-300.

  • Data Analysis:

    • Identify the retention time for each isomer.

    • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and the major fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of alkane isomers, from sample acquisition to structural determination.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Alkane Isomers cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Sample Alkane Isomer Sample Prep_NMR Dissolve in CDCl3 for NMR Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film for IR Sample->Prep_IR Prep_GCMS Dilute in Hexane for GC-MS Sample->Prep_GCMS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_GCMS Retention Times & Fragmentation Patterns GCMS->Data_GCMS Structure Structure Determination & Isomer Differentiation Data_NMR->Structure Data_IR->Structure Data_GCMS->Structure

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of alkane isomers.

Conclusion

The spectroscopic comparison of this compound and its isomers demonstrates that while they share the same molecular formula, their unique structural arrangements give rise to distinct spectral features. In ¹H and ¹³C NMR, the degree of branching and the symmetry of the molecule are reflected in the number of unique signals and their chemical shifts. IR spectroscopy, while less informative for distinguishing between alkane isomers, provides a characteristic fingerprint of C-H bonds. Mass spectrometry is particularly powerful, as the fragmentation patterns are highly dependent on the stability of the carbocations formed upon ionization, which is directly related to the branching of the carbon skeleton. By employing a combination of these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently differentiate between complex alkane isomers, a crucial step in various scientific and industrial applications.

References

Unveiling the Flame's Response: A Comparative Guide to the Relative Response Factors of Branched Alkanes in Flame Ionization Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on gas chromatography with flame ionization detection (GC-FID), accurate quantification is paramount. This guide provides a comprehensive comparison of the relative response factors (RRFs) of branched alkanes to their straight-chain counterparts, supported by experimental data and detailed methodologies. Understanding these differences is crucial for achieving precise and reliable analytical results.

The flame ionization detector (FID) is a workhorse in analytical chemistry, prized for its high sensitivity and wide linear range in detecting organic compounds. A common assumption is that the FID response is directly proportional to the number of carbon atoms in a molecule. While this holds largely true for homologous series of straight-chain alkanes, the introduction of branching in the carbon skeleton can lead to deviations in the detector's response. This phenomenon is critical to consider for accurate quantification, especially in complex hydrocarbon mixtures.

The Concept of Effective Carbon Number (ECN)

To account for the structural effects on FID response, the concept of the Effective Carbon Number (ECN) was developed. The ECN represents the number of carbon atoms in a hypothetical n-alkane that would produce the same FID response as the analyte . For n-alkanes, the ECN is generally equal to the actual number of carbon atoms. However, for branched alkanes and other organic molecules with functional groups, certain atoms or structural features may contribute differently to the ion signal, leading to an ECN that deviates from the actual carbon count.

Comparative Analysis of Relative Response Factors

The relative response factor (RRF) is a practical tool for quantitative analysis, relating the FID response of an analyte to that of a chosen standard. It is calculated as the ratio of the response factor of the analyte to the response factor of the standard. In an ideal scenario where the FID response is solely dependent on the carbon number, the RRF of a branched alkane relative to its straight-chain isomer would be 1.0. However, experimental data often reveals slight, yet significant, variations.

AnalyteStraight-Chain IsomerCarbon NumberRelative Response Factor (RRF) (relative to n-alkane)Reference
Isobutane (2-Methylpropane)n-Butane4Close to 1.0 (slight deviations reported)General observation
Isopentane (2-Methylbutane)n-Pentane5Close to 1.0 (slight deviations reported)General observation
n-Hexane-61.00 (as reference)JUM Engineering
Iso-octane (2,2,4-Trimethylpentane)n-Octane8~0.98-0.99JUM Engineering
Average for 16 Alkanes--Mean Response Factor: 14.53 area counts/ng (RSD 1.4%)Tong, H. Y., & Karasek, F. W. (1984)[1]

Note: The RRF values can be influenced by the specific GC-FID system and operating conditions.

The data, though limited, suggests that branching can slightly decrease the FID response compared to the corresponding n-alkane. For instance, the highly branched iso-octane shows a slightly lower response factor than what would be expected based solely on its carbon number when compared to straight-chain alkanes.

Experimental Protocols for Determining Relative Response Factors

A standardized and meticulous experimental protocol is essential for the accurate determination of RRFs. The following methodology is a synthesis of best practices described in various analytical chemistry resources.

Materials and Reagents:
  • High-purity standards (>99%) of the branched and straight-chain alkanes of interest.

  • A suitable high-purity solvent (e.g., hexane, pentane) for dissolving the standards.

  • A high-purity internal standard (IS), if the internal standard method is used. The IS should be a compound that is well-resolved from the analytes and does not co-elute with any other components in the sample matrix.

Instrumentation:
  • A gas chromatograph equipped with a flame ionization detector (GC-FID).

  • A capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or HP-5).

  • An autosampler for precise and reproducible injections.

Preparation of Standard Solutions:
  • Prepare individual stock solutions of each branched and straight-chain alkane in the chosen solvent at a known concentration (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by accurately diluting the stock solutions to cover a range of concentrations that is relevant to the expected sample concentrations.

  • If using an internal standard, add a constant and known amount of the IS to each calibration standard and sample.

GC-FID Operating Conditions:
  • Injector:

    • Temperature: Typically 250-280 °C.

    • Injection Mode: Split or splitless, depending on the concentration of the analytes. A split injection is common to avoid column overload.

    • Split Ratio: A typical starting point is 50:1.

  • Oven Temperature Program:

    • An initial temperature and hold time to ensure sharp peaks for volatile components.

    • A temperature ramp (e.g., 5-10 °C/min) to elute higher boiling point compounds.

    • A final temperature and hold time to ensure all components have eluted.

  • Carrier Gas:

    • High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Flame Ionization Detector:

    • Temperature: Typically 250-300 °C.

    • Hydrogen Flow: ~30-40 mL/min.

    • Air Flow: ~300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): ~25-30 mL/min.

Data Acquisition and Analysis:
  • Inject a consistent volume (e.g., 1 µL) of each calibration standard in triplicate.

  • Integrate the peak areas of each analyte and the internal standard (if used).

  • Construct a calibration curve for each compound by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

  • The response factor (RF) for each compound is the slope of its calibration curve.

  • Calculate the Relative Response Factor (RRF) of the branched alkane relative to its straight-chain isomer using the following formula:

    RRF = (Response Factor of Branched Alkane) / (Response Factor of Straight-Chain Alkane)

Visualizing the Process and Mechanism

To better understand the workflow and the underlying principles, the following diagrams have been generated using the DOT language.

FID_Signaling_Pathway cluster_column GC Column cluster_fid Flame Ionization Detector Analyte Branched Alkane (in Carrier Gas) Flame H2/Air Flame Analyte->Flame Elution Ionization Combustion & Ionization (CHO+) Flame->Ionization Pyrolysis Collector Collector Electrode (-) Ionization->Collector Ion Collection Amplifier Amplifier Collector->Amplifier Current Generation Signal Signal Output (Peak Area) Amplifier->Signal

Diagram 1: Simplified signaling pathway of a Flame Ionization Detector.

RRF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Standards Prepare Branched & n-Alkane Standard Solutions InternalStandard Add Internal Standard (optional) Standards->InternalStandard GCFID GC-FID Analysis InternalStandard->GCFID PeakIntegration Integrate Peak Areas GCFID->PeakIntegration Calibration Construct Calibration Curves PeakIntegration->Calibration RF Determine Response Factors (Slope of Calibration Curve) Calibration->RF RRF Calculate Relative Response Factor RF->RRF

Diagram 2: Experimental workflow for determining Relative Response Factors.

Conclusion

While the assumption of a carbon-proportional response in FID is a useful approximation, for high-accuracy quantitative analysis, it is imperative to recognize that molecular structure, particularly branching, can influence the detector's response. The experimental determination of relative response factors for branched alkanes against their straight-chain isomers is the most reliable approach to ensure the accuracy of quantification. By following a rigorous experimental protocol, researchers can generate their own RRF data specific to their analytical systems and methods. The concept of Effective Carbon Number provides a theoretical framework for understanding these deviations. As the demand for more precise and reliable analytical data in drug development and other scientific fields grows, a deeper understanding of the nuances of detector response will continue to be of paramount importance.

References

Branching's Boon: A Comparative Guide to the Enhanced Octane Numbers of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular structure and fuel properties is paramount. This guide provides a comprehensive comparison of how branching in dodecane (B42187) (C12H26) isomers significantly impacts their octane (B31449) numbers, a critical measure of a fuel's performance and resistance to knocking in spark-ignition engines. This analysis is supported by available data and standardized experimental protocols.

The octane rating of a fuel is a key indicator of its ability to withstand compression in an engine without detonating prematurely, a phenomenon known as knocking. Higher octane numbers are indicative of greater fuel stability and are essential for high-performance engines. A well-established principle in fuel chemistry is that branched-chain alkanes exhibit higher octane numbers than their straight-chain counterparts. This is attributed to the greater stability of the tertiary and quaternary carbocations formed during the combustion of branched alkanes, which leads to a more controlled and efficient burn.

Quantitative Analysis of Dodecane Isomer Octane Numbers

IsomerStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DodecaneCH3(CH2)10CH3-20 (estimated)-25 (estimated)
2,2,4,6,6-Pentamethylheptane (B104275)(CH3)3CCH2CH(CH3)CH2C(CH3)3~75 (estimated)~75 (estimated)

Note: The octane numbers for n-dodecane and 2,2,4,6,6-pentamethylheptane are estimated based on general trends and data for similar, smaller alkanes, as specific experimental values are not widely published. Linear alkanes with more than seven carbon atoms, like n-dodecane, generally have very low to negative octane numbers.

The Logical Framework: How Branching Boosts Octane Rating

The relationship between the molecular structure of dodecane isomers and their corresponding octane numbers can be visualized as a logical progression. Increased branching leads to a more compact molecular structure and a greater number of tertiary and quaternary carbon atoms. These structural features are directly linked to the formation of more stable carbocation intermediates during combustion, which in turn slows down the burning rate and increases the fuel's resistance to knocking, resulting in a higher octane number.

G Correlation of Branching and Octane Number A Dodecane Isomer Structure B Degree of Branching A->B Determines C Number of Tertiary/ Quaternary Carbons B->C Increases D Stability of Carbocation Intermediates C->D Enhances E Controlled Combustion (Slower Burn Rate) D->E Leads to F Increased Knock Resistance E->F Results in G Higher Octane Number (RON & MON) F->G Defines

Caption: Logical flow from molecular structure to octane number.

Experimental Determination of Octane Number

The octane numbers (RON and MON) of spark-ignition engine fuels are determined using standardized laboratory test methods. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON): ASTM D2699

The Research Octane Number (RON) test simulates fuel performance under low-severity engine operation, such as city driving with frequent acceleration.[1][2]

Experimental Protocol:

  • Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions. For the RON test, the engine speed is maintained at a constant 600 rpm, and the intake air temperature is set to 52°C.[2]

  • Sample Analysis: The fuel sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: The performance of the sample fuel is then compared against primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • RON Determination: The RON of the fuel sample is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the sample fuel under the specified test conditions.

Motor Octane Number (MON): ASTM D2700

The Motor Octane Number (MON) test evaluates fuel performance under more severe, high-speed, and high-load conditions, akin to highway driving.[1][2]

Experimental Protocol:

  • Engine Preparation: The CFR engine is set to more stringent operating conditions than the RON test. The engine speed is increased to 900 rpm, and the intake air-fuel mixture is preheated to 149°C.[2]

  • Sample Analysis: Similar to the RON test, the fuel sample is run in the engine, and the compression ratio is adjusted to achieve a standard knock intensity.

  • Reference Fuel Comparison: The knocking behavior of the sample fuel is compared to that of PRF blends.

  • MON Determination: The MON of the fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the sample fuel under these more severe operating conditions.

The difference between a fuel's RON and MON is known as its "sensitivity." A higher sensitivity indicates a greater difference in performance between mild and severe operating conditions.

Conclusion

The degree of branching in dodecane isomers has a profound and positive correlation with their octane numbers. Highly branched isomers, with their more compact structures and greater number of stable carbocation-forming centers, exhibit significantly better anti-knock properties compared to their linear counterparts. While a complete experimental dataset for all dodecane isomers remains elusive, the principles outlined in this guide, supported by standardized testing methodologies, provide a robust framework for understanding and predicting the performance of these important hydrocarbon molecules in fuel applications. The continued development of predictive computational models will be crucial in filling the existing data gaps and accelerating the design of high-performance, next-generation fuels.

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethyl-4-propylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,5-Dimethyl-4-propylheptane as a flammable and potentially hazardous chemical. Adherence to proper disposal protocols is essential for laboratory safety and environmental compliance.

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The procedures outlined below are based on general best practices for the disposal of aliphatic hydrocarbons and laboratory chemical waste.

I. Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62185-32-4[1][3]
Boiling Point 190°C[2]
Melting Point -50.8°C (estimate)[2]
Density 0.7590 g/cm³[2]
Refractive Index 1.4248[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify the waste as "this compound".

  • Segregate: Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a non-halogenated organic solvent.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container, preferably the original container. The container must have a secure screw-on cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Flammable")

    • The date of accumulation

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area that is a dry, secure, and well-ventilated location, away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

  • Container Management: Keep the container closed at all times, except when adding waste. Do not overfill the container.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for chemical waste disposal, which typically involves contacting the EHS department.

  • Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal service.

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

Step 5: Empty Container Disposal

  • Triple-Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: After triple-rinsing, the container may be disposed of as regular trash, but be sure to deface the original label.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound for Disposal B Wear Appropriate PPE A->B C Select Leak-Proof, Compatible Container B->C D Affix 'Hazardous Waste' Label (Name, Date, Hazards) C->D E Place in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Disposal by Licensed Waste Contractor I->J K End: Proper Disposal Complete J->K

Caption: Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for 2,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dimethyl-4-propylheptane was not available. The following guidance is based on the safety data for structurally similar branched and linear alkanes in the C9-C15 range. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety and Hazard Information

This compound is a branched alkane. Based on data for similar C12-C14 isoalkanes, it should be treated as a flammable liquid that may be fatal if swallowed and enters the airways.[1][2] It can also cause skin and eye irritation, and repeated exposure may cause skin dryness or cracking.[2] Inhalation of vapors may cause drowsiness or dizziness.[2]

Key Hazard Classifications (based on surrogate data):

  • Physical Hazard: Flammable liquid and vapor.[2]

  • Health Hazards:

    • Aspiration Hazard, Category 1 (May be fatal if swallowed and enters airways).[1][2]

    • Specific Target Organ Toxicity (Single Exposure), Category 3 (May cause drowsiness or dizziness).[2]

    • Skin Irritation.

    • Eye Irritation.

    • Repeated exposure may cause skin dryness or cracking.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required.[2]
Body Protection A flame-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

Operational Plan for Safe Handling

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[2][6]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Experimental Protocol: Handling and Dispensing
  • Preparation: Before handling, ensure all required PPE is correctly donned. The work area within the chemical fume hood must be clean and free of clutter. A spill kit with non-flammable absorbent materials (e.g., sand, vermiculite) should be readily accessible.[7]

  • Dispensing:

    • Ground and bond all metal containers during transfer to prevent static discharge.[6][8]

    • Use a syringe or pipette for liquid transfers to minimize splashing and vapor release.

    • Keep all containers tightly closed when not in use.[6][7]

  • Post-Handling:

    • After use, securely seal the primary container.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly after handling.[3]

Spill and Accident Procedures
  • Small Spills (<1 Liter):

    • Alert personnel in the immediate area and restrict access.

    • Remove all ignition sources.[4]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[7] Do not use paper towels.[7]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills (>1 Liter):

    • Evacuate the area immediately.

    • Contact your institution's EHS for emergency response.

Disposal Plan

Waste Collection
  • Waste Identification: Any unused this compound and materials contaminated with it are considered hazardous waste.

  • Segregation: Do not mix with other waste streams unless directed by your EHS department.

  • Container: Collect flammable waste in a designated, properly labeled, and sealed container.[7] The container should be stored in a cool, well-ventilated area away from ignition sources.

Disposal Procedures
  • Dispose of the contents and container through an approved and licensed professional waste disposal service.[1]

  • Never dispose of this compound down the drain.[6]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_transfer Transfer Chemical (Grounded) prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_seal Securely Seal Container handle_use->handle_seal spill Spill Occurs handle_use->spill cleanup_decon Decontaminate Surfaces handle_seal->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose spill_response Follow Spill Protocol spill->spill_response spill_response->cleanup_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.